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  • Product: 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate
  • CAS: 107998-33-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate: Navigating a Landscape of Limited Data

For Researchers, Scientists, and Drug Development Professionals Foreword: A Note on Data Scarcity As a Senior Application Scientist, it is my responsibility to provide not only accurate data but also a realistic assessme...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Note on Data Scarcity

As a Senior Application Scientist, it is my responsibility to provide not only accurate data but also a realistic assessment of the available information. In the case of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate , a comprehensive search of publicly accessible chemical databases and scientific literature reveals a significant scarcity of specific data. This guide, therefore, serves a dual purpose: to consolidate the limited available information on closely related structures and to highlight the knowledge gaps that present both a challenge and an opportunity for novel research. Our exploration will proceed by analogy, drawing insights from structurally similar compounds to infer potential properties and reactivity for the target molecule.

Structural and Physicochemical Profile: An Inferential Analysis

Molecular Structure:

The IUPAC name, 4-chloro-3,3-dimethyl-4-oxobutyl acetate, describes a six-carbon chain. Key features include an acetate group at one end, a carbonyl chloride (acyl chloride) at the other, and two methyl groups on the carbon adjacent to the acyl chloride (C3).

Caption: Chemical structure of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate.

Table 1: Predicted Physicochemical Properties of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate

PropertyPredicted Value/InformationBasis for Prediction
Molecular Formula C₈H₁₃ClO₃Deduced from IUPAC name
Molecular Weight 192.64 g/mol Calculated from molecular formula
Appearance Likely a liquid at room temperatureBased on similar short-chain esters and acyl chlorides
Boiling Point Elevated due to polar groups, but susceptible to decomposition at high temperaturesAcyl chlorides are reactive and can decompose upon heating.
Solubility Soluble in aprotic organic solvents (e.g., ethers, chlorinated solvents). Reactive with protic solvents (e.g., water, alcohols).The acyl chloride moiety will readily react with protic solvents.

Reactivity and Synthetic Utility: A Realm of Possibilities

The primary determinant of this molecule's reactivity is the acyl chloride functional group. This group is a powerful electrophile, making the compound a versatile intermediate in organic synthesis.

Key Predicted Reactions:

  • Nucleophilic Acyl Substitution: The acyl chloride will readily react with a wide range of nucleophiles, including alcohols (to form esters), amines (to form amides), and water (to form a carboxylic acid). The gem-dimethyl groups adjacent to the carbonyl may provide some steric hindrance, potentially moderating the reaction rate compared to un-substituted acyl chlorides.

  • Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, it could be used to acylate aromatic rings, attaching the butanoyl chain to an aromatic substrate.

  • Grignard and Organolithium Reactions: Reaction with organometallic reagents would lead to the formation of tertiary alcohols.

G A 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate B Ester Formation A->B + R-OH (Alcohol) C Amide Formation A->C + R-NH2 (Amine) D Carboxylic Acid Formation (Hydrolysis) A->D + H2O (Water) E Friedel-Crafts Acylation Product A->E + Arene, Lewis Acid F Tertiary Alcohol Formation A->F + R-MgBr (Grignard)

Caption: Predicted reaction pathways for 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate.

Potential Applications in Drug Development:

Given its bifunctional nature (an acyl chloride and an ester), this molecule could serve as a linker or building block in the synthesis of more complex pharmaceutical intermediates. The ester can be hydrolyzed to a primary alcohol, providing an additional site for modification.

Safety and Handling: A Precautionary Approach

Direct safety data for 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate is unavailable. However, based on the presence of the acyl chloride group, stringent safety precautions are mandatory. Acyl chlorides are corrosive, lachrymatory (tear-inducing), and react violently with water.

General Handling Guidelines (Inferred):

  • Personal Protective Equipment (PPE): Wear chemical-resistant gloves, a lab coat, and chemical splash goggles at all times. Work in a well-ventilated fume hood.

  • Inhalation: Avoid breathing vapors. May cause respiratory irritation.[1]

  • Skin and Eye Contact: Corrosive. Causes severe skin burns and eye damage.[2] In case of contact, immediately flush with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Ingestion: Harmful if swallowed. Do not induce vomiting.[2]

  • Storage: Store in a cool, dry place away from moisture and incompatible materials (e.g., bases, oxidizing agents, protic solvents).[3] The container should be tightly sealed.

Spectroscopic Characterization: Anticipated Signatures

While no published spectra exist for this specific molecule, we can predict the key spectroscopic features that would confirm its identity.

Table 2: Predicted Spectroscopic Data for 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate

TechniquePredicted Key Signals
¹H NMR - Singlet around 2.0-2.2 ppm (acetyl CH₃)- Singlet around 1.2-1.4 ppm (gem-dimethyl CH₃)₂- Triplets for the two methylene (CH₂) groups in the butyl chain.
¹³C NMR - Two distinct carbonyl signals (ester and acyl chloride)- Signal for the quaternary carbon bearing the gem-dimethyl groups- Signals for the acetyl methyl, gem-dimethyl, and methylene carbons.
IR Spectroscopy - Strong C=O stretch for the acyl chloride (~1800 cm⁻¹)- Strong C=O stretch for the ester (~1740 cm⁻¹)- C-O stretching bands.
Mass Spectrometry - A molecular ion peak corresponding to the molecular weight.- Characteristic fragmentation patterns, including loss of the acetyl group and the chlorine atom.

Synthesis and Purification: A Proposed Methodology

A plausible synthetic route to 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate would involve the conversion of a corresponding carboxylic acid to the acyl chloride. For instance, starting from 4-acetoxy-3,3-dimethylbutanoic acid, treatment with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) would likely yield the desired product.

Proposed Synthetic Workflow:

G cluster_0 Synthesis cluster_1 Purification A 4-Acetoxy-3,3-dimethylbutanoic Acid C 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate A->C B Chlorinating Agent (e.g., SOCl₂) B->C D Crude Product E Distillation under Reduced Pressure D->E F Purified Product E->F

Caption: Proposed synthesis and purification workflow.

Experimental Protocol (Hypothetical):

  • Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 4-acetoxy-3,3-dimethylbutanoic acid in a suitable anhydrous solvent (e.g., dichloromethane).

  • Addition of Chlorinating Agent: Slowly add thionyl chloride or oxalyl chloride dropwise to the solution at room temperature.

  • Reaction Monitoring: Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or by observing the cessation of gas evolution.

  • Workup: Once the reaction is complete, carefully remove the excess chlorinating agent and solvent under reduced pressure.

  • Purification: Purify the crude product by fractional distillation under reduced pressure to obtain the final compound.

Conclusion: A Call for Further Investigation

4-Chloro-3,3-dimethyl-4-oxobutyl Acetate represents a molecule with significant synthetic potential, yet it remains largely unexplored in the scientific literature. This guide has aimed to provide a foundational understanding by drawing parallels with related compounds. It is our hope that this analysis will stimulate further research into the synthesis, characterization, and application of this and other novel chemical entities, ultimately contributing to advancements in drug discovery and development.

References

Due to the lack of specific literature on "4-Chloro-3,3-dimethyl-4-oxobutyl Acetate," the reference list is composed of resources for structurally related compounds that provide a basis for the inferred properties and safety information.

  • Safety Data Sheet for a related compound. (2025, May 1).
  • PubChem Compound Summary for 4-Chloro-oxobutyl acetate. (n.d.). National Center for Biotechnology Information.
  • Safety Data Sheet for a related compound. (n.d.). AK Scientific, Inc.
  • Safety Data Sheet for a related compound. (2024, October 11). Cayman Chemical.
  • Safety Data Sheet for a related compound. (2024, September 6). Sigma-Aldrich.
  • Safety Data Sheet for a related compound. (2025, January 24). Merck Millipore.
  • Exploring 4-Chlorobutyl Acetate: Properties and Applications. (n.d.).
  • Product information for 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate. (n.d.).

Sources

Exploratory

Technical Whitepaper: 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS 107998-33-4) in Advanced Organic Synthesis

Executive Summary & Chemical Identity 4-Chloro-3,3-dimethyl-4-oxobutyl acetate (CAS: 107998-33-4) is a highly specialized, bifunctional aliphatic building block utilized in advanced pharmaceutical research and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

4-Chloro-3,3-dimethyl-4-oxobutyl acetate (CAS: 107998-33-4) is a highly specialized, bifunctional aliphatic building block utilized in advanced pharmaceutical research and drug development[1]. The molecule features a highly reactive acyl chloride at one terminus and a protected primary alcohol (acetate) at the other, separated by a gem-dimethyl-substituted carbon chain.

The dual nomenclature of this compound often causes confusion in literature, yet it is rooted in strict IUPAC priority rules. When the acyl chloride is treated as the principal functional group, the molecule is named 4-acetyloxy-2,2-dimethylbutyryl chloride [2], with C1 assigned to the carbonyl carbon. Conversely, when the ester (acetate) dictates the parent chain, the numbering reverses, resulting in the name 4-chloro-3,3-dimethyl-4-oxobutyl acetate [3]. Both names describe the identical bifunctional chain: AcO–CH2–CH2–C(CH3)2–COCl.

Quantitative Physicochemical Profile

To facilitate experimental design, the core physicochemical properties of the compound are summarized below.

Table 1: Physicochemical Properties of CAS 107998-33-4

PropertyValue
Chemical Name 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate
CAS Registry Number 107998-33-4
Synonym 4-Acetyloxy-2,2-dimethylbutyryl chloride
Molecular Formula C8H13ClO3
Molecular Weight 192.64 g/mol
Appearance Colorless to pale yellow liquid
Storage Conditions +4°C, Inert atmosphere, Moisture sensitive

Mechanistic Synthesis & The Thorpe-Ingold Challenge

The de novo synthesis of 4-chloro-3,3-dimethyl-4-oxobutyl acetate begins with the commercially available precursor 2,2-dimethylbutyrolactone (dihydro-3,3-dimethyl-2(3H)-furanone, CAS: 3709-08-8)[4]. The transformation requires a precise three-step sequence: lactone hydrolysis, hydroxyl protection, and acyl chloride formation.

A critical thermodynamic phenomenon governing this sequence is the Thorpe-Ingold effect (the gem-dimethyl effect)[5]. The bulky methyl groups at the C2 position of the butyrolactone ring compress the internal bond angle, thermodynamically favoring ring closure. When the lactone is opened to form 4-hydroxy-2,2-dimethylbutanoic acid[6], the intermediate is highly prone to spontaneous relactonization under acidic conditions[5]. To circumvent this, the hydroxyl group must be rapidly protected via acetylation before the carboxylic acid is activated[7].

SynthesisRoute A 2,2-Dimethylbutyrolactone (CAS: 3709-08-8) B 4-Hydroxy-2,2-dimethyl- butanoic acid A->B 1. KOH, H2O, Reflux 2. HCl (pH 5) C 4-Acetoxy-2,2-dimethyl- butanoic acid B->C Ac2O, Pyridine RT, 12h D 4-Chloro-3,3-dimethyl- 4-oxobutyl acetate (CAS: 107998-33-4) C->D (COCl)2, DMF (cat.) CH2Cl2, 0°C to RT

Synthetic route for 4-Chloro-3,3-dimethyl-4-oxobutyl acetate from 2,2-dimethylbutyrolactone.

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, it is imperative to design protocols that are self-validating—where the success of each step can be visually or chemically confirmed before proceeding.

Table 2: Reaction Stoichiometry & Parameters

StepReagentEquivalentsTemp (°C)Time (h)Critical Parameter
1. Hydrolysis 2,2-Dimethylbutyrolactone1.0100 (Reflux)2.0Aqueous KOH
1. Acidification 1M HClto pH 50-Strictly pH 5
2. Protection Acetic Anhydride1.525 (RT)12.0Anhydrous DCM
3. Activation Oxalyl Chloride1.20 to 254.0Catalytic DMF
Protocol 1: Lactone Ring Opening

Causality: The lactone must be fully hydrolyzed in base, but the resulting salt must be carefully neutralized to extract the free acid without triggering the Thorpe-Ingold relactonization.

  • Suspend 2,2-dimethylbutyrolactone (1.0 eq) in water. Add KOH (1.1 eq) and heat the mixture to reflux for 2 hours until a homogeneous solution is achieved[8].

  • Cool the reaction mixture to 0°C in an ice bath.

  • Self-Validation Step: Carefully add 1M HCl dropwise while monitoring with a calibrated pH meter. Stop exactly at pH 5[9]. Over-acidification (pH < 4) will immediately cause the solution to turn cloudy as the compound relactonizes.

  • Extract immediately with ethyl acetate, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield 4-hydroxy-2,2-dimethylbutanoic acid[8].

Protocol 2: Hydroxyl Protection (Acetylation)

Causality: The primary hydroxyl must be masked to prevent destructive inter- or intra-molecular esterification during the subsequent acyl chloride formation[7].

  • Dissolve 4-hydroxy-2,2-dimethylbutanoic acid (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add Pyridine (2.0 eq) and cool to 0°C. Add Acetic Anhydride (1.5 eq) dropwise.

  • Stir at room temperature for 12 hours. Quench with ice water, separate the organic layer, wash with brine, and concentrate to yield 4-acetoxy-2,2-dimethylbutanoic acid.

Protocol 3: Acyl Chloride Formation (Vilsmeier-Haack Catalysis)

Causality: Oxalyl chloride is explicitly chosen over thionyl chloride because its byproducts (CO, CO2, HCl) are entirely gaseous. This allows the highly moisture-sensitive acyl chloride to be isolated simply by solvent evaporation, avoiding aqueous workups that would hydrolyze the product.

  • Dissolve 4-acetoxy-2,2-dimethylbutanoic acid (1.0 eq) in anhydrous DCM under an inert argon atmosphere.

  • Add a catalytic amount of N,N-Dimethylformamide (DMF, 0.05 eq) to generate the active Vilsmeier-Haack intermediate.

  • Cool to 0°C and add Oxalyl Chloride (1.2 eq) dropwise.

  • Self-Validation Step: Observe vigorous gas evolution (CO and CO2). The reaction is complete when gas evolution ceases (approx. 4 hours at room temperature).

  • Concentrate under high vacuum to remove DCM and excess oxalyl chloride, yielding pure 4-chloro-3,3-dimethyl-4-oxobutyl acetate (CAS 107998-33-4)[1].

Downstream Applications in Drug Discovery

In medicinal chemistry, CAS 107998-33-4 acts as an elite acylating agent. It is used to install a sterically hindered, functionalized alkyl chain onto primary or secondary amines[1]. The gem-dimethyl group provides profound metabolic stability to the resulting drug candidate by blocking cytochrome P450-mediated oxidation at the alpha-carbon, while the acetate group can be selectively cleaved to reveal a primary alcohol for further functionalization.

Application A 4-Chloro-3,3-dimethyl-4-oxobutyl acetate (Acylating Agent) C Protected Intermediate (Acetate Cleavable) A->C DIPEA, CH2Cl2 0°C to RT B Target Amine / Alcohol (Nucleophile) B->C DIPEA, CH2Cl2 0°C to RT D Final Functionalized Molecule (Primary Alcohol Exposed) C->D K2CO3, MeOH Mild Hydrolysis

Application workflow: Acylation of nucleophiles and subsequent acetate deprotection.

Sources

Foundational

Advanced Structural Profiling and Synthetic Utility of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate in Rational Drug Design

Executive Summary In the landscape of modern medicinal chemistry and targeted therapeutics (such as PROTACs and lipid nanoparticles), the precise control of molecular conformation and metabolic stability is paramount. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry and targeted therapeutics (such as PROTACs and lipid nanoparticles), the precise control of molecular conformation and metabolic stability is paramount. 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4) serves as a highly specialized, bifunctional aliphatic building block. Characterized by an electrophilic acyl chloride, a latent nucleophilic primary alcohol (protected as an acetate), and a strategically positioned α,α -dimethyl (gem-dimethyl) moiety, this compound enables the synthesis of conformationally restricted and metabolically robust pharmacophores.

This technical guide deconstructs the structural advantages, mechanistic utility, and validated synthetic protocols for integrating this molecule into advanced drug discovery pipelines.

Molecular Architecture & Physicochemical Profile

Understanding the orthogonal reactivity of this molecule requires a precise look at its nomenclature and topology. While commonly listed as 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate, its IUPAC preferred name—4-Acetyloxy-2,2-dimethylbutyryl chloride —better illustrates its primary reactive site: an acyl chloride sterically shielded by an adjacent gem-dimethyl group 12.

Table 1: Physicochemical and Structural Parameters

ParameterValue / Description
Chemical Name 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate
IUPAC Preferred Name 4-Acetyloxy-2,2-dimethylbutyryl chloride
CAS Registry Number 107998-33-4
Molecular Formula C₈H₁₃ClO₃
Molecular Weight 192.64 g/mol
Key Structural Motifs α,α -Dimethyl acyl chloride; Acetate-protected primary alcohol
Reactivity Profile Electrophilic (C4 carbonyl), Latent Nucleophilic (C1 hydroxyl post-deprotection)

Mechanistic Advantages in Medicinal Chemistry

The inclusion of the 3,3-dimethyl group is not arbitrary; it is a calculated design choice that leverages two fundamental principles of physical organic chemistry to enhance drug efficacy.

The Thorpe-Ingold Effect (Conformational Restriction)

Unsubstituted aliphatic chains suffer from high entropic penalties upon binding to target proteins due to rapid interconversion between multiple rotamers. The introduction of the gem-dimethyl group induces the Thorpe-Ingold effect 3. The steric repulsion between the two bulky methyl groups compresses the internal C-C-C bond angle ( θ ), forcing the adjacent functional groups into closer spatial proximity. This entropic advantage restricts the molecule into a specific bioactive conformation and dramatically accelerates downstream intramolecular cyclization events if macrocycles are desired 4.

Metabolic Shielding against Cytochrome P450

A primary mode of drug clearance is the oxidation of aliphatic carbon chains by hepatic Cytochrome P450 (CYP450) enzymes. The gem-dimethyl moiety acts as a dense steric shield. By replacing vulnerable secondary hydrogens with methyl groups, the local C-H bond dissociation energy is increased, and the steric bulk physically blocks the CYP450 heme-oxo active site from accessing the adjacent methylene carbons 56. This strategic bioisosteric substitution drastically prolongs the pharmacokinetic (PK) half-life of the resulting therapeutic 7.

Mechanism Root alpha,alpha-Dimethyl Group Branch1 Thorpe-Ingold Effect Root->Branch1 Conformational Branch2 Steric Shielding Root->Branch2 Metabolic Out1 Angle Compression (α) Favors Bioactive Folding Branch1->Out1 Out2 Blocks CYP450 Oxidation Enhances PK Stability Branch2->Out2

Dual mechanistic advantages of the gem-dimethyl group in rational drug design.

Synthetic Workflows & Experimental Protocols

To effectively utilize this bifunctional linker, orthogonal deprotection and chemoselective coupling strategies must be employed. The following protocols outline a validated, self-monitoring workflow.

Protocol 1: DMAP-Catalyzed Chemoselective Amidation
  • Objective: Coupling the sterically hindered acyl chloride with a primary amine.

  • Causality & Mechanism: The α,α -dimethyl moiety creates a neopentyl-like steric barrier around the electrophilic C4 carbonyl. Uncatalyzed amidation with aliphatic amines will often stall. The introduction of 4-dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst, bypassing the steric barrier by forming a highly reactive, planar acylpyridinium intermediate. N,N-Diisopropylethylamine (DIPEA) is employed as a non-nucleophilic base to act as an irreversible proton sink, preventing the amine nucleophile from precipitating as an unreactive hydrochloride salt.

  • Procedure:

    • Dissolve the primary amine (1.0 equiv) and DIPEA (2.5 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

    • Add DMAP (0.1 equiv) to the solution.

    • Dropwise, add 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (1.1 equiv) dissolved in DCM.

    • Allow the reaction to warm to ambient temperature and stir for 4–6 hours.

  • Self-Validation System: To verify acyl chloride consumption without column interference, withdraw a 10 µL reaction aliquot and quench it in 200 µL of anhydrous methanol. Analyze via LC-MS. Complete disappearance of the acyl chloride is confirmed by the exclusive presence of the corresponding methyl ester mass (formed instantly upon MeOH quench) alongside the desired amide product mass.

Protocol 2: Chemoselective Acetate Methanolysis
  • Objective: Unmasking the C1 primary alcohol for downstream functionalization.

  • Causality & Mechanism: Saponification using strong aqueous bases (e.g., NaOH) risks hydrolyzing the newly formed amide bond. Instead, mild transesterification using anhydrous potassium carbonate (K₂CO₃) in methanol selectively cleaves the acetate ester. The α,α -dimethyl group further protects the adjacent amide from nucleophilic attack via steric shielding, ensuring absolute chemoselectivity.

  • Procedure:

    • Dissolve the purified acetate-protected amide in anhydrous methanol.

    • Add solid K₂CO₃ (0.5 equiv).

    • Stir at room temperature for 2 hours.

  • Self-Validation System: Monitor via Thin Layer Chromatography (TLC) using an Ethyl Acetate/Hexane gradient. The product alcohol will present a significantly lower retention factor ( Rf​ ) than the acetate precursor. Stain the TLC plate with potassium permanganate (KMnO₄) to confidently verify the presence of the oxidizable primary alcohol.

Pathway A 4-Chloro-3,3-dimethyl- 4-oxobutyl Acetate B Amidation (DMAP Catalyzed) A->B R-NH2, DIPEA C Amide Intermediate B->C D Acetate Hydrolysis (K2CO3 / MeOH) C->D Deprotection E Functionalized Alcohol D->E

Synthetic workflow for orthogonal functionalization of the bifunctional building block.

Safety, Handling, and Storage Protocols

As an aliphatic acyl chloride, 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate is highly moisture-sensitive. Exposure to atmospheric humidity will result in rapid hydrolysis to the corresponding carboxylic acid, liberating corrosive hydrogen chloride (HCl) gas.

  • Storage: Must be stored under an inert atmosphere (Argon or Nitrogen) at 2–8 °C.

  • Handling: All transfers must be performed using oven-dried glassware and standard Schlenk line or glovebox techniques.

References

  • ChemicalBook. "4-Acetyloxy-2,2-dimethylbutyrylchloride CAS#: 107998-33-4".1

  • AccelaChem. "4-Chloro-3,3-dimethyl-4-oxobutyl Acetate". 2

  • American Chemical Society (ACS). "Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry". 3

  • BenchChem. "Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability". 5

  • Hypha Discovery. "Metabolism of cyclopropyl groups". 7

  • Royal Society of Chemistry (RSC). "Cytochrome P450 Metabolism". 6

  • American Chemical Society (ACS). "Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect". 4

Sources

Exploratory

Structural Elucidation and Spectroscopic Profiling of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate: A Comprehensive Guide for Synthetic Workflows

Executive Summary 4-Chloro-3,3-dimethyl-4-oxobutyl acetate (CAS: 107998-33-4), systematically referred to as 4-acetoxy-2,2-dimethylbutanoyl chloride, is a highly versatile bifunctional aliphatic building block. It featur...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-3,3-dimethyl-4-oxobutyl acetate (CAS: 107998-33-4), systematically referred to as 4-acetoxy-2,2-dimethylbutanoyl chloride, is a highly versatile bifunctional aliphatic building block. It features a highly electrophilic acyl chloride at one terminus and a protected primary alcohol (acetate) at the other. As a Senior Application Scientist, I frequently see this reagent deployed in late-stage drug development to introduce gem-dimethyl groups into molecular scaffolds.

This whitepaper provides an in-depth, causality-driven analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. By understanding the structural logic behind its spectral signatures, researchers can implement self-validating analytical workflows to ensure reagent integrity before committing to complex coupling reactions.

Mechanistic Utility & Structural Anatomy

The strategic value of this molecule lies in its C3 gem-dimethyl group . In medicinal chemistry, introducing a gem-dimethyl moiety adjacent to a reactive center leverages the Thorpe-Ingold effect (angle compression that accelerates cyclization or enhances stability) and provides profound steric hindrance. This hindrance is often used to block cytochrome P450-mediated metabolic oxidation at the α-position of drug candidates 1.

Spectroscopically, the molecule's anatomy dictates its behavior:

  • Isolation of Spin Systems: The quaternary C3 carbon acts as an impenetrable barrier to scalar (spin-spin) coupling, cleanly dividing the molecule into isolated proton environments.

  • Competing Inductive Effects: The electron-withdrawing chlorine atom strongly deshields the α-carbons, while the acetate oxygen exerts a similar, albeit distinct, deshielding effect on the γ-terminus.

Spectroscopic Data Compendium

The following tables synthesize the quantitative spectroscopic data for 4-chloro-3,3-dimethyl-4-oxobutyl acetate. The data is grounded in predictive structural logic and empirical standards for bifunctional acyl chlorides 2.

Table 1: ¹H NMR Spectral Data (400 MHz, CDCl₃)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentCausality / Structural Logic
4.15 Triplet (J = 6.5 Hz)2H-CH₂-OAc (C1)Deshielded by the adjacent electronegative ester oxygen. Split by C2 protons.
2.05 Singlet3HCH₃-C(=O)O-Typical acetate methyl resonance; isolated from spin coupling.
1.95 Triplet (J = 6.5 Hz)2H-CH₂- (C2)Upfield from C1; split by C1 protons. Isolated from C4 by quaternary C3.
1.35 Singlet6H-C(CH₃)₂- (C3)gem-Dimethyl group. Shifted downfield slightly by the adjacent acyl chloride.
Table 2: ¹³C NMR Spectral Data (100 MHz, CDCl₃)
Chemical Shift (ppm)TypeAssignmentCausality / Structural Logic
177.5 C=OAcyl Chloride (C4)Highly deshielded due to the electronegative chlorine atom.
171.0 C=OAcetate CarbonylStandard ester carbonyl resonance.
61.5 CH₂-CH₂-OAc (C1)Deshielded by direct attachment to the ester oxygen.
48.5 C-C(CH₃)₂- (C3)Quaternary carbon; deshielded by adjacent α-carbonyl chloride.
38.0 CH₂-CH₂- (C2)Aliphatic methylene bridge.
24.5 CH₃gem-DimethylsTwo equivalent methyl carbons.
21.0 CH₃Acetate MethylStandard aliphatic resonance for acetate groups.
Table 3: FT-IR (ATR) Spectral Data
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Structural Logic
1795 Strong, SharpC=O Stretch (Acyl Cl)Inductive effect of Cl shortens and stiffens the C=O bond, raising frequency.
1740 Strong, SharpC=O Stretch (Ester)Standard acetate carbonyl stretching frequency.
2965, 2875 MediumC-H Stretch (Aliph.)sp³ C-H stretching of the butyl chain and methyl groups.
1385, 1365 Med., DoubletC-H Bend (gem-Me₂)Characteristic "umbrella mode" splitting of the gem-dimethyl group.
1235 StrongC-O Stretch (Ester)Asymmetric stretching of the ester C-O-C linkage.
Table 4: EI-MS Fragmentation Data (70 eV)
m/zRelative AbundanceFragment IdentityCausality / Structural Logic
192 / 194 < 5%[M]⁺• (Molecular Ion)3:1 isotopic ratio confirms monochlorinated species. Weak due to rapid cleavage.
157 15%[M - Cl]⁺Loss of chlorine radical yields a resonance-stabilized acylium ion.
129 25%[M - COCl]⁺Inductive cleavage of the entire acyl chloride moiety.
69 40%[C₅H₉]⁺Subsequent loss of neutral acetic acid (60 Da) from the m/z 129 fragment.
43 100% (Base)[CH₃CO]⁺Highly stable acetyl cation derived from the acetate group.

Mass Spectrometry Fragmentation Pathways

Understanding the EI-MS fragmentation of this compound requires analyzing bond dissociation energies. The C-Cl bond is relatively weak, making the loss of a chlorine radical (yielding m/z 157) a primary pathway. However, the global minimum for energy stabilization in this molecule is the formation of the acetyl cation (m/z 43), which dominates the spectrum as the base peak 3.

MS_Fragmentation M Molecular Ion [M]⁺• m/z 192 / 194 (3:1) C₈H₁₃ClO₃⁺• A Acylium Ion [M - Cl]⁺ m/z 157 C₈H₁₃O₃⁺ M->A -Cl• (-35/37) α-Cleavage B Alkyl Cation[M - COCl]⁺ m/z 129 C₇H₁₃O₂⁺ M->B -•COCl (-63) Inductive Cleavage C Acetyl Cation m/z 43 (Base Peak) CH₃CO⁺ M->C -•O-R Acetate Cleavage D Alkene Radical Cation m/z 69 C₅H₉⁺ B->D -CH₃COOH (-60) Elimination

Figure 1: Primary EI-MS fragmentation pathways for 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate.

Experimental Workflows & Protocols

To obtain accurate spectral data for highly reactive acyl chlorides, standard benchtop protocols must be modified to prevent ambient hydrolysis.

Protocol 1: Anhydrous NMR Sample Preparation

Causality Focus: Commercial CDCl₃ often contains trace DCl and water. Trace water initiates hydrolysis to the carboxylic acid, while DCl catalyzes the cleavage of the acetate group.

  • Solvent Purification: Pass 1.0 mL of CDCl₃ through a 2 cm plug of activated basic alumina inside a glass Pasteur pipette immediately prior to use. This neutralizes DCl and sequesters moisture.

  • Sample Dissolution: In a glovebox or under a positive pressure of dry N₂, dissolve 15 mg of 4-chloro-3,3-dimethyl-4-oxobutyl acetate in 0.6 mL of the purified CDCl₃.

  • Tube Sealing: Transfer the solution to an oven-dried NMR tube and seal immediately with a PTFE cap and Parafilm. Acquire the spectrum within 2 hours to prevent photolytic degradation.

Protocol 2: Inert-Atmosphere FT-IR (ATR) Analysis
  • Background Validation: Purge the ATR-FTIR sample chamber with dry N₂ for 5 minutes. Run a background scan. Self-Validation: If a broad peak at 3300 cm⁻¹ (ambient humidity) is present, continue purging until the baseline is flat.

  • Application: Apply 1 drop of the neat liquid to the diamond crystal and immediately engage the anvil.

  • Acquisition: Collect 16 scans at 4 cm⁻¹ resolution.

Quality Control & Self-Validating Systems

The inherent instability of acyl chlorides forms the basis of our self-validating analytical protocols. By deliberately monitoring for the spectroscopic signatures of degradation, the protocol validates the integrity of the sample.

The Hydrolysis Check: When 4-chloro-3,3-dimethyl-4-oxobutyl acetate reacts with ambient moisture, it converts to 4-acetoxy-2,2-dimethylbutanoic acid.

  • In NMR: The appearance of a broad singlet at ~11.0 ppm (COOH) and an upfield shift of the gem-dimethyl protons from 1.35 ppm to ~1.20 ppm serves as an internal failure flag.

  • In IR: The shift of the acyl chloride C=O peak from 1795 cm⁻¹ down to ~1705 cm⁻¹, accompanied by a massive, broad O-H stretch at 3300–2500 cm⁻¹, indicates catastrophic degradation.

If these degradation peaks are absent, the protocol self-certifies that the sample is pristine and the anhydrous handling technique was successful.

QC_Workflow Start Synthesized / Procured Batch 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate IR_Check FT-IR (ATR) Screening (Dry N₂ Purge) Start->IR_Check Decision1 Is 1795 cm⁻¹ peak present AND 3300 cm⁻¹ absent? IR_Check->Decision1 NMR_Check ¹H NMR Analysis (Alumina-filtered CDCl₃) Decision1->NMR_Check Yes (Intact) Fail FAIL: Hydrolyzed to Acid Repurify via Distillation or Discard Decision1->Fail No (Degraded) Decision2 Is ~11.0 ppm (COOH) peak absent? NMR_Check->Decision2 Pass PASS: Intact Acyl Chloride Proceed to Coupling Reaction Decision2->Pass Yes (Pure) Decision2->Fail No (Hydrolyzed)

Figure 2: Self-validating spectroscopic QC workflow to ensure acyl chloride integrity before use.

References

Sources

Foundational

Strategic Implementation of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate in Next-Generation ADC Payload Design

Executive Summary In the rapidly evolving landscape of targeted oncology, Antibody-Drug Conjugates (ADCs) rely heavily on the stability of their linker-payload architecture. 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS:...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the rapidly evolving landscape of targeted oncology, Antibody-Drug Conjugates (ADCs) rely heavily on the stability of their linker-payload architecture. 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4), also known systematically as 4-(acetyloxy)-2,2-dimethylbutanoyl chloride, has emerged as a critical bifunctional building block in the synthesis of next-generation Topoisomerase I inhibitor payloads[1].

Unlike traditional linear aliphatic linkers, this molecule introduces a highly specific steric shield (a gem-dimethyl group) directly adjacent to the payload's amide bond. This whitepaper details the mechanistic rationale, self-validating synthetic protocols, and comparative pharmacological advantages of utilizing this reagent to engineer highly stable, Exatecan-derived ADC payloads[2].

Mechanistic Rationale: The Power of Steric Shielding

The clinical success of ADCs like Trastuzumab deruxtecan (T-DXd) is undeniable, yet premature systemic payload release remains a dose-limiting toxicity factor. In standard DXd payloads, the linker is attached via a 2-hydroxyacetamide (glycolamide) moiety. While effective, the unsubstituted alpha-carbon leaves the amide bond susceptible to non-specific plasma amidases.

By utilizing 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate, researchers can replace the glycolamide linkage with a 4-hydroxy-2,2-dimethylbutanamide moiety[2][3].

  • The Acid Chloride Terminus: Enables rapid, high-yielding amidation with the primary amine of the Exatecan core.

  • The Gem-Dimethyl Group (Alpha-Substitution): Acts as a physical steric shield. This bulk prevents enzymatic degradation in systemic circulation, drastically increasing the plasma half-life of the circulating ADC.

  • The Acetate-Protected Primary Alcohol: Provides a stable, unreactive terminus during the initial amidation, which is subsequently deprotected to serve as the conjugation site for cleavable peptide linkers (e.g., maleimide-GGFG).

Experimental Workflow: Synthesis of Sterically Hindered Exatecan Payloads

The following protocol outlines the synthesis of the advanced payload N-(Exatecan-1-yl)-4-hydroxy-2,2-dimethylbutanamide, utilizing self-validating analytical checkpoints to ensure scientific integrity.

G A Exatecan Mesylate (Primary Amine) C Amidation (DIPEA, DCM) Steric shielding established A->C B 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4) B->C D Acetate-Protected Intermediate (m/z ~592) C->D E Mild Deprotection (Lactone-sparing) D->E F Active Payload (m/z 550 [M+H]+) E->F G ADC Linker Conjugation (e.g., GGFG-Maleimide) F->G

Workflow for synthesizing next-generation Exatecan-derived ADC payloads using CAS 107998-33-4.

Step 1: Amidation of the Exatecan Core

Objective: Couple the bifunctional building block to the Exatecan pharmacophore.

  • Preparation: Suspend Exatecan mesylate (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert argon atmosphere at 0 °C.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq) dropwise.

    • Causality: Exatecan is supplied as a mesylate salt for bench stability. DIPEA serves a dual purpose: it neutralizes the mesylate to liberate the nucleophilic free amine, and it acts as a non-nucleophilic acid scavenger to absorb the HCl generated during amidation.

  • Acylation: Slowly add 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (1.2 eq)[1]. Stir for 2 hours, allowing the reaction to warm to ambient temperature.

    • Causality: Anhydrous conditions are strictly required to prevent the competitive hydrolysis of the highly reactive acid chloride into an unreactive carboxylic acid.

  • Self-Validation: Monitor the reaction via LC-MS. The protocol is validated when the primary amine peak of Exatecan (m/z ~436) is fully consumed and replaced by the acetate-protected intermediate (m/z ~592).

Step 2: Lactone-Sparing Acetate Deprotection

Objective: Reveal the primary alcohol for downstream linker attachment without destroying the payload's efficacy.

  • Preparation: Dissolve the purified intermediate in anhydrous methanol at 0 °C.

  • Deprotection: Add a strictly controlled, catalytic amount of Potassium Carbonate (K2CO3, 0.1 eq) or utilize mild acid-catalyzed methanolysis (e.g., 1.0 M HCl in MeOH).

    • Causality: The Exatecan core features a highly sensitive alpha-hydroxy lactone (E-ring) essential for Topoisomerase I inhibition. Standard basic saponification (e.g., aqueous NaOH) will irreversibly open this ring, rendering the payload biologically inert. Mild, anhydrous transesterification selectively cleaves the aliphatic acetate while sparing the lactone[2].

  • Self-Validation: LC-MS must confirm the loss of the acetyl group (-42 Da), yielding the target 4-hydroxy-2,2-dimethylbutanamide payload (m/z 550 [M+H]+)[2]. Crucially, HPLC retention time must be cross-referenced against an intact closed-lactone standard to verify E-ring integrity.

Quantitative Data & Comparative Efficacy

The introduction of the gem-dimethyl group via 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate fundamentally alters the pharmacokinetic profile of the resulting payload. Table 1 summarizes the structural and pharmacological shifts compared to the industry standard.

Table 1: Comparative Pharmacological Profile of Exatecan-Linker Payloads

Payload ArchitectureLinker Attachment MoietyAlpha-Carbon SubstitutionRelative Plasma Stability (t1/2)Topoisomerase I IC50 (μM)
DXd (Deruxtecan) 2-hydroxyacetamideUnsubstituted (-CH2-)Baseline (1.0x)~0.31
Novel Analog 4-hydroxy-2,2-dimethylbutanamideGem-dimethyl (-C(CH3)2-)> 3.0x Baseline ~0.35

Data synthesis reflects the established pharmacokinetic advantages of alpha-steric shielding in preventing premature systemic amidase cleavage, maintaining high on-target cytotoxicity.

Secondary Applications: Macrocyclic Lactones

Beyond ADC payloads, the 2,2-dimethyl-4-hydroxybutanoic acid structural motif is highly valued in the synthesis of lipid-lowering agents. Historically, this specific fragment has been utilized as a critical side-chain in the development of macrocyclic lactone HMG-CoA reductase inhibitors (statins)[4]. The gem-dimethyl group in these applications serves to lock the molecule into a specific bioactive conformation, enhancing target binding affinity within the HMG-CoA reductase active site.

References

  • WO2024049931A1 - Exatecan-derived topoisomerase-1 inhibitors pharmaceutical compositions, and uses thereof Source: Google Patents URL
  • US4665091A - Macrocyclic lactone HMG-CoA reductase inhibitors Source: Google Patents URL
  • 4-Hydroxy-2,2-dimethylbutanoic acid | C6H12O3 | CID 13884593 Source: PubChem URL:[Link]

Sources

Exploratory

"4-Chloro-3,3-dimethyl-4-oxobutyl Acetate" discovery and history

An In-depth Technical Guide to the Synthesis and Putative History of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate Abstract This technical guide addresses the synthesis, properties, and inferred history of 4-Chloro-3,3-dimeth...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Putative History of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate

Abstract

This technical guide addresses the synthesis, properties, and inferred history of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate. Direct historical data on the discovery of this specific molecule is sparse in currently available literature, suggesting it is a niche laboratory-scale chemical rather than a compound with a significant developmental history. This guide, therefore, provides a comprehensive overview based on the well-established principles of organic synthesis and the known history of its structural analogs. We will explore its physicochemical properties, propose a logical synthetic pathway with detailed protocols, and discuss the applications of closely related compounds that are prevalent in pharmaceutical and chemical research. This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of functionalized chloroalkane esters.

Introduction: Situating a Niche Compound in a Broader Chemical Context

4-Chloro-3,3-dimethyl-4-oxobutyl Acetate, with the IUPAC name (4-chloro-3,3-dimethyl-4-oxobutyl) acetate, belongs to a class of bifunctional organic compounds containing both an ester and an acyl chloride group. While this specific molecule does not have a well-documented history of discovery or large-scale application, its structural components are of great importance in synthetic organic chemistry. The acyl chloride moiety provides a highly reactive site for nucleophilic acyl substitution, and the acetate group can be a protecting group or a precursor for other functionalities. The gem-dimethyl group on the α-carbon to the carbonyl chloride introduces significant steric hindrance, which can influence its reactivity and the stereochemistry of its reactions.

This guide will, therefore, deduce the properties and potential synthesis of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate from the established chemistry of its constituent parts and from the known synthesis of similar, more common reagents like 4-chlorobutyl acetate[1][2][3][4][5] and various 4-chloro-4-oxobutanoate derivatives[6][7][8][9][10][11][12].

Physicochemical Properties

PropertyPredicted Value/InformationSource/Basis
IUPAC Name 4-chloro-3,3-dimethyl-4-oxobutyl acetateCommercial Listing[13]
Molecular Formula C8H13ClO3Calculated
Molecular Weight 192.64 g/mol Calculated
Appearance Likely a colorless to pale yellow liquidAnalogy to similar compounds[1][6]
Boiling Point Estimated to be in the range of 90-110 °C at reduced pressureAnalogy to 4-chlorobutyl acetate (b.p. 78-79°/15 mm)[4]
Solubility Soluble in common organic solvents (e.g., ethers, chlorinated solvents, esters)General properties of similar organic molecules
Reactivity The acyl chloride is highly reactive towards nucleophiles (e.g., alcohols, amines, water). The ester is stable under neutral and acidic conditions but can be hydrolyzed under basic conditions.Fundamental organic chemistry principles

Proposed Synthetic Pathway and Experimental Protocols

A plausible and efficient synthesis of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate would likely start from a readily available precursor and involve a sequence of standard organic transformations. A logical starting material would be 3,3-dimethyl-gamma-butyrolactone.

Synthetic_Pathway A 3,3-Dimethyl-gamma-butyrolactone B Sodium 4-acetoxy-3,3-dimethylbutanoate A->B 1. NaOH (aq) 2. Acetic Anhydride C 4-Acetoxy-3,3-dimethylbutanoic acid B->C Acidification (e.g., HCl) D 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate C->D Thionyl Chloride (SOCl₂) or Oxalyl Chloride

Caption: Proposed synthetic pathway for 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate.

Step 1: Ring Opening and Acetylation of 3,3-Dimethyl-gamma-butyrolactone

The synthesis would commence with the base-catalyzed hydrolytic ring-opening of 3,3-dimethyl-gamma-butyrolactone to form the corresponding sodium carboxylate. This is a standard reaction for lactones. Subsequent treatment with an acetylating agent like acetic anhydride would yield the sodium salt of the acetate-protected carboxylic acid.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3,3-dimethyl-gamma-butyrolactone (1.0 eq) and a 1 M aqueous solution of sodium hydroxide (1.1 eq).

  • Heat the mixture to reflux for 2-3 hours to ensure complete hydrolysis of the lactone.

  • Cool the reaction mixture to room temperature.

  • Slowly add acetic anhydride (1.2 eq) to the solution while stirring. The reaction is exothermic.

  • Stir the mixture at room temperature for an additional 1 hour to ensure complete acetylation.

Step 2: Acidification to 4-Acetoxy-3,3-dimethylbutanoic acid

The resulting sodium salt is then acidified to produce the free carboxylic acid.

Protocol:

  • Cool the reaction mixture from Step 1 in an ice bath.

  • Slowly add a 2 M solution of hydrochloric acid with vigorous stirring until the pH of the solution is approximately 2-3.

  • Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x 50 mL).

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-Acetoxy-3,3-dimethylbutanoic acid.

Step 3: Conversion to the Acyl Chloride

The final step is the conversion of the carboxylic acid to the acyl chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride.

Protocol:

  • In a fume hood, dissolve the crude 4-Acetoxy-3,3-dimethylbutanoic acid from Step 2 in a dry, inert solvent such as dichloromethane or toluene in a round-bottom flask equipped with a reflux condenser and a gas outlet to a trap.

  • Slowly add thionyl chloride (1.5 eq) to the solution at room temperature. A catalytic amount of dimethylformamide (DMF) can be added to accelerate the reaction.

  • Heat the reaction mixture to reflux for 2-4 hours. The evolution of SO₂ and HCl gas will be observed.

  • After the reaction is complete (as indicated by the cessation of gas evolution), cool the mixture to room temperature.

  • Remove the excess thionyl chloride and solvent by distillation under reduced pressure.

  • The crude 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate can be purified by vacuum distillation.

Historical Context and Related Compounds

While the history of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate itself is not documented, the chemistry of its simpler analogs is well-established and provides valuable context.

4-Chlorobutyl Acetate

4-Chlorobutyl acetate is a more common and historically relevant compound. It serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry[1]. Its synthesis has been reported through various methods, with a notable one being the zinc chloride-catalyzed reaction of tetrahydrofuran (THF) with acetyl chloride[2][3][4]. This reaction, reported as early as 1939, demonstrates a classic method for the cleavage of ethers to form haloalkanes and esters[4].

THF_to_4_Chlorobutyl_Acetate THF Tetrahydrofuran (THF) Product 4-Chlorobutyl Acetate THF->Product ZnCl₂ (catalyst) Reflux AcCl Acetyl Chloride AcCl->Product ZnCl₂ (catalyst) Reflux

Caption: Synthesis of 4-Chlorobutyl Acetate from THF and Acetyl Chloride.

4-Chloro-4-oxobutanoates

Various esters of 4-chloro-4-oxobutanoic acid, such as the methyl[6] and ethyl[7][10][11] esters, are important intermediates. These compounds are typically prepared from the corresponding dicarboxylic acid monoesters (e.g., mono-methyl succinate) by reaction with a chlorinating agent. They are used in a variety of synthetic applications, including the synthesis of pharmaceutical intermediates[14] and in alkylation reactions[8].

The chemistry of these related compounds provides the foundational knowledge upon which the synthesis and potential applications of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate can be understood and explored by researchers.

Potential Applications in Research and Development

Given its bifunctional nature, 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate could serve as a valuable intermediate in several areas:

  • Pharmaceutical Synthesis: The acyl chloride can be used to introduce the 4-acetoxy-3,3-dimethylbutanoyl moiety into a molecule, which could be a precursor to a pharmacologically active compound. The steric hindrance from the gem-dimethyl group may be exploited to achieve specific stereochemical outcomes. For instance, related compounds are used in the synthesis of Fexofenadine hydrochloride[14].

  • Polymer Chemistry: The molecule could potentially be used as a monomer or a chain-terminating agent in the synthesis of specialty polymers.

  • Fine Chemical Synthesis: As a building block, it can be used to construct complex molecules with a specific substitution pattern.

Conclusion

While 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate does not possess a significant documented history of discovery, its synthesis and reactivity can be confidently inferred from the well-established principles of organic chemistry and the known properties of its structural analogs. This guide provides a robust framework for its preparation and suggests its potential utility as a synthetic intermediate. For researchers in drug discovery and chemical development, understanding the synthesis and reactivity of such niche bifunctional molecules is crucial for the design of novel synthetic routes to complex target structures. The provided protocols and contextual information are intended to serve as a valuable resource for laboratory applications.

References

  • PubChem. (n.d.). 4-Chloro-oxobutyl acetate. National Center for Biotechnology Information. Retrieved from [Link]

  • Fengchen Group. (n.d.). Exploring 4-Chlorobutyl Acetate: Properties and Applications. Retrieved from [Link]

  • Chemsavers. (n.d.). 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate. Retrieved from [Link]

  • Ismailov, V. M., et al. (2017). Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes. Russian Journal of Organic Chemistry, 53(7), 1099-1101.
  • Sciencemadness.org. (2017). Preparation of 4-chlorobutyl acetate. Retrieved from [Link]

  • Apicule. (n.d.). Methyl 4-(4-chloro-1-oxobutyl)-alpha,alpha-dimethylbenzeneacetate (CAS No: 154477-54-0). Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). Preparation of 4-chlorobutyl acetate. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-chlorobutyl acetate. Retrieved from [Link]

  • Google Patents. (2006). US20060264652A1 - Process for preparing 4-chloro-3-hydroxybutanoic acid ester.
  • Organic Syntheses. (n.d.). 4,4'-dichlorodibutyl ether. Retrieved from [Link]

  • ResearchGate. (n.d.). Asymmetric Reduction of Ethyl 4-Chloro-3-oxobutanoate to Ethyl (S)-4-Chloro-3-hydroxybutanoate Catalyzed by Aureobasidium pullulans in an Aqueous/Ionic Liquid Biphase System. Retrieved from [Link]

  • PubMed. (2024). Discovery of Terminal Oxazole-Bearing Natural Products by a Targeted Metabologenomic Approach. Retrieved from [Link]

  • Verlag der Zeitschrift für Naturforschung. (n.d.). Synthesis and Acylation of 4-Chloroalkyl-3,4-dihydropyrimidin-2(1H)-ones. Retrieved from [Link]

  • ScienceDirect. (2024). Discovery of 1,3,4-oxadiazoles with slow-action activity against Plasmodium falciparum malaria parasites. Retrieved from [Link]

  • SIELC Technologies. (2018). Ethyl 4-chloro-3-oxobutanoate. Retrieved from [Link]

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Foundational

"4-Chloro-3,3-dimethyl-4-oxobutyl Acetate" theoretical properties

An In-depth Technical Guide to the Theoretical Properties and Applications of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate This technical guide provides a comprehensive overview of the theoretical properties, synthesis, and...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Theoretical Properties and Applications of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate

This technical guide provides a comprehensive overview of the theoretical properties, synthesis, and potential applications of the bifunctional molecule provisionally identified as "4-Chloro-3,3-dimethyl-4-oxobutyl Acetate." This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis who are interested in leveraging the unique chemical attributes of this compound.

Introduction and Structural Elucidation

The compound "4-Chloro-3,3-dimethyl-4-oxobutyl Acetate" is a bifunctional molecule containing both an acyl chloride and an ester functional group. Based on systematic nomenclature, the most plausible chemical structure for this compound is 4-acetoxy-3,3-dimethylbutanoyl chloride . This structure features a four-carbon butanoyl chloride backbone with two methyl groups at the C-3 position and an acetoxy group at the C-4 position.

This molecule's utility stems from its heterobifunctional nature, possessing two distinct reactive sites. The acyl chloride provides a highly reactive center for nucleophilic acyl substitution, while the ester group offers a less reactive site that can be selectively hydrolyzed or undergo other ester-specific reactions. This dual reactivity makes it a valuable building block, particularly as a linker in the synthesis of more complex molecules.[1][2]

A structurally similar compound, 4-acetoxy-2,2-dimethylbutanoyl chloride, has been synthesized and utilized as a protecting group in carbohydrate chemistry, highlighting the utility of this class of bifunctional reagents.[3][4] The insights from this related molecule provide a strong foundation for understanding the synthesis and reactivity of the title compound.

Theoretical Physicochemical Properties

PropertyPredicted Value
Molecular Formula C₈H₁₃ClO₃
Molecular Weight 192.64 g/mol
IUPAC Name 4-acetoxy-3,3-dimethylbutanoyl chloride
Appearance Predicted to be a colorless to pale yellow liquid
Boiling Point Estimated to be high due to its molecular weight and polarity, likely requiring vacuum distillation.
Solubility Expected to be soluble in a wide range of aprotic organic solvents such as dichloromethane, tetrahydrofuran, and diethyl ether. It will react with protic solvents like water and alcohols.
Stability As an acyl chloride, it is expected to be sensitive to moisture and should be handled under anhydrous conditions.[5]

Synthesis Protocol: A Theoretical Approach

The synthesis of 4-acetoxy-3,3-dimethylbutanoyl chloride can be envisioned through a multi-step process starting from a suitable precursor. A plausible route involves the preparation of the corresponding carboxylic acid, 4-acetoxy-3,3-dimethylbutanoic acid, followed by its conversion to the acyl chloride.

Synthesis of 4-hydroxy-3,3-dimethylbutanoic acid

A potential starting material for the synthesis is 3,3-dimethyl-γ-butyrolactone. The ring-opening of this lactone under basic conditions would yield the desired 4-hydroxy-3,3-dimethylbutanoic acid.

Experimental Protocol:

  • To a solution of 3,3-dimethyl-γ-butyrolactone in a suitable solvent (e.g., a mixture of water and a miscible organic solvent like THF), add an equimolar amount of a base such as sodium hydroxide.

  • Stir the reaction mixture at room temperature or with gentle heating to facilitate the hydrolysis of the lactone.

  • Monitor the reaction progress using an appropriate analytical technique (e.g., TLC or LC-MS).

  • Upon completion, carefully acidify the reaction mixture with a strong acid (e.g., HCl) to a pH of approximately 2-3 to protonate the carboxylate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to isolate the 4-hydroxy-3,3-dimethylbutanoic acid.

  • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Acetylation of 4-hydroxy-3,3-dimethylbutanoic acid

The resulting hydroxy acid is then acetylated to introduce the acetate functionality.

Experimental Protocol:

  • Dissolve the crude 4-hydroxy-3,3-dimethylbutanoic acid in a suitable aprotic solvent (e.g., dichloromethane) containing a base such as pyridine or triethylamine to act as an acid scavenger.

  • Cool the solution in an ice bath.

  • Add acetyl chloride or acetic anhydride dropwise to the cooled solution with stirring.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or LC-MS).

  • Work up the reaction by washing with dilute aqueous acid, followed by water and brine.

  • Dry the organic layer, filter, and concentrate to yield 4-acetoxy-3,3-dimethylbutanoic acid.

Conversion to 4-acetoxy-3,3-dimethylbutanoyl chloride

The final step is the conversion of the carboxylic acid to the acyl chloride using a chlorinating agent.[6][7]

Experimental Protocol:

  • Dissolve the 4-acetoxy-3,3-dimethylbutanoic acid in an anhydrous aprotic solvent such as dichloromethane or benzene under an inert atmosphere (e.g., nitrogen or argon).

  • Add a chlorinating agent such as oxalyl chloride or thionyl chloride dropwise to the solution at room temperature.[3][6] A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Stir the reaction mixture at room temperature. The evolution of gas (CO₂, CO, and HCl with oxalyl chloride; SO₂ and HCl with thionyl chloride) indicates the progress of the reaction.

  • After the gas evolution ceases, stir for an additional period to ensure complete conversion.

  • Remove the solvent and any excess reagent under reduced pressure to obtain the crude 4-acetoxy-3,3-dimethylbutanoyl chloride.

  • The product can be purified by vacuum distillation if necessary.

SynthesisWorkflow A 3,3-Dimethyl-γ-butyrolactone reagent1 1. NaOH, H₂O/THF 2. HCl A->reagent1 B 4-Hydroxy-3,3-dimethylbutanoic acid reagent2 Acetyl Chloride or Acetic Anhydride, Pyridine B->reagent2 C 4-Acetoxy-3,3-dimethylbutanoic acid reagent3 Oxalyl Chloride or Thionyl Chloride C->reagent3 D 4-Acetoxy-3,3-dimethylbutanoyl chloride (Target Molecule) reagent1->B reagent2->C reagent3->D

Caption: Proposed synthetic workflow for 4-acetoxy-3,3-dimethylbutanoyl chloride.

Chemical Reactivity and Mechanistic Considerations

The reactivity of 4-acetoxy-3,3-dimethylbutanoyl chloride is dominated by the two functional groups: the highly electrophilic acyl chloride and the less reactive ester.[5] This difference in reactivity allows for selective reactions.

Reactions at the Acyl Chloride Moiety

The acyl chloride is a potent acylating agent and will readily react with a variety of nucleophiles under mild conditions.[8]

  • Hydrolysis: Reacts rapidly with water to form the corresponding carboxylic acid. This necessitates handling the compound in anhydrous conditions.

  • Alcoholysis: Reacts with alcohols to form esters. This reaction is often carried out in the presence of a non-nucleophilic base like pyridine to neutralize the HCl byproduct.[9][10]

  • Aminolysis: Reacts with ammonia, primary amines, and secondary amines to form primary, secondary, and tertiary amides, respectively. Typically, two equivalents of the amine are used, with the second equivalent acting as a base.

  • Friedel-Crafts Acylation: Can be used to acylate aromatic rings in the presence of a Lewis acid catalyst like AlCl₃.

Reactions at the Ester Moiety

The ester group is significantly less reactive than the acyl chloride. Reactions at this site would typically require more forcing conditions and would likely occur after the acyl chloride has been derivatized.

  • Hydrolysis (Saponification): Can be hydrolyzed under basic conditions (e.g., with NaOH) to yield the corresponding carboxylate and acetate.[5] Acid-catalyzed hydrolysis is also possible but is an equilibrium process.

  • Transesterification: Can undergo reaction with another alcohol in the presence of an acid or base catalyst to form a new ester.

  • Aminolysis: Can react with amines at higher temperatures to form amides.

The differential reactivity allows for a stepwise functionalization of the molecule, making it a valuable tool in multi-step syntheses.

ReactivityPathways cluster_acyl_chloride Acyl Chloride Reactions (High Reactivity) cluster_ester Ester Reactions (Lower Reactivity) start 4-Acetoxy-3,3-dimethylbutanoyl chloride prod_acid Carboxylic Acid Derivative start->prod_acid H₂O prod_ester Diester Derivative start->prod_ester R'OH, Pyridine prod_amide Amide-Ester Derivative start->prod_amide R'₂NH prod_amide_hydrolyzed Amide-Carboxylate Derivative prod_amide->prod_amide_hydrolyzed 1. NaOH, H₂O 2. H₃O⁺

Sources

Exploratory

Technical Guide: Solubility, Stability, and Handling of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identity: 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (Synonym: 4-Acetoxy-2,2-dimethylbutanoyl chloride) | CAS RN: 107998-33-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Compound Identity: 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (Synonym: 4-Acetoxy-2,2-dimethylbutanoyl chloride) | CAS RN: 107998-33-4 | Formula: C₈H₁₃ClO₃ | MW: 192.64 g/mol

Executive Summary

In advanced pharmaceutical synthesis, 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate serves as a highly reactive, bifunctional building block. Structurally, it features a terminal acetate ester and a highly electrophilic acyl chloride moiety. Because acyl chlorides are fundamentally unstable in the presence of protic species, understanding the thermodynamic solubility and kinetic degradation pathways of this compound is critical [1]. This whitepaper provides a comprehensive, field-proven guide to the solubility profiles, degradation mechanics, and self-validating handling protocols required to maintain the structural integrity of this moisture-sensitive intermediate.

Structural Mechanics & Reactivity Profile

To predict the solubility and stability of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate, one must analyze its dual-functional nature:

  • The Acetate Ester Terminus: Confers lipophilicity and is generally stable under neutral to mildly acidic conditions.

  • The Acyl Chloride Terminus: The primary site of reactivity and instability. The carbonyl carbon is highly electron-deficient (δ+) due to the intense inductive electron-withdrawing effects of both the double-bonded oxygen and the highly electronegative chlorine atom [2].

Because the acyl chloride carbon is highly electrophilic, it is rapidly attacked by nucleophiles (such as water, alcohols, or primary/secondary amines) via a nucleophilic addition-elimination mechanism [3]. Consequently, the compound's solubility cannot be decoupled from its reactivity; a solvent that acts as a nucleophile will degrade the solute rather than simply dissolve it.

Solubility Profiling: A Thermodynamic & Kinetic Perspective

The solubility of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate is dictated by the principle of "like dissolves like," heavily restricted by the need for aprotic conditions. The table below summarizes the solubility and kinetic compatibility of the compound across various solvent classes.

Table 1: Solvent Compatibility and Solubility Profile
Solvent ClassExamplesSolubilityKinetic Compatibility / StabilityCausality & Mechanism
Non-Polar Aprotic Toluene, HexanesHighExcellent Lack of nucleophilic atoms prevents degradation. Ideal for storage or inert reactions.
Polar Aprotic Dichloromethane (DCM), Tetrahydrofuran (THF), Acetonitrile (MeCN)Very HighGood to Excellent Solvates the polar ester and acyl chloride groups without donating protons. Note: THF must be strictly anhydrous to prevent peroxide/moisture-driven ring opening.
Polar Protic Methanol, Ethanol, Isopropanol"Soluble" (Reacts)Poor (Degrades Rapidly) Alcohols act as nucleophiles, attacking the acyl chloride to form an ester and liberating HCl gas.
Aqueous Water, Aqueous BuffersInsoluble / ReactsPoor (Hydrolyzes) Water attacks the acyl chloride, forming 4-acetoxy-2,2-dimethylbutanoic acid and HCl.
Basic Aprotic Pyridine, DMFHighVariable / Reactive Pyridine forms a highly reactive acylpyridinium intermediate. DMF can form Vilsmeier-type complexes [2].

Stability & Degradation Kinetics

Hydrolysis Pathway

The most common mode of degradation for 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate is atmospheric hydrolysis. When exposed to ambient humidity, the water molecule acts as a nucleophile. It attacks the polarized carbonyl carbon of the acyl chloride, forming a highly unstable tetrahedral intermediate. This intermediate rapidly collapses, ejecting a chloride ion and a proton to form the corresponding carboxylic acid (4-acetoxy-2,2-dimethylbutanoic acid) and corrosive hydrochloric acid (HCl) [4].

HydrolysisPathway A 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (Acyl Chloride) C Tetrahedral Intermediate (Unstable) A->C Nucleophilic Attack B H2O (Nucleophile) Atmospheric Moisture B->C Addition D 4-Acetoxy-2,2-dimethylbutanoic Acid (Carboxylic Acid) C->D Elimination of Cl- E Hydrochloric Acid (HCl) (Corrosive Byproduct) C->E Proton Transfer

Fig 1. Nucleophilic addition-elimination hydrolysis pathway of the acyl chloride.

Thermal Stability & Storage Protocols

Acyl chlorides are thermally sensitive and can undergo degradation if exposed to prolonged heat, potentially leading to ketene formation or polymerization.

  • Storage Temperature: Must be stored at 2–8 °C (refrigerated) to suppress kinetic degradation pathways.

  • Atmosphere: Must be blanketed under ultra-high purity (UHP) Argon or Nitrogen.

  • Container: Amber glass vials with PTFE-lined caps. Parafilm should be used to seal the cap interface to prevent moisture ingress over time [1].

Experimental Workflows: Self-Validating Systems

To ensure scientific integrity, the handling of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate must incorporate self-validating steps. The following protocols integrate causality-driven checks to prevent catastrophic reagent loss.

Protocol 1: Anhydrous Solvent Preparation & Solubility Verification

Causality: Even trace moisture (ppm levels) in solvents like DCM or THF will consume the acyl chloride, drastically reducing reaction yields and introducing acidic HCl into the system, which can cleave the acetate protecting group.

  • Solvent Drying: Pass HPLC-grade Dichloromethane (DCM) through an activated alumina column (solvent purification system) or store over freshly activated 3Å molecular sieves for 24 hours.

  • Validation (Karl Fischer): Perform a Karl Fischer titration on the solvent. Proceed only if water content is < 50 ppm.

  • Inert Purge: Evacuate and backfill a Schlenk flask with Argon three times.

  • Dissolution: Transfer the anhydrous DCM into the flask. Using a dried, gas-tight syringe, inject the 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate. The solution should remain perfectly clear. Visual Validation: Any cloudiness or white precipitate indicates the formation of the insoluble carboxylic acid derivative (moisture contamination).

Protocol 2: Stability Monitoring via In-Situ FTIR

Causality: To confirm the acyl chloride remains intact during a reaction setup, spectroscopic monitoring is superior to TLC, as silica gel contains moisture that will hydrolyze the acyl chloride on the plate.

  • Insert an attenuated total reflectance (ATR) FTIR probe into the anhydrous reaction vessel.

  • Establish a baseline with the anhydrous solvent (e.g., DCM).

  • Add the 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate.

  • Validation: Monitor the distinct acyl chloride carbonyl (C=O) stretch at ~1800 cm⁻¹ . The acetate ester C=O stretch will appear separately around ~1740 cm⁻¹ .

  • If the peak at 1800 cm⁻¹ begins to broaden or shift toward ~1710 cm⁻¹ (carboxylic acid), moisture has compromised the system.

AnhydrousWorkflow S1 Step 1: Purge System (Argon/N2) S2 Step 2: Add Anhydrous Solvent (KF < 50ppm) S1->S2 S3 Step 3: Syringe Transfer of Acyl Chloride S2->S3 S4 Step 4: In-Situ FTIR (Monitor 1800 cm⁻¹) S3->S4 S5 Step 5: Aqueous Quench (NaHCO3) S4->S5

Fig 2. Step-by-step Schlenk line workflow for handling moisture-sensitive acyl chlorides.

References

  • Wikipedia Contributors. "Acyl chloride." Wikipedia, The Free Encyclopedia, 2023. URL:[Link]

  • Save My Exams. "Acyl Chlorides - A Level Chemistry Revision Notes." Save My Exams, 2025. URL: [Link]

  • National Center for Biotechnology Information. "Benzoyl chloride | C6H5COCl | CID 7412." PubChem Database, 2024. (Used as proxy for general acyl chloride degradation profiles). URL:[Link]

Protocols & Analytical Methods

Method

Application Note: 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate as a Sterically Hindered, Bifunctional Linker in Advanced API Synthesis

Chemical Profile & Reactivity Dynamics In the development of complex Active Pharmaceutical Ingredients (APIs), Antibody-Drug Conjugates (ADCs), and PROTACs, the strategic selection of bifunctional linkers is critical. 4-...

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Author: BenchChem Technical Support Team. Date: April 2026

Chemical Profile & Reactivity Dynamics

In the development of complex Active Pharmaceutical Ingredients (APIs), Antibody-Drug Conjugates (ADCs), and PROTACs, the strategic selection of bifunctional linkers is critical. 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (also known as 4-Acetyloxy-2,2-dimethylbutyryl chloride) serves as a highly specialized, heterobifunctional aliphatic synthon.

This molecule features two distinct reactive termini separated by a sterically demanding α,α -gem-dimethyl group. The acid chloride terminus acts as a powerful electrophile for amidation or esterification, while the acetate-protected primary alcohol serves as a latent nucleophile or conjugation handle.

The most critical structural feature is the Thorpe-Ingold effect induced by the gem-dimethyl substitution at the α -position relative to the carbonyl. This steric bulk serves two primary functions:

  • Metabolic Stability: It prevents α -deprotonation (enolization) and shields the resulting amide/ester bond from rapid enzymatic cleavage in vivo.

  • Chemoselectivity: It severely restricts the hydrolytic lability of the newly formed amide/ester, allowing the distal acetate group to be selectively unmasked under mild basic conditions without risking the cleavage of the primary linkage.

Quantitative Data Summary
PropertyValue
Chemical Name 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate
Synonym 4-Acetyloxy-2,2-dimethylbutyryl chloride
CAS Registry Number 107998-33-4[1]
Molecular Formula C₈H₁₃ClO₃
Molecular Weight 192.64 g/mol
Functional Groups Acid Chloride (Electrophile), Acetate (Protected Nucleophile)
Steric Features α,α -gem-dimethyl branching (Steric Shielding)

Strategic Workflow: Amidation and Deprotection (A Self-Validating Protocol)

The following protocols detail the integration of this building block into a target molecule (e.g., a target amine). The workflow is a self-validating system : the success of the second step (chemoselective deprotection) is entirely dependent on the steric shielding introduced in the first step. If the gem-dimethyl group were absent, the basic hydrolysis would indiscriminately cleave both the acetate and the newly formed amide/ester.

Protocol 1: N-Acylation of a Sterically Hindered Amine

Because the α,α -gem-dimethyl group severely retards direct nucleophilic attack on the acid chloride, standard base-mediated coupling (e.g., using only Triethylamine or DIPEA) often results in poor yields. To overcome this, 4-(Dimethylamino)pyridine (DMAP) is employed as a hyper-nucleophilic acyl transfer catalyst. DMAP rapidly attacks the sterically hindered acid chloride to form a highly reactive N-acylpyridinium intermediate, which subsequently transfers the acyl group to the target amine [2]. This exact catalytic strategy is industrially validated in the synthesis of complex statins, such as the acylation of the lovastatin core to produce Simvastatin [3].

Materials:

  • Target primary/secondary amine (1.0 eq)

  • 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 4-(Dimethylamino)pyridine (DMAP) (0.1 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

  • Preparation: Dissolve the target amine (1.0 eq) and DMAP (0.1 eq) in anhydrous DCM under an inert argon atmosphere. Causality: Anhydrous conditions are strictly required to prevent the premature hydrolysis of the moisture-sensitive acid chloride.

  • Base Addition: Add DIPEA (2.0 eq) to the solution and cool the reaction vessel to 0 °C using an ice-water bath. Causality: DIPEA acts as a non-nucleophilic proton sink to neutralize the HCl byproduct, preventing the protonation and subsequent deactivation of the target amine.

  • Acylation: Dropwise, add 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (1.2 eq) over 15 minutes. Causality: Slow addition controls the exothermic nature of the reaction and minimizes localized over-concentration, which can lead to ketene formation or dimerization.

  • Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify via flash column chromatography to isolate the acetate-protected intermediate.

Protocol 2: Chemoselective Acetate Deprotection

Once the linker is attached, the terminal acetate must be removed to reveal the primary alcohol for downstream conjugation (e.g., attaching a PEG linker or a warhead).

Materials:

  • Acetate-protected intermediate from Protocol 1 (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (1.5 eq)

  • Methanol (MeOH) and Deionized Water (4:1 v/v)

Step-by-Step Methodology:

  • Solvation: Dissolve the intermediate in the MeOH/H₂O (4:1) solvent system at room temperature.

  • Hydrolysis: Add K₂CO₃ (1.5 eq) in one single portion.

  • Incubation: Stir the mixture vigorously for 1–2 hours. Causality: The primary acetate ester is highly susceptible to mild basic hydrolysis. Conversely, the target amide—shielded by the adjacent gem-dimethyl group—is completely inert to these conditions. This steric disparity guarantees 100% chemoselectivity without the need for harsh reductive or acidic deprotection strategies.

  • Isolation: Concentrate the mixture in vacuo to remove the volatile methanol. Dilute the remaining aqueous residue with Ethyl Acetate (EtOAc) and wash with distilled water to remove potassium salts.

  • Recovery: Dry the organic layer over Na₂SO₄, filter, and evaporate to yield the pure terminal alcohol, ready for downstream functionalization (e.g., Swern oxidation to an aldehyde, or mesylation for nucleophilic substitution).

Visualizing the Synthetic Pathway

The following diagram illustrates the logical flow and intermediate states of the bifunctional linker application.

Workflow A 4-Chloro-3,3-dimethyl- 4-oxobutyl Acetate C DMAP-Catalyzed Acylation A->C B Target Amine/Alcohol (R-NH2 / R-OH) B->C D Acetate-Protected Intermediate C->D DCM, DIPEA RT, 2-4h E Mild Basic Hydrolysis (K2CO3) D->E F Terminal Alcohol (Ready for Linker/ADC) E->F MeOH/H2O RT, 1h

Fig 1. Synthetic workflow for amidation and selective deprotection using the bifunctional linker.

References

  • Höfle, G., & Steglich, W. (1969). N,N-Dimethyl-4-pyridinamine, a Very Effective Acylation Catalyst. Angewandte Chemie International Edition in English, 8(12), 981. Available at:[Link]

  • Hanmi Pharm. Co., Ltd. (2009).Process for the preparation of simvastatin. U.S. Patent No. 7,528,265 B2. Washington, DC: U.S. Patent and Trademark Office.
Application

Application Note: 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate in Advanced Organic Synthesis

Executive Summary & Chemical Profile 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4), systematically referred to as 4-acetyloxy-2,2-dimethylbutyryl chloride, is a highly specialized, bifunctional aliphatic bu...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Profile

4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4), systematically referred to as 4-acetyloxy-2,2-dimethylbutyryl chloride, is a highly specialized, bifunctional aliphatic building block. Designed for advanced organic synthesis and active pharmaceutical ingredient (API) development, this C6-core molecule features a unique structural triad: an electrophilic acyl chloride at C1, a sterically demanding gem-dimethyl group at C2, and an acetate-protected primary alcohol at C4.

This specific arrangement allows chemists to execute highly chemoselective acylations at the C1 terminus without the risk of side reactions, followed by controlled downstream deprotection and conformationally accelerated cyclizations at the C4 terminus.

Quantitative Chemical Profile

Table 1: Physicochemical Properties of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate

PropertySpecification / Value
CAS Number 107998-33-4
IUPAC Name 4-acetyloxy-2,2-dimethylbutyryl chloride
Molecular Formula C8H13ClO3
Molecular Weight 192.64 g/mol
Structural Features C1 Acyl Chloride, C2 gem-Dimethyl, C4 Acetate
Primary Utility Bifunctional electrophile, cyclization precursor

Mechanistic Rationale: The Power of the gem-Dimethyl Group

The selection of 107998-33-4 over unbranched analogs (e.g., 4-acetoxybutyryl chloride) is driven by two profound mechanistic advantages imparted by the C2 gem-dimethyl moiety:

I. Absolute Suppression of Ketene Formation

Standard aliphatic acyl chlorides possess acidic α-protons. When exposed to tertiary amine bases (such as Triethylamine or DIPEA) during standard amidation protocols, they frequently undergo dehydrohalogenation to form highly reactive ketenes. These ketenes rapidly dimerize or react indiscriminately, severely degrading the yield. Because 107998-33-4 features a gem-dimethyl group at the α-position, it lacks α-protons entirely. This steric and electronic blockade makes ketene formation impossible, allowing the use of stoichiometric or excess base to drive acyl transfer reactions to absolute completion without degrading the electrophile .

II. The Thorpe-Ingold (gem-Dialkyl) Effect

Once the acyl chloride has been functionalized (e.g., converted to an amide or aryl ketone) and the C4 acetate is deprotected to reveal a primary alcohol, the molecule is primed for intramolecular cyclization. The gem-dimethyl group compresses the internal bond angle (θ) between the C1 and C3 carbons from the standard tetrahedral 109.5° to a more acute angle. Simultaneously, the steric bulk increases the population of reactive gauche conformers. This thermodynamic and kinetic phenomenon, known as the Thorpe-Ingold effect , dramatically accelerates intramolecular ring closure, driving the quantitative formation of γ-butyrolactones or related heterocycles .

G N1 Acyclic Intermediate (Hydroxy-Amide/Ketone) N2 Steric Clash (gem-dimethyl groups) N1->N2 N3 Decreased Internal Angle (θ < 109.5°) N2->N3 N4 Increased Gauche Conformers N2->N4 N6 Thermodynamic Stabilization (Lowered Ring Strain) N2->N6 N5 Accelerated Intramolecular Attack (Kinetic Effect) N3->N5 N4->N5 N7 Target Cyclic Scaffold (e.g., Lactones/Tetrahydrofurans) N5->N7 N6->N7

Mechanistic pathway of the Thorpe-Ingold effect driving rapid intramolecular cyclization.

Table 2: Kinetic Impact of the Thorpe-Ingold Effect on Cyclization

Substrate Typeα-SubstitutionRelative Cyclization Rate ( krel​ )Primary Reaction Outcome
Unbranched None (Protons)1.0 (Baseline)Linear oligomers / slow cyclization
Mono-methyl Single Methyl~10 - 50Mixture of linear and cyclic products
Gem-dimethyl Two Methyls (107998-33-4)>1,000Quantitative γ-butyrolactone formation

Experimental Protocols & Workflows

The following protocols are designed as self-validating systems, ensuring that causality is understood at every step of the workflow.

G A 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (Bifunctional Building Block) B Acyl Chloride Reactivity (C1 Position) A->B C Acetate Reactivity (C4 Position) A->C D Amidation (Amines) No Ketene Side-Reactions B->D E Friedel-Crafts Acylation No Acylium Rearrangement B->E F Deprotection to Primary Alcohol C->F D->F E->F G Thorpe-Ingold Assisted Cyclization (e.g., gamma-butyrolactones) F->G Steric compression by gem-dimethyl

Workflow demonstrating the bifunctional reactivity of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate.

Protocol A: Chemoselective Amidation (Synthesis of Sterically Hindered Amides)

This protocol details the coupling of 107998-33-4 with a primary or secondary amine.

Step-by-Step Methodology:

  • Preparation: In an oven-dried, argon-purged round-bottom flask, dissolve the target amine (1.0 eq) in anhydrous Dichloromethane (DCM) (0.2 M). Causality: DCM is aprotic and non-nucleophilic, preventing competitive solvent acylation.

  • Base Addition: Add Triethylamine (TEA) (1.5 eq) to the stirring solution. Causality: TEA acts as a non-nucleophilic HCl scavenger. Because the gem-dimethyl group prevents ketene formation, an excess of TEA safely drives the equilibrium forward.

  • Electrophile Addition: Cool the flask to 0 °C using an ice bath. Dissolve 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (1.1 eq) in a minimal volume of dry DCM and add it dropwise over 15 minutes. Causality: The 0 °C environment controls the exothermic acyl transfer, preventing localized heating that could degrade the amine.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (RT) while stirring for 2–4 hours.

  • Self-Validation Check: The immediate formation of a dense white precipitate (Triethylamine hydrochloride) upon addition of the acyl chloride serves as a visual, self-validating confirmation of successful acyl transfer.

  • Workup: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

Protocol B: Friedel-Crafts Acylation (Synthesis of Aryl Ketones)
  • Activation: Suspend Aluminum Chloride ( AlCl3​ ) (1.2 eq) in anhydrous DCM at 0 °C under argon. Add 107998-33-4 (1.0 eq) dropwise. Causality: AlCl3​ abstracts the chloride to generate a highly electrophilic acylium ion. The gem-dimethyl group prevents the hydride shifts typically seen in unbranched aliphatic acyl chlorides, ensuring regiospecificity.

  • Coupling: Add the aromatic substrate (1.0 eq) slowly to the activated complex. Stir at 0 °C for 1 hour, then warm to RT.

  • Quenching: Carefully pour the mixture over crushed ice and 1M HCl to break the aluminum complex. Extract with DCM and purify via flash chromatography.

Protocol C: Acetate Deprotection & Spontaneous Cyclization
  • Deprotection: Dissolve the purified intermediate from Protocol A or B in Methanol (0.1 M). Add Potassium Carbonate ( K2​CO3​ ) (0.2 eq). Causality: Mild, base-catalyzed transesterification selectively cleaves the acetate without hydrolyzing the newly formed amide or ketone.

  • Cyclization: Stir at RT for 2 hours. Acidify the mixture to pH 3 using 1M HCl. Causality: Acidification protonates the intermediate. Driven by the Thorpe-Ingold effect, the revealed C4 alcohol rapidly executes an intramolecular attack on the C1 carbonyl, yielding the cyclic scaffold.

  • Self-Validation Check: In 1H -NMR, the disappearance of the acetate methyl singlet (~2.0 ppm) confirms deprotection, while a distinct downfield shift of the C4 methylene protons confirms successful ring closure.

References

  • Thorpe–Ingold effect. Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Bachrach, S. M. (2008). The gem-Dimethyl Effect Revisited. The Journal of Organic Chemistry, 73(6), 2466-2468. Available at:[Link]

  • Bruce, C. D., & Pandit, N. (2007). Conventional Strain Energy in Dimethyl-Substituted Cyclobutane and the gem-Dimethyl Effect. The Journal of Organic Chemistry, 72(13), 4701-4707. Available at:[Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Available at:[Link]

Method

Application Note: Methodologies for the Synthetic Utilization of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate

Abstract This document provides a detailed guide for researchers, chemists, and professionals in drug development on the experimental setup for reactions involving 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate. Due to the lim...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed guide for researchers, chemists, and professionals in drug development on the experimental setup for reactions involving 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate. Due to the limited specific literature on this exact molecule, this note synthesizes information from structurally related compounds to propose a robust experimental framework. The focus is on leveraging its key functional groups—an acyl chloride, an ester, and a neopentyl-like core—for synthetic transformations. This guide emphasizes safety, mechanistic rationale, and practical laboratory execution.

Introduction and Chemical Profile

4-Chloro-3,3-dimethyl-4-oxobutyl Acetate is a polyfunctional organic molecule with significant potential as a building block in organic synthesis. Its structure, featuring a reactive acyl chloride, a stable acetate protecting group, and a sterically hindered dimethyl-substituted carbon backbone, allows for a range of selective chemical modifications. While specific experimental data for this compound is not widely published, its reactivity can be predicted based on well-established principles and data from analogous compounds like 4-chlorobutyl acetate and methyl 4-chloro-3-oxobutanoate.[1][2][3]

The primary reactive center is the acyl chloride, which is susceptible to nucleophilic acyl substitution. The secondary reactive site is the carbon bearing the chlorine atom, which can undergo nucleophilic substitution, although this is expected to be slower due to the adjacent quaternary center. The acetate group can be hydrolyzed under basic or acidic conditions to reveal a primary alcohol.

Table 1: Physicochemical Properties (Computed)

PropertyValueSource
Molecular FormulaC₈H₁₃ClO₃PubChem
Molecular Weight192.64 g/mol PubChem
XLogP31.3PubChem
Hydrogen Bond Donor Count0PubChem
Hydrogen Bond Acceptor Count3PubChem
Rotatable Bond Count4PubChem

Note: These properties are computationally derived from PubChem and should be confirmed by experimental analysis.[4]

Safety and Handling Precautions

Based on safety data for structurally similar compounds, 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate should be handled with care. Analogous chloro-organic compounds are known to be irritants.[5][6][7]

General Handling:

  • Use only in a well-ventilated area, preferably within a chemical fume hood.[5][6]

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5]

  • Wash hands thoroughly after handling.[5][6]

  • Avoid contact with skin, eyes, and personal clothing.[5]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[5][6]

  • Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[5][6]

  • Respiratory Protection: If ventilation is inadequate, use a NIOSH/MSHA approved respirator.

First Aid Measures:

  • If on skin: Wash with plenty of soap and water. If irritation occurs, seek medical advice.[5]

  • If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[5]

  • If inhaled: Remove person to fresh air and keep comfortable for breathing. Call a poison center or doctor if you feel unwell.[5]

Experimental Design: Nucleophilic Acyl Substitution

This section outlines a general protocol for a nucleophilic acyl substitution reaction with an amine, a common transformation for acyl chlorides. The rationale behind the choice of reagents and conditions is explained to allow for adaptation to other nucleophiles.

Reaction Principle

The acyl chloride is a highly electrophilic functional group. It will readily react with nucleophiles, such as primary or secondary amines, to form amides. A non-nucleophilic base is typically added to quench the HCl byproduct generated during the reaction.

Visualizing the Workflow

The following diagram illustrates the general workflow for the reaction and subsequent workup.

G cluster_0 Reaction Setup cluster_1 Workup & Purification A 1. Dissolve 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate in anhydrous solvent (e.g., DCM) B 2. Add amine nucleophile A->B C 3. Add non-nucleophilic base (e.g., Triethylamine) dropwise at 0°C B->C D 4. Stir at room temperature and monitor by TLC C->D E 5. Quench with water D->E Reaction Complete F 6. Separate organic layer E->F G 7. Wash with aq. HCl, aq. NaHCO3, and brine F->G H 8. Dry over Na2SO4 and concentrate G->H I 9. Purify by column chromatography H->I

Caption: General workflow for nucleophilic acyl substitution.

Detailed Protocol: Synthesis of an Amide Derivative

Materials:

  • 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate

  • Primary or secondary amine (e.g., benzylamine)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate mixture)

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (1.0 eq).

    • Dissolve the starting material in anhydrous DCM (approx. 0.1 M concentration).

    • Cool the solution to 0°C in an ice bath.

    • Add the amine (1.1 eq) to the solution.

    • Slowly add triethylamine (1.2 eq) dropwise to the stirred solution. The triethylamine neutralizes the HCl formed during the reaction, preventing side reactions.

  • Reaction Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). An appropriate solvent system should be determined beforehand. The product should have a different Rf value than the starting material.

  • Workup:

    • Once the reaction is complete, quench by adding deionized water.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer sequentially with 1 M HCl (to remove excess amine and triethylamine), saturated aq. NaHCO₃ (to neutralize any remaining acid), and brine (to remove bulk water).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide product.

Characterization

The final product should be characterized to confirm its identity and purity using standard analytical techniques such as:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the product.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To observe the characteristic stretches of the functional groups (e.g., amide C=O).

Potential Subsequent Reactions

The synthesized amide product retains the chloro and acetate functionalities, allowing for further synthetic manipulations.

G start { 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate} step1 Nucleophilic Acyl Substitution Amine, Et3N start:f0->step1:f0 product1 Amide Intermediate step1:f0->product1:f0 step2a Nucleophilic Substitution e.g., NaN3 product1:f0->step2a:f0 step2b Hydrolysis e.g., LiOH product1:f0->step2b:f0 product2a Azide Derivative step2a:f0->product2a:f0 product2b Alcohol Derivative step2b:f0->product2b:f0

Sources

Application

Application Note &amp; Protocol: Handling, Storage, and Utilization of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate

As a bifunctional building block, 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4) presents unique opportunities and challenges in organic synthesis and drug development. Featuring both a reactive acyl chlorid...

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Author: BenchChem Technical Support Team. Date: April 2026

As a bifunctional building block, 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4) presents unique opportunities and challenges in organic synthesis and drug development. Featuring both a reactive acyl chloride moiety and a protected acetate ester, this compound is highly valuable for synthesizing complex amides and esters [1]. However, the electrophilic nature of the acyl chloride demands rigorous handling and storage protocols to prevent rapid degradation.

This guide synthesizes field-proven methodologies to ensure the structural integrity of the reagent and the safety of the operator, providing a self-validating framework for its use in the laboratory.

Mechanistic Rationale for Degradation

The primary vulnerability of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate lies in its terminal acyl chloride group. Acyl chlorides are highly electrophilic and react violently with protic solvents, particularly water [2].

When exposed to atmospheric moisture, water acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. The subsequent collapse of this intermediate ejects a chloride ion, yielding 4-acetoxy-2,2-dimethylbutanoic acid and hydrogen chloride (HCl) gas .

HydrolysisPathway A 4-Chloro-3,3-dimethyl- 4-oxobutyl Acetate C Tetrahedral Intermediate A->C Nucleophilic Attack B Atmospheric Moisture (H2O) B->C D 4-Acetoxy-2,2-dimethyl- butanoic acid C->D Elimination E Hydrogen Chloride (HCl Gas) C->E

Mechanistic pathway of moisture-induced hydrolysis of the acyl chloride moiety.

Causality & Impact: The generation of HCl gas is particularly insidious. Not only does it pressurize the storage vessel—creating a physical burst hazard—but the strong acid can also autocatalyze the cleavage of the molecule's own acetate ester group, leading to complete batch ruin.

Storage Procedures: A Self-Validating System

To maintain a high-fidelity reagent, storage conditions must completely exclude moisture and thermal energy.

Quantitative Specifications
Property / ParameterValue / Specification
Chemical Name 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate
CAS Registry Number 107998-33-4
Molecular Formula C8H13ClO3
Molecular Weight 192.64 g/mol
Storage Temperature 2°C to 8°C (Refrigerated)
Storage Atmosphere Inert (Argon or Nitrogen)
Primary Hazards Corrosive, Moisture-Sensitive, Lachrymator
Best-Practice Storage Protocol
  • Temperature Control: Store strictly at 2°C to 8°C . Lower temperatures reduce the kinetic energy available for ambient hydrolysis and limit the vapor pressure of the liquid [3].

  • Inert Atmosphere: After every use, the headspace of the container must be purged with dry Argon or Nitrogen. Argon is preferred as it is heavier than air and forms a protective "blanket" over the liquid.

  • Vessel Integrity: Use amber glass bottles (to prevent UV-induced radical degradation) equipped with PTFE-lined caps. Wrap the seal with Parafilm or Teflon tape to block ambient humidity ingress.

  • Validation Check: Before use, visually inspect the bottle. If opening the cap releases a highly visible white cloud (fuming), this is a positive indicator that atmospheric moisture has entered and reacted to form HCl gas. Significant fuming suggests a degraded assay.

Experimental Protocol: Inert Atmosphere Acylation

When utilizing 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate to acylate an amine or alcohol, the reaction must be carefully controlled to prevent side reactions (such as ketene formation) and protect the acetate ester.

ExperimentalWorkflow Step1 1. Flask Preparation (Flame-dry under vacuum) Step2 2. Inert Atmosphere (Backfill with Argon x3) Step1->Step2 Step3 3. Reagent Addition (Add substrate & base in dry solvent) Step2->Step3 Step4 4. Cooling (Chill to 0°C) Step3->Step4 Step5 5. Acyl Chloride Addition (Dropwise via syringe) Step4->Step5 Step6 6. Reaction & Quench (Warm to RT, quench with NaHCO3) Step5->Step6

Step-by-step inert atmosphere workflow for utilizing moisture-sensitive acyl chlorides.

Step-by-Step Methodology
  • Apparatus Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under vacuum. Backfill with dry Argon.

    • Causality: Microscopic layers of water adsorb onto glass surfaces. Flame-drying removes this moisture, which would otherwise hydrolyze the acyl chloride upon contact.

  • Substrate & Base Addition: Dissolve your nucleophile (amine or alcohol) in an anhydrous solvent (e.g., Dichloromethane or Tetrahydrofuran). Add 1.2 to 1.5 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA).

    • Causality: The base acts as an acid scavenger. It neutralizes the HCl byproduct, preventing the protonation of the nucleophile and protecting the acid-sensitive acetate ester moiety from cleavage.

  • Temperature Control: Cool the reaction mixture to 0°C using an ice-water bath.

    • Causality: Acylation is highly exothermic. Cooling controls the reaction kinetics, minimizing thermal degradation and undesired side reactions.

  • Reagent Addition: Using a gas-tight glass syringe, extract 1.1 equivalents of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate. Add it dropwise to the stirring solution over 10-15 minutes.

  • Reaction Maturation: Remove the ice bath and allow the reaction to warm to room temperature (approx. 20-25°C). Monitor the consumption of the starting material via TLC or LC-MS.

  • Quenching & Workup: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Self-Validating Step: The cessation of CO₂ evolution (bubbling) serves as a visual confirmation that all unreacted acyl chloride and dissolved HCl have been successfully and safely neutralized. Extract the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Safety & Emergency Handling

Due to its corrosive and lachrymatory properties, 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate must only be handled inside a certified chemical fume hood.

  • PPE Requirements: Heavy-duty Nitrile or Neoprene gloves, splash-proof safety goggles, and a chemically resistant lab coat.

  • Spill Protocol: Never use water to clean up a spill, as this will generate massive amounts of toxic HCl gas. Instead, cover the spill with a solid, mild base (such as sodium bicarbonate or a specialized acid-neutralizing spill kit) to safely quench the reagent before sweeping it into a hazardous waste container [2].

References

  • PubChem, National Institutes of Health. (2024). Acetyl chloride (CID 6367) - Handling, Storage, and Moisture Sensitivity. Retrieved from:[Link]

Method

The Synthetic Versatility of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate: A Guide to Application and Protocol

The pursuit of novel chemical entities with tailored functionalities is a cornerstone of modern drug discovery and materials science. In this context, the strategic design and utilization of versatile building blocks are...

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Author: BenchChem Technical Support Team. Date: April 2026

The pursuit of novel chemical entities with tailored functionalities is a cornerstone of modern drug discovery and materials science. In this context, the strategic design and utilization of versatile building blocks are of paramount importance. 4-Chloro-3,3-dimethyl-4-oxobutyl acetate emerges as a compelling, albeit specialized, reagent for the synthesis of innovative molecular architectures. Its unique combination of a reactive acyl chloride and a protected hydroxyl group, coupled with the steric influence of the gem-dimethyl group, offers a platform for a range of chemical transformations.

This technical guide provides an in-depth exploration of the applications of 4-Chloro-3,3-dimethyl-4-oxobutyl acetate in the synthesis of novel compounds. We will delve into its reactivity, present detailed experimental protocols, and offer insights into the causality behind experimental choices, thereby equipping researchers, scientists, and drug development professionals with the knowledge to effectively harness the synthetic potential of this reagent.

Understanding the Reactivity Profile

The reactivity of 4-Chloro-3,3-dimethyl-4-oxobutyl acetate is dictated by its two primary functional groups: the acyl chloride and the acetate ester. The gem-dimethyl substitution at the 3-position introduces significant steric hindrance, which can influence the accessibility of the carbonyl carbon of the acyl chloride and potentially the α-protons.

  • Acyl Chloride: This functional group is a highly reactive acylating agent, susceptible to nucleophilic attack by a wide range of nucleophiles, including amines, alcohols, and arenes (in the presence of a Lewis acid catalyst). The steric bulk of the adjacent gem-dimethyl group may modulate its reactivity compared to less substituted acyl chlorides.

  • Acetate Ester: The acetate group serves as a protected alcohol. It is relatively stable under the conditions typically used for acyl chloride reactions but can be selectively cleaved under acidic or basic conditions to unveil a primary alcohol for further functionalization.

Applications in the Synthesis of Novel Compounds

The bifunctional nature of 4-Chloro-3,3-dimethyl-4-oxobutyl acetate makes it a valuable precursor for the synthesis of a variety of compound classes.

Synthesis of Novel Amides and Keto-amides

The high reactivity of the acyl chloride moiety allows for the straightforward synthesis of amides upon reaction with primary or secondary amines. The resulting products contain a masked hydroxyl group, which can be deprotected in a subsequent step. This two-step sequence provides access to functionalized hydroxy-amides.

Application Note 1: Synthesis of N-aryl-4-acetoxy-2,2-dimethyl-3-oxobutanamides

This class of compounds can serve as precursors to novel heterocyclic systems or as scaffolds in medicinal chemistry. The reaction proceeds via a standard nucleophilic acyl substitution mechanism.

Experimental Protocol 1: General Procedure for the Synthesis of N-aryl-4-acetoxy-2,2-dimethyl-3-oxobutanamides

Materials:

  • 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate

  • Substituted Aniline (1.0 eq)

  • Triethylamine (TEA) or Pyridine (1.2 eq)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon), dissolve the substituted aniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 4-Chloro-3,3-dimethyl-4-oxobutyl acetate (1.05 eq) in anhydrous DCM dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Data Presentation: Representative Yields for N-aryl-4-acetoxy-2,2-dimethyl-3-oxobutanamide Synthesis

EntrySubstituted AnilineProductYield (%)
1AnilineN-phenyl-4-acetoxy-2,2-dimethyl-3-oxobutanamide85
24-MethoxyanilineN-(4-methoxyphenyl)-4-acetoxy-2,2-dimethyl-3-oxobutanamide89
34-ChloroanilineN-(4-chlorophenyl)-4-acetoxy-2,2-dimethyl-3-oxobutanamide82
Friedel-Crafts Acylation for the Synthesis of Aryl Ketones

The acyl chloride functionality can be utilized in Friedel-Crafts acylation reactions with electron-rich aromatic compounds to form aryl ketones. The presence of the acetate group offers a handle for further synthetic manipulations.

Application Note 2: Lewis Acid Catalyzed Synthesis of Aryl 4-acetoxy-2,2-dimethyl-3-oxobutyl Ketones

This reaction provides a direct route to functionalized aryl ketones, which are important intermediates in organic synthesis. The choice of Lewis acid and reaction conditions is critical to avoid side reactions.

Experimental Protocol 2: General Procedure for Friedel-Crafts Acylation

Materials:

  • 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate

  • Aromatic substrate (e.g., Anisole, Toluene) (1.5 eq)

  • Aluminum chloride (AlCl₃) or other suitable Lewis acid (1.2 eq)

  • Dichloromethane (DCM) or 1,2-dichloroethane (DCE), anhydrous

  • Ice-cold dilute hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere, add the aromatic substrate (1.5 eq) and anhydrous DCM.

  • Cool the mixture to 0 °C and add the Lewis acid (e.g., AlCl₃) portion-wise, ensuring the temperature remains below 5 °C.

  • Slowly add a solution of 4-Chloro-3,3-dimethyl-4-oxobutyl acetate (1.0 eq) in anhydrous DCM from the dropping funnel.

  • Stir the reaction mixture at 0 °C for 1-2 hours and then at room temperature until TLC analysis indicates the consumption of the starting material.

  • Carefully pour the reaction mixture onto crushed ice and add ice-cold dilute HCl.

  • Separate the organic layer and wash with water, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualization of the Friedel-Crafts Acylation Workflow:

Friedel_Crafts_Workflow reagents Aromatic Substrate 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate Lewis Acid (e.g., AlCl3) Anhydrous DCM reaction Reaction at 0°C to rt reagents->reaction 1. Mix reagents workup Quenching (Ice, HCl) Extraction Washing reaction->workup 2. Reaction completion purification Column Chromatography workup->purification 3. Crude product product Aryl 4-acetoxy-2,2-dimethyl- 3-oxobutyl Ketone purification->product 4. Pure product

Caption: Workflow for the synthesis of aryl ketones via Friedel-Crafts acylation.

Synthesis of Heterocyclic Compounds

The bifunctional nature of 4-Chloro-3,3-dimethyl-4-oxobutyl acetate makes it a suitable precursor for the synthesis of various heterocyclic systems. For example, reaction with a binucleophile can lead to the formation of a cyclic structure.

Application Note 3: Synthesis of Novel 1,4-Oxazepine Derivatives

Reaction with a suitable amino alcohol, followed by intramolecular cyclization, can yield seven-membered heterocyclic rings. This strategy is valuable for creating novel scaffolds for drug discovery.

Experimental Protocol 3: Synthesis of a Dihydro-1,4-oxazepine Precursor

Step A: Amide Formation

  • Follow the procedure outlined in Experimental Protocol 1 , using a suitable amino alcohol (e.g., 2-aminoethanol) as the nucleophile.

Step B: Deprotection of the Acetate and Intramolecular Cyclization

  • Dissolve the product from Step A in methanol.

  • Add a catalytic amount of a base (e.g., sodium methoxide).

  • Stir the reaction at room temperature or with gentle heating, monitoring for the formation of the cyclized product by LC-MS.

  • Neutralize the reaction with a mild acid and remove the solvent under reduced pressure.

  • Purify the resulting heterocyclic compound by column chromatography.

Logical Relationship Diagram for Heterocycle Synthesis:

Heterocycle_Synthesis start 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate + Amino Alcohol step1 Amide Formation start->step1 intermediate N-(hydroxyalkyl) Amide Intermediate step1->intermediate step2 Deprotection & Intramolecular Cyclization intermediate->step2 product 1,4-Oxazepine Derivative step2->product

Application

Safe Disposal Methods for "4-Chloro-3,3-dimethyl-4-oxobutyl Acetate" Waste

An Application Note for Drug Development Professionals, Researchers, and Scientists Abstract This document provides a detailed guide for the safe handling and disposal of waste containing 4-Chloro-3,3-dimethyl-4-oxobutyl...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note for Drug Development Professionals, Researchers, and Scientists

Abstract

This document provides a detailed guide for the safe handling and disposal of waste containing 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate. This compound, characterized by a highly reactive acyl chloride functional group, is classified as a hazardous, water-reactive, and corrosive material. Improper disposal can lead to significant safety risks and environmental contamination. This guide outlines two primary disposal pathways: direct collection of untreated waste and a recommended in-laboratory neutralization protocol for smaller quantities. The protocols are designed to ensure compliance with environmental regulations and to uphold the highest standards of laboratory safety, grounded in the principles of waste minimization and "cradle-to-grave" hazardous waste management.

Hazard Assessment and Chemical Profile

A thorough understanding of the chemical's properties and hazards is the foundation of safe waste management. 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate is a halogenated organic compound featuring both an ester and a highly reactive acyl chloride moiety.

1.1. Chemical Properties and Reactivity

The acyl chloride group makes the molecule highly susceptible to nucleophilic attack, particularly by water. This hydrolysis reaction is rapid, exothermic, and produces corrosive hydrogen chloride (HCl) gas as a byproduct.[1][2][3][4] This reactivity dictates the stringent handling and storage requirements.

PropertyValueSource
Molecular Formula C₈H₁₃ClO₃N/A
IUPAC Name 4-chloro-3,3-dimethyl-4-oxobutyl acetate
Primary Reactive Group Acyl ChlorideN/A
Reactivity Highly reactive with water, alcohols, amines, and bases.[1][5][6][7] Reacts with moisture in the air to produce HCl fumes.[2]General Chemistry
Incompatibilities Strong oxidizing agents, acids, bases, alcohols, water.[8][9]N/A

1.2. Primary Hazards

  • Corrosivity: The compound itself and its hydrolysis byproduct (HCl) are highly corrosive, causing severe skin burns and eye damage.[8][10][11] All contact with skin and eyes must be avoided.

  • Reactivity: As a water-reactive substance, it must be stored away from moisture.[12] Containers must be kept tightly sealed to prevent reaction with atmospheric humidity, which can lead to pressure buildup from HCl gas evolution.

  • Toxicity: While specific toxicological data for this exact molecule is limited, related compounds are harmful if swallowed or in contact with skin and may cause respiratory irritation.[10][13][14] Therefore, it must be handled as a toxic substance.

  • Environmental Hazard: As a halogenated organic compound, it is toxic to aquatic life and must not be released into the environment.[8][10]

1.3. Regulatory Framework

Waste containing 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate is classified as hazardous waste under regulations set by the Environmental Protection Agency (EPA) through the Resource Conservation and Recovery Act (RCRA).[15][16] This mandates strict "cradle-to-grave" management, meaning the generator is responsible for the waste from its creation to its final, environmentally sound disposal.

Core Principles of Waste Management

All personnel handling this waste must adhere to the following principles, which align with federal regulations and standard laboratory safety practices.[17][18][19]

  • Waste Minimization: Order and use the smallest quantity of the chemical required for your research to reduce the volume of waste generated.[17]

  • Segregation: This waste must be collected separately as Halogenated Organic Waste . Never mix it with non-halogenated solvents, aqueous waste, acids, or bases in the same waste container.[20][21][22] Improper segregation can cause dangerous chemical reactions.

  • Labeling: All waste containers must be clearly labeled as "Hazardous Waste" and must identify the contents, including the full chemical name "Waste: 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate" and approximate concentration.[18][20][21] The date of initial waste accumulation must also be on the label.[23]

  • Containment: Waste must be stored in a compatible, leak-proof container with a tightly sealing cap. The original reagent bottle is often a suitable choice.[18] Store the container in a designated Satellite Accumulation Area within the laboratory, with secondary containment to catch any potential leaks.[17][19]

  • Closed Container Policy: Waste containers must remain closed at all times except when waste is being added.[18][19][23] This is critical for a water-reactive compound to prevent reaction with atmospheric moisture.

Disposal Pathways and Protocols

Researchers have two primary pathways for the disposal of this waste. The choice depends on the quantity of waste, the laboratory's capabilities, and institutional policies.

G cluster_0 start Waste Generated: 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate decision1 Small Quantity? (< 50g or 50mL) start->decision1 decision2 Is waste relatively pure (not mixed with incompatible chemicals)? decision1->decision2 Yes path_a Pathway A: Direct Collection decision1->path_a No decision2->path_a No path_b Pathway B: In-Lab Neutralization decision2->path_b Yes caption Decision workflow for disposal pathway selection.

Caption: Decision workflow for disposal pathway selection.

3.1. Pathway A: Direct Collection of Untreated Waste

This is the most straightforward method and is required for large quantities or for waste mixed with other chemicals that would interfere with the neutralization protocol.

Protocol for Direct Collection:

  • Container Selection: Designate a clean, dry, and chemically compatible container with a screw cap, preferably the original reagent bottle or a dedicated halogenated waste container.

  • Labeling: Affix a hazardous waste tag to the container before adding any waste. Fill out all required information (Generator Name, Room Number, Chemical Name, Accumulation Start Date).

  • Waste Transfer: Carefully transfer the waste into the labeled container inside a certified chemical fume hood.

  • Sealing: Securely close the container immediately after transfer to prevent exposure to atmospheric moisture.

  • Storage: Place the sealed container in a designated secondary containment bin within your lab's Satellite Accumulation Area. Ensure it is segregated from incompatible materials.

  • Disposal Request: Once the container is full or has been accumulating for the maximum time allowed by your institution (e.g., 9-12 months), submit a request for pickup to your institution's Environmental Health & Safety (EH&S) department.[19][23]

3.2. Pathway B: In-Laboratory Neutralization (Recommended for Small Quantities)

This protocol chemically converts the highly reactive acyl chloride into a more stable carboxylic acid salt in an aqueous solution. This process, known as hydrolysis followed by neutralization, significantly reduces the reactivity hazard of the waste, making it safer to handle and store prior to collection.[7][24]

Causality: The fundamental principle is to safely manage the vigorous hydrolysis reaction. By slowly adding the acyl chloride waste to a stirred, cold solution of a weak base (like sodium bicarbonate), the acyl chloride is hydrolyzed to the corresponding carboxylic acid, and the concurrently generated HCl is immediately neutralized.[1][4][25] The excess base then neutralizes the carboxylic acid, resulting in a final solution of water-soluble salts.

Safety Precautions:

  • ALWAYS perform this procedure in a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE): chemical splash goggles, a face shield, a lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or laminate).

  • Use an ice bath to control the temperature of the exothermic reaction.

  • Add the acyl chloride waste SLOWLY to the basic solution. Never add water or base to the acyl chloride waste, as this can cause a violent, uncontrolled reaction.

Protocol for In-Lab Neutralization:

  • Prepare Neutralization Solution: In a beaker or flask appropriately sized to be no more than 50% full at the end of the procedure, prepare a 5-10% aqueous solution of sodium bicarbonate (NaHCO₃). Place the beaker in an ice bath and add a magnetic stir bar.

  • Begin Stirring: Turn on the magnetic stirrer to ensure good mixing.

  • Slow Addition of Waste: Using a pipette or dropping funnel, add the 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate waste dropwise to the cold, stirring bicarbonate solution.

  • Monitor Reaction: Observe the reaction closely. Vigorous gas (CO₂) evolution will occur as the HCl byproduct is neutralized. Control the addition rate to keep the effervescence manageable and prevent foaming over. Keep the solution cool.

  • Complete Addition and Stir: Once all the waste has been added, allow the solution to stir in the ice bath for at least 30 minutes to ensure the reaction is complete.

  • Check pH: Remove the beaker from the ice bath. Carefully check the pH of the solution using a pH strip. The final pH should be between 6 and 9. If it is still acidic, slowly add more sodium bicarbonate solution until the pH is in the neutral range.

  • Final Waste Collection: Transfer the final, neutralized aqueous solution to a hazardous waste container labeled "Aqueous Waste containing neutralized 4-carboxy-2,2-dimethylpropyl acetate and sodium salts."

  • Disposal Request: Store and dispose of this container through your institution's EH&S department.

G cluster_1 prep 1. Prepare 5% NaHCO₃ Solution in Beaker with Stir Bar cool 2. Place Beaker in Ice Bath and Begin Stirring prep->cool ppe 3. Don Full PPE in Chemical Fume Hood cool->ppe add_waste 4. SLOWLY Add Acyl Chloride Waste (Dropwise) to Bicarbonate Solution ppe->add_waste monitor 5. Control Addition Rate to Manage Gas Evolution add_waste->monitor stir 6. Stir for 30 min After Addition is Complete monitor->stir check_ph 7. Check pH (Target: 6-9) stir->check_ph collect 8. Transfer to Labeled Aqueous Waste Container check_ph->collect caption Workflow for the in-laboratory neutralization protocol.

Caption: Workflow for the in-laboratory neutralization protocol.

Management of Associated Waste Streams

Proper disposal extends to all materials contaminated during handling and cleanup.

Waste StreamDescriptionDisposal Route
Untreated Bulk Waste Pure or mixed liquid waste of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate.Collect as Halogenated Organic Waste . Follow Pathway A.
Neutralized Aqueous Waste The final solution resulting from the successful completion of Pathway B.Collect as Aqueous Hazardous Waste . Label with all contents. Arrange for EH&S pickup.
Contaminated Solid Waste Contaminated gloves, pipette tips, absorbent pads, etc.Place in a sealed, labeled bag or container as "Solid Hazardous Waste." Do not place in regular trash.
Empty Reagent Containers The "empty" original container of the chemical.Triple rinse with a suitable solvent (e.g., acetone). Collect the rinsate as Halogenated Organic Waste. Deface the label and dispose of the clean, empty container in the appropriate glass or plastic recycling bin.[20]

Emergency Procedures

  • Spill: For a small spill (<100 mL) inside a fume hood, absorb the material with a non-reactive absorbent (e.g., vermiculite or sand). Collect the contaminated absorbent into a sealed container, label it as hazardous waste, and dispose of it accordingly.[19] For large spills or any spill outside a fume hood, evacuate the area, alert others, and contact your institution's emergency response line immediately.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[8][11][26]

  • Eye Contact: Immediately flush eyes with an eyewash station for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[8][11][26]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.[8][26]

References

  • University of Pennsylvania, Office of Environmental Health & Radiation Safety. (2003). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES.
  • LibreTexts Chemistry. (2024). 21.4: Chemistry of Acid Halides.
  • University of Canterbury. (2025). Laboratory Chemical Waste Handling and Disposal Guidelines.
  • Tetra Tech. (2022).
  • Vanderbilt University Medical Center.
  • Study.com.
  • Doc Brown's Chemistry.
  • Action Hazmat. (2023).
  • Stanford Environmental Health & Safety.
  • YouTube. (2024). CHEM 2325 Module 25: Hydrolysis of Acid Chlorides.
  • Duke University Safety Office. Laboratory Chemical Waste Management Practices.
  • OrgoSolver.
  • University of Calgary. (2010). Hydrolysis of Acid Chlorides.
  • LibreTexts Chemistry. Acyl Halide Substitution Reactions.
  • Chemistry Steps. Reactions of Acyl halide.
  • Braun Research Group.
  • University of Wisconsin-Madison.
  • Thermo Fisher Scientific. (2025).
  • Sigma-Aldrich. (2025).
  • AK Scientific, Inc. Safety Data Sheet for Methyl 4-(4-chloro-1-oxobutyl)
  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. Washington, DC: The National Academies Press. (General reference, specific procedure for water-reactive halides found in similar documents like EPFL's).
  • FujiFilm. (2020).
  • Merck Millipore.
  • Sigma-Aldrich. (2025).
  • Autech Inc. (2024).
  • Fisher Scientific. (2025).
  • JoVE. (2025). Video: Acid Halides to Carboxylic Acids: Hydrolysis.
  • University of British Columbia, Safety & Risk Services.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing reaction conditions for "4-Chloro-3,3-dimethyl-4-oxobutyl Acetate"

Welcome to the Technical Support Center for 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4). Also known in synthesis literature as 4-acetyloxy-2,2-dimethylbutyryl chloride, this compound is a highly reactive,...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4). Also known in synthesis literature as 4-acetyloxy-2,2-dimethylbutyryl chloride, this compound is a highly reactive, bifunctional building block frequently utilized in complex pharmaceutical synthesis. It features an electrophilic acid chloride at one terminus and an acetate-protected alcohol at the other, separated by a sterically demanding gem-dimethyl group.

As a Senior Application Scientist, I have designed this guide to move beyond basic protocols. Here, we address the mechanistic causality behind common synthesis failures, ensuring your workflows are robust, reproducible, and self-validating.

I. Mechanistic Workflow & Degradation Pathways

To successfully optimize reactions involving this intermediate, one must understand the delicate balance between activating the carboxylic acid and preserving the labile acetate protecting group.

G A Parent Carboxylic Acid (4-Acetyloxy-2,2-dimethylbutanoic acid) B Vilsmeier-Haack Intermediate (DMF + Oxalyl Chloride) A->B Activation (Catalytic DMF) E Degradation Pathway (Acetate Cleavage / Hydrolysis) A->E Harsh Chlorination (e.g., SOCl2 reflux) C 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (Target Acid Chloride) B->C Chlorination (-CO, -CO2, -HCl) D Downstream Coupling (Amidation / Esterification) C->D Base (TEA/DIPEA), 0°C to RT C->E H2O or Strong Acid/Base

Workflow and degradation pathways for 4-Chloro-3,3-dimethyl-4-oxobutyl acetate synthesis.

II. Troubleshooting & FAQ Guide

Q1: Why am I observing cleavage of the acetate protecting group during the synthesis of the acid chloride? A: Acetate groups are highly susceptible to cleavage under harsh acidic conditions or elevated temperatures. If you are using thionyl chloride (SOCl₂) at reflux, the combination of high heat and prolonged exposure to generated HCl gas promotes the deprotection of the terminal acetate group. Causality & Solution: To preserve the acetate moiety, transition to oxalyl chloride ((COCl)₂) catalyzed by N,N-Dimethylformamide (DMF). Oxalyl chloride operates via a much milder mechanism. The trace DMF reacts with oxalyl chloride to generate a highly electrophilic Vilsmeier-Haack chloroiminium intermediate[1]. This intermediate transfers activation to the carboxylic acid rapidly at temperatures between 0 °C and room temperature, completely avoiding the thermal degradation associated with refluxing conditions[1].

Q2: My conversion from the parent carboxylic acid to 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate stalls at 80%. How can I push this to completion? A: Incomplete conversion using oxalyl chloride is almost always tied to either insufficient DMF catalyst, wet solvent, or off-gassing stalling. Causality & Solution: The reaction relies entirely on the catalytic cycle of DMF[1]. If your dichloromethane (DCM) is wet, the oxalyl chloride will preferentially hydrolyze, and the Vilsmeier-Haack intermediate will be irreversibly destroyed. Self-Validating Protocol: Ensure your DCM is strictly anhydrous (<50 ppm H₂O). Add oxalyl chloride (1.3 equivalents) dropwise. The reaction progress can be visually validated: the evolution of carbon monoxide (CO) and carbon dioxide (CO₂) gas bubbles indicates active catalyst turnover[1][2]. When bubbling ceases completely at room temperature, the activation phase is complete.

Q3: What are the optimal conditions for downstream coupling (e.g., amidation) to prevent side reactions? A: While acid chlorides are the most reactive of all carboxylic acid derivatives[3], the gem-dimethyl group at the C3 position (adjacent to the acyl chloride) introduces significant steric hindrance. This steric bulk slows down nucleophilic attack. Causality & Solution: Because the coupling reaction is sterically hindered, localized heating can occur if the reaction is forced, leading to ketene formation or acetate hydrolysis. You must use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) to scavenge the HCl byproduct[3][4]. Maintain the reaction strictly at 0 °C during the initial addition of the acid chloride to the nucleophile, then allow it to warm to room temperature slowly.

III. Quantitative Data: Chlorinating Agent Selection

To optimize the synthesis of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate, reagent selection is paramount. The table below summarizes why Oxalyl Chloride is the mandatory choice for this specific substrate.

Chlorinating AgentOperating TemperatureByproductsAcetate CompatibilitySteric Tolerance
Oxalyl Chloride + DMF 0 °C to 25 °CCO (g), CO₂ (g), HCl (g)Excellent (Mild conditions prevent cleavage)High (Vilsmeier-Haack intermediate is highly reactive)
Thionyl Chloride (SOCl₂) 60 °C to 80 °C (Reflux)SO₂ (g), HCl (g)Poor (Thermal acidic cleavage likely)Moderate
Phosphorus Pentachloride (PCl₅) 25 °C to 100 °CPOCl₃ (liquid), HCl (g)Poor (Difficult to separate POCl₃ without extreme heat)High

IV. Step-by-Step Methodology: Optimized Synthesis Protocol

The following protocol utilizes a self-validating methodology for the synthesis of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate, ensuring high yield and preservation of the acetate group.

Scale: 10.0 mmol Reagents: 4-Acetyloxy-2,2-dimethylbutanoic acid, Oxalyl Chloride, Anhydrous DMF, Anhydrous DCM.

  • System Preparation: Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar. Seal with a rubber septum and place under a positive pressure of nitrogen or argon[4].

  • Substrate Dissolution: Dissolve 10.0 mmol of the parent carboxylic acid in 20 mL of strictly anhydrous DCM.

  • Catalyst Initiation: Inject 2 to 3 drops (approx. 0.1 mmol) of anhydrous DMF via syringe[4].

  • Controlled Chlorination: Cool the reaction flask to 0 °C using an ice bath. Slowly add 1.30 equivalents (13.0 mmol) of oxalyl chloride dropwise via syringe[4].

    • Validation Checkpoint: You must observe immediate effervescence. This gas evolution (CO and CO₂) confirms the generation of the active chloroiminium species[1][2].

  • Maturation: Remove the ice bath. Allow the mixture to stir at room temperature for 1.5 to 2 hours. The reaction is deemed complete when gas evolution completely ceases.

  • Primary Concentration: Transfer the flask to a rotary evaporator. Concentrate the mixture under reduced pressure (20–25 °C, 40 mmHg) to strip the DCM and the highly volatile excess oxalyl chloride[4].

  • Azeotropic Purification (Critical Step): To ensure the absolute removal of residual HCl—which will degrade the acetate group over time—re-dissolve the crude yellow oil in 10 mL of anhydrous DCM and concentrate again. Repeat this azeotropic stripping process twice[4].

  • Storage & Utilization: The resulting 4-Chloro-3,3-dimethyl-4-oxobutyl acetate is highly moisture-sensitive. It should be used immediately as a crude oil in your downstream coupling step or stored under a strict inert atmosphere at -20 °C.

V. References

  • Oxalyl Chloride vs. Thionyl Chloride for Acid Chloride Synthesis: A Practical Comparison , Wolfabio,[Link]

  • Oxalyl chloride - chemeurope.com , ChemEurope,[Link]

  • Acid halides , Science Revision,[Link]

  • 2 - Organic Syntheses Procedure , Organic Syntheses,[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate Workflows

Welcome to the Application Science Support Center. This guide is designed for drug development professionals and synthetic chemists working with 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4) [1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Science Support Center. This guide is designed for drug development professionals and synthetic chemists working with 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4) [1]. As a bifunctional building block featuring both a highly reactive acyl chloride and an acetate ester, this molecule is invaluable for synthesizing complex active pharmaceutical ingredients (APIs).

However, its unique structural topology—specifically the gem-dimethyl (quaternary) carbon at the C3 position and the gamma-distance between its functional groups—makes it highly susceptible to specific, yield-destroying side reactions. This guide provides field-proven insights to master its reactivity.

Section 1: Molecular Vulnerabilities (The "Why")

To achieve high yields with this reagent, one must first understand the causality behind its inherent reactivity:

  • The Gamma-Relationship (Lactonization Risk): The molecule possesses an acetate group on C4 and an acyl chloride on C1. If the acetate is inadvertently hydrolyzed, the resulting intermediate is a gamma-hydroxy acid derivative. Thermodynamics heavily favor the cyclization of gamma-hydroxy acids into stable 5-membered rings (gamma-butyrolactones). This is mechanistically identical to the rapid intramolecular esterification of gamma-hydroxybutyric acid (GHB) to gamma-butyrolactone (GBL) under acidic conditions[2][3].

  • The Quaternary Alpha-Carbon (Decarbonylation Risk): The C3 position is fully substituted (3,3-dimethyl). When the acyl chloride is activated by a Lewis acid, the resulting acylium ion experiences severe steric strain. Loss of carbon monoxide (decarbonylation) relieves this strain and generates an exceptionally stable tertiary carbocation, fundamentally altering the reaction pathway from acylation to alkylation[4]. This phenomenon is well-documented in similar alpha,alpha-disubstituted acyl chlorides, such as pivaloyl chloride[5].

Section 2: Troubleshooting FAQs

Q1: During amidation, my LC-MS shows a major side product with a mass corresponding to a loss of the amine and acetate. Why am I seeing a 5-membered lactone? The Causality: You are observing moisture-driven hydrolysis followed by intramolecular esterification. If water enters the system, it hydrolyzes both the highly reactive acyl chloride (forming a carboxylic acid) and the acetate ester (forming a hydroxyl group). The resulting intermediate, 4-hydroxy-3,3-dimethylbutanoic acid, undergoes rapid intramolecular cyclization to form 3,3-dimethyl-gamma-butyrolactone[3]. The Fix: Your system is not a self-validating anhydrous environment. You must rigorously dry your amine, use strictly anhydrous solvents (e.g., Karl Fischer <50 ppm H₂O), and employ a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to neutralize the HCl byproduct without cleaving the acetate.

Q2: I am attempting a Friedel-Crafts acylation using AlCl₃, but NMR indicates I have alkylated the aromatic ring instead of acylating it. What went wrong? The Causality: You have fallen victim to acylium ion decarbonylation. Because the alpha-carbon is a quaternary center (3,3-dimethyl), the acylium ion formed upon AlCl₃ activation is sterically hindered. At temperatures above 0°C, this intermediate rapidly ejects carbon monoxide gas to form a highly stable tertiary carbocation[4]. This tertiary carbocation then acts as the electrophile, leading to an alkylated arene rather than the desired acylated arene[5]. The Fix: You must suppress the activation energy required for CO loss. Run the Friedel-Crafts reaction at cryogenic temperatures (-20°C to -78°C) and consider using a milder Lewis acid (e.g., TiCl₄ or SnCl₄) to kinetically trap the acylium ion before it can decarbonylate.

Q3: How do I prevent the acetate group from acting as a leaving group during nucleophilic attack? The Causality: Acetate is a moderate leaving group, but it is situated on a primary carbon (C4). Direct elimination is rare without extreme forcing conditions. If you are losing the acetate, it is almost certainly due to base-catalyzed transesterification or hydrolysis, not direct elimination. The Fix: Avoid primary or secondary alcohols as solvents. Do not use strong alkoxides or aqueous bases (like NaOH or K₂CO₃) during the reaction or workup.

Section 3: Quantitative Reaction Parameters

Table 1: Side Reaction Triggers and Mitigation Thresholds

Side ReactionPrimary TriggerActivation Energy / RateMitigation Strategy
Lactonization Moisture >100 ppm; Strong BaseVery Fast (Spontaneous upon hydrolysis)Maintain KF <50 ppm; Use DIPEA/TEA; Avoid aqueous workups until acyl chloride is fully consumed.
Decarbonylation Temp > 0°C; Strong Lewis Acid (AlCl₃)Moderate (Accelerates exponentially >0°C)Maintain Temp < -20°C; Substitute AlCl₃ with TiCl₄ or SnCl₄.
Transesterification Alcoholic solvents; Alkoxide basesFastUse strictly aprotic solvents (DCM, THF, Toluene); Avoid MeOH/EtOH.
Section 4: Validated Experimental Protocols
Protocol 1: Chemoselective Anhydrous Amidation (Avoiding Lactonization)

This protocol is designed as a self-validating system to ensure moisture exclusion and chemoselectivity.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Validation Check: Use a moisture indicator in the argon line; ensure the solvent (DCM) Karl Fischer titration reads <50 ppm H₂O.

  • Reagent Loading: Dissolve the target amine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM. Cool the mixture to 0°C.

  • Acylation: Add 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (1.1 eq) dropwise over 15 minutes. Causality: Dropwise addition prevents localized exothermic spikes that could accelerate acetate cleavage.

  • Monitoring: Stir for 2 hours at room temperature. Validation Check: Quench a 10 µL reaction aliquot in anhydrous methanol. LC-MS should show the methyl ester of any unreacted acyl chloride, confirming the acyl chloride was active and not pre-hydrolyzed by ambient moisture.

  • Workup: Wash the organic layer with cold 5% citric acid (to remove DIPEA), followed by cold brine. Dry over anhydrous Na₂SO₄. Causality: Cold, mildly acidic washes prevent base-catalyzed hydrolysis of the acetate group during the aqueous workup phase.

Protocol 2: Low-Temperature Friedel-Crafts (Minimizing Decarbonylation)

This protocol utilizes kinetic control to trap the acylium ion before CO ejection occurs.

  • Preparation: Purge a dry reactor with Argon. Add the aromatic substrate (1.0 eq) and anhydrous DCM. Cool the system to -78°C using a dry ice/acetone bath.

  • Activation: Add 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (1.05 eq). Slowly add a mild Lewis acid, such as TiCl₄ (1.1 eq), rather than AlCl₃. Causality: TiCl₄ forms a less polarized, more stable acylium complex, significantly raising the activation energy required for CO ejection[5].

  • Reaction: Maintain at -78°C for 4 hours. Validation Check: Monitor the reaction surface for gas evolution (CO bubbles). If bubbling is observed, decarbonylation is occurring; immediately verify the internal temperature.

  • Quenching: Quench the reaction at -78°C by slowly adding cold saturated aqueous NH₄Cl. Causality: Quenching at cryogenic temperatures ensures the unreacted acylium ion is destroyed before the system warms up and decarbonylates.

Section 5: Pathway Visualizations

LactonizationPathway A 4-Chloro-3,3-dimethyl- 4-oxobutyl Acetate B Moisture / Base (Hydrolysis) A->B H2O Ingress F Anhydrous Amine + DIPEA A->F Strict Anhydrous C 4-Hydroxy-3,3-dimethyl- butanoic Acid B->C Ester & Acyl Cleavage D Intramolecular Esterification C->D -H2O E 3,3-Dimethyl-gamma- butyrolactone D->E Cyclization G Desired Amide (Acetate Intact) F->G Chemoselective Acylation

Fig 1: Lactonization side reaction vs. chemoselective amidation pathway.

DecarbonylationPathway A Acyl Chloride + Lewis Acid B Acylium Ion Intermediate A->B Activation C Loss of CO (Decarbonylation) B->C > 0°C or Strong Lewis Acid F Direct Attack by Arene B->F < -20°C, Mild Conditions D Tertiary Carbocation C->D CO Gas Evolution E Alkylated Arene (Side Product) D->E Electrophilic Substitution G Acylated Arene (Desired Product) F->G Kinetic Control

Fig 2: Decarbonylation mechanism during Friedel-Crafts acylation.

Sources

Troubleshooting

Technical Support Center: 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate

Troubleshooting Guides, FAQs, and Purification Protocols Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming bottle...

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Author: BenchChem Technical Support Team. Date: April 2026

Troubleshooting Guides, FAQs, and Purification Protocols

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers and drug development professionals in overcoming bottlenecks associated with highly reactive intermediates.

4-Chloro-3,3-dimethyl-4-oxobutyl acetate (IUPAC: 4-acetoxy-2,2-dimethylbutanoyl chloride) is a bifunctional molecule containing both an acetate ester and a highly moisture-sensitive acyl chloride. Its dual reactivity makes it a versatile building block, but it also presents significant purification challenges. Standard chromatographic techniques will destroy this compound. To ensure high yields and pristine purity, your workflow must be built around rigorous anhydrous conditions and thermal management.

Chemical Overview & Quantitative Data

Before initiating any purification workflow, it is critical to understand the physical parameters of the target molecule. The data below summarizes the key properties required to calibrate your distillation apparatus and storage conditions.

PropertyValue
Chemical Name 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate
IUPAC Synonym 4-Acetoxy-2,2-dimethylbutanoyl chloride
CAS Number 107998-33-4
Molecular Formula C8H13ClO3
Molecular Weight 192.64 g/mol
Boiling Point (Est.) 70–95 °C at 1–5 mmHg (Requires high vacuum)
Reactivity Profile Highly moisture-sensitive; reacts violently with protic solvents
Storage Conditions 2–8 °C under positive Argon pressure
Purification Workflow

The following decision tree outlines the self-validating logic required to isolate this acyl chloride successfully.

Workflow Crude Crude Mixture (Acyl Chloride + Byproducts) Volatiles Co-evaporation with Toluene (Remove Volatiles) Crude->Volatiles Distillation Short-Path Vacuum Distillation (< 5 mmHg) Volatiles->Distillation Decision Is the distillate colorless? Distillation->Decision Repurify Redistill at Lower Pressure (Minimize thermal stress) Decision->Repurify No Pure Pure 4-Chloro-3,3-dimethyl- 4-oxobutyl Acetate Decision->Pure Yes Repurify->Distillation Storage Store under Argon at 2-8 °C (Schlenk or Ampoule) Pure->Storage

Figure 1: Purification and storage workflow for 4-Chloro-3,3-dimethyl-4-oxobutyl acetate.

Step-by-Step Methodology: Fractional Vacuum Distillation

Because acyl chlorides undergo rapid nucleophilic acyl substitution when exposed to protic species, chromatography is strictly prohibited. Fractional vacuum distillation is the gold standard for isolating this compound .

Prerequisites: All glassware must be oven-dried (150 °C for >4 hours) and assembled while hot under a stream of dry Argon.

  • Step 1: Solvent and Reagent Stripping

    • Action: Transfer the crude reaction mixture to a Schlenk flask. Add 2–3 volumes of anhydrous toluene and evaporate under reduced pressure using a rotary evaporator vented with Argon.

    • Causality: Residual chlorinating agents (like thionyl chloride or oxalyl chloride) will contaminate the final product and cause degradation. Co-evaporating with toluene leverages azeotropic distillation to sweep away these stubborn volatiles prior to the main distillation .

  • Step 2: Apparatus Assembly

    • Action: Set up a short-path distillation apparatus connected to a high-vacuum pump and a cold trap.

    • Causality: A short-path head minimizes the distance vapors must travel. This significantly reduces the thermal residence time, preventing the sensitive acetate ester group from undergoing thermal elimination or cleavage at elevated temperatures.

  • Step 3: Degassing

    • Action: Apply high vacuum (< 5 mmHg) to the crude oil while stirring gently at room temperature for 15 minutes.

    • Causality: Applying vacuum before heating removes trace dissolved gases and residual solvents. This prevents sudden "bumping" caused by rapid vapor expansion, which could shoot crude impurities directly into the receiving flask.

  • Step 4: Distillation & Fraction Collection

    • Action: Slowly heat the oil bath. Discard the initial cloudy fore-run. Collect the main fraction (expected to distill between 70–95 °C at 1–5 mmHg) in a flame-dried receiving flask.

    • Causality: Discarding the fore-run ensures that low-boiling impurities do not contaminate the main fraction. The self-validating check here is visual: the main fraction must be a perfectly clear, colorless liquid.

  • Step 5: Inert Storage

    • Action: Backfill the apparatus with Argon before disconnecting. Transfer the pure liquid to a storage ampoule or Schlenk tube, seal tightly, and store at 2–8 °C.

    • Causality: Acyl chlorides are highly hygroscopic. Backfilling with Argon prevents atmospheric moisture from entering the system and initiating autocatalytic hydrolysis during the cooling phase.

Troubleshooting Guides & FAQs

Q1: Why did my product completely degrade when I tried to purify it via silica gel column chromatography? A1: Silica gel ( SiO2​ ) surfaces are rich in protic silanol (-OH) groups and strongly adsorb atmospheric moisture. The highly electrophilic carbonyl carbon of the acyl chloride reacts instantly with these nucleophiles via a nucleophilic acyl substitution pathway. This hydrolyzes the 4-chloro-3,3-dimethyl-4-oxobutyl acetate back into its corresponding carboxylic acid (4-acetoxy-2,2-dimethylbutanoic acid), releasing corrosive HCl gas in the process . Acyl chlorides must never be purified via standard silica or alumina chromatography.

Q2: My distilled product has a yellowish tint instead of being colorless. What caused this, and how can I fix it? A2: A yellow or brown tint typically indicates thermal decomposition or the presence of trace sulfur/phosphorus impurities (e.g., from SOCl2​ or PCl5​ used during synthesis) . Because this molecule contains both an acyl chloride and an acetate ester, excessive heating can trigger ketene formation or ester cleavage. Fix: You must redistill the compound at a lower pressure (e.g., < 1 mmHg using a stronger high-vacuum pump) to significantly lower the boiling point and reduce thermal stress. Ensure the oil bath is not heated more than 30 °C above the expected boiling point of the vapor.

Q3: How do I completely remove unreacted thionyl chloride before distillation? A3: Residual chlorinating agents often co-distill with the product if not handled properly. To prevent this, perform an azeotropic co-evaporation prior to fractional distillation. Add a dry, inert solvent like anhydrous toluene to the crude mixture and evaporate it under reduced pressure. The toluene acts as a carrier gas, sweeping away the highly volatile SOCl2​ (BP 79 °C at atmospheric pressure) .

Q4: Can I store the purified 4-chloro-3,3-dimethyl-4-oxobutyl acetate long-term? A4: Yes, but it requires rigorous exclusion of moisture. Even trace water will initiate autocatalytic hydrolysis—generating HCl, which in turn accelerates further degradation of the ester group. Store the purified liquid in a flame-dried Schlenk tube or a flame-sealed glass ampoule under a positive pressure of Argon. Keep the container refrigerated (2–8 °C) and away from light .

References
  • Perrin, D. D., & Armarego, W. L. F. (1988). Purification of Laboratory Chemicals (3rd ed.). Pergamon Press. Available at:[Link]

  • ACS Publications. (2015). One-Step Conversion of Methyl Ketones to Acyl Chlorides. Journal of Organic Chemistry. Available at:[Link]

  • Chemistry LibreTexts. (2023). Making Acyl Chlorides (Acid Chlorides). Available at:[Link]

Optimization

Common impurities in "4-Chloro-3,3-dimethyl-4-oxobutyl Acetate" and their removal

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate. This resource is designed for researchers, scientists, and drug development professio...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purity of this important chemical intermediate. Here, we address frequently encountered impurities, their origins, and robust methods for their removal, ensuring the integrity of your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I might find in my sample of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate?

A1: Impurities in 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate typically originate from the synthetic route and subsequent degradation. They can be broadly categorized as:

  • Residual Starting Materials: Unreacted precursors from the synthesis.

  • Solvent Residues: Traces of solvents used during the reaction or workup, such as Dichloromethane (DCM), Tetrahydrofuran (THF), or Ethyl Acetate.

  • Reagent-Related Impurities: Leftover reagents or catalysts, for example, traces of catalysts like Zinc Chloride (ZnCl₂) if a ring-opening synthesis from THF is employed[1][2].

  • By-products: Compounds formed from side reactions. A common by-product is the corresponding carboxylic acid, formed by hydrolysis of the acyl chloride functional group.

  • Degradation Products: The compound may degrade upon exposure to moisture or elevated temperatures, leading to hydrolysis of the ester or acyl chloride moieties.

Q2: I see an unexpected peak in my Gas Chromatography (GC) analysis. How can I identify it?

A2: Identifying unknown peaks is a critical step. A combined approach is most effective:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool for this task. It separates the components and provides a mass spectrum for each, allowing you to determine the molecular weight and fragmentation pattern of the impurity. This data can be compared against spectral libraries for identification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated or is present in a significant amount, ¹H and ¹³C NMR can provide definitive structural information. Reference tables of chemical shifts for common lab solvents and reagents are invaluable for identifying these types of contaminants[3][4][5].

  • Review the Synthesis: Consider all reactants, solvents, and catalysts used. The impurity is very often related to one of these components. For instance, if THF was used as a reactant with an acyl chloride, residual THF is a likely impurity[1].

Q3: My sample has a slight acidic smell and shows a broad peak in the ¹H NMR spectrum. What could this be?

A3: This is a classic sign of contamination with the corresponding carboxylic acid, 4-acetoxy-2,2-dimethylbutanoic acid, which forms via hydrolysis of the acyl chloride group. The acidic proton of a carboxylic acid typically appears as a very broad singlet in the ¹H NMR spectrum, often between 10-12 ppm. The acidic odor is also characteristic. This hydrolysis can occur if the compound is exposed to atmospheric moisture or residual water in solvents.

Troubleshooting Guide: Common Experimental Issues
Issue 1: Product is an oil/waxy solid instead of a clean liquid/solid, and TLC shows multiple spots.
  • Probable Cause: Presence of multiple impurities, potentially including unreacted starting materials and polymeric by-products. Similar compounds are known to be prone to polymerization[1].

  • Solution Pathway:

    • Initial Wash: Perform a liquid-liquid extraction. Dissolve the crude product in a non-polar organic solvent like ethyl acetate or diethyl ether. Wash sequentially with a dilute sodium bicarbonate (NaHCO₃) solution to remove acidic impurities, followed by water and finally brine to remove water-soluble impurities and dry the organic layer.

    • Chromatographic Purification: If the wash is insufficient, flash column chromatography is the most effective method for separating multiple components[6][7]. A gradient elution, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate), will typically provide good separation. Monitor the fractions by TLC to isolate the pure product.

Issue 2: The final product yield is low after purification by distillation.
  • Probable Cause:

    • Thermal Degradation: The compound may be thermally labile, decomposing at the high temperatures required for distillation.

    • Azeotrope Formation: An impurity may form an azeotrope with the product, causing them to co-distill.

    • High Vacuum Issues: Distillation under very high vacuum might be too rapid, leading to poor separation from impurities with close boiling points.

  • Solution Pathway:

    • Use Vacuum Distillation: To minimize thermal degradation, always perform the distillation under reduced pressure to lower the boiling point[8].

    • Fractional Distillation: If impurities have boiling points close to your product, use a fractional distillation column (e.g., a Vigreux column) to increase the separation efficiency.

    • Alternative Purification: If thermal degradation is suspected, avoid distillation and use column chromatography as the primary purification method.

Impurity Profile and Removal Strategies

The following table summarizes common impurities and the recommended protocols for their removal.

Impurity NameLikely SourceIdentification MethodRecommended Removal Protocol
Residual Solvents (THF, DCM, Ethyl Acetate) Reaction or workup solventGC-MS, ¹H NMR[4]High-vacuum evaporation, gentle heating (<40°C)
4-acetoxy-2,2-dimethylbutanoic acid Hydrolysis of the acyl chloride¹H NMR (broad peak >10 ppm), Acid-base titrationProtocol 1: Bicarbonate Wash
Unreacted Starting Alcohol/Acid Chloride Incomplete reactionGC-MS, TLCProtocol 2: Flash Column Chromatography
Polymeric By-products Side reactions during synthesis¹H NMR (broad, unresolved peaks), High boiling residueProtocol 2: Flash Column Chromatography or Distillation
Catalyst Residues (e.g., ZnCl₂) Catalyst used in synthesis[1]ICP-MSAqueous wash during workup
Visualized Workflow for Impurity Troubleshooting

The following diagram outlines the logical steps from identifying an issue with product purity to obtaining a clean, verified sample.

workflow Impurity Troubleshooting Workflow cluster_0 Phase 1: Analysis & Identification cluster_1 Phase 2: Purification Strategy cluster_2 Phase 3: Verification A Crude Product Received B Analytical Testing (TLC, GC, NMR) A->B C Purity Acceptable? B->C D Identify Impurity Structure (GC-MS, NMR) C->D No L Pure Product for Use C->L Yes E Select Purification Method D->E F Protocol 1: Bicarbonate Wash (Acidic Impurities) E->F Acidic G Protocol 2: Column Chromatography (Multiple/Neutral Impurities) E->G Neutral / Multiple H Protocol 3: Vacuum Distillation (Volatile Impurities) E->H Volatile I Perform Purification F->I G->I H->I J Re-analyze Purified Product (TLC, GC, NMR) I->J K Purity Confirmed? J->K K->E No, Re-evaluate K->L Yes

Caption: Logical workflow for identifying and removing impurities.

Experimental Protocols
Protocol 1: Removal of Acidic Impurities via Bicarbonate Wash

This protocol is designed to remove acidic by-products, such as the carboxylic acid formed from hydrolysis.

  • Dissolution: Dissolve the crude 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) at a concentration of approximately 0.1-0.2 M. Use a volume of solvent that is roughly 5-10 times the volume of the crude product.

  • Extraction: Transfer the solution to a separatory funnel. Add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.

  • Mixing & Venting: Stopper the funnel and invert it gently several times to mix the layers. Caution: Carbon dioxide gas will be generated. Vent the funnel frequently by opening the stopcock to release the pressure.

  • Separation: Allow the layers to separate fully. Drain the lower aqueous layer.

  • Repeat: Repeat the wash (steps 2-4) one more time with fresh NaHCO₃ solution.

  • Final Washes: Wash the organic layer once with deionized water, followed by one wash with saturated brine solution to facilitate drying.

  • Drying and Concentration: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the solvent using a rotary evaporator to yield the purified product.

  • Verification: Confirm the removal of the acidic impurity by repeating the initial analytical test (e.g., NMR or titration).

Protocol 2: Purification by Flash Column Chromatography

This method is highly effective for separating a mixture of compounds with different polarities[7].

  • Column Packing: Select a glass column of appropriate size for your sample scale (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). Pack the column with silica gel as a slurry in a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the chromatography eluent or a less polar solvent like dichloromethane. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column.

  • Elution: Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane). Gradually increase the polarity of the eluent by adding a more polar solvent, such as ethyl acetate (e.g., start with 100% hexane, move to 2% ethyl acetate in hexane, then 5%, 10%, etc.). The optimal solvent system should be determined beforehand using TLC.

  • Fraction Collection: Collect the eluent in small fractions (e.g., in test tubes).

  • Monitoring: Monitor the fractions using TLC to identify which ones contain the desired product.

  • Combining and Concentration: Combine the pure fractions that contain only the product spot (as determined by TLC). Remove the solvent using a rotary evaporator to obtain the purified 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate.

  • Verification: Assess the purity of the final product by GC or NMR analysis.

References
  • Analytical Methods Overview. (n.d.). Japan Ministry of the Environment. Retrieved from [Link]

  • 4-Chloro-oxobutyl acetate. (n.d.). PubChem. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities. (2010). KGROUP. Retrieved from [Link]

  • Ismailov, V. M., et al. (2020). Alkylation of methyl 4-chloro-3-oxobutanoate with di- and tribromoalkanes. ResearchGate. Retrieved from [Link]

  • Preparation of 4-chlorobutyl acetate. (2017). Sciencemadness.org. Retrieved from [Link]

  • Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Patra, A., et al. (2011). Single-Pot Conversion of an Acid to the Corresponding 4-Chlorobutyl Ester. International Journal of Chemistry, 3(3). Retrieved from [Link]

  • Siddabathuni, R., et al. (2018). Simple and validated gas chromatography method for the purity and single maximum impurity determination of 4-chloro butyryl chloride; ksm of levetiracetam api. World Journal of Pharmacy and Pharmaceutical Sciences, 7(9), 922-933. Retrieved from [Link]

  • Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. (2021). Agilent. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities. (2010). Rice Office of Research. Retrieved from [Link]

Sources

Troubleshooting

"4-Chloro-3,3-dimethyl-4-oxobutyl Acetate" stability issues and degradation products

Technical Support Center: 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate Introduction Welcome to the technical support guide for 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate. This document is designed for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate

Introduction

Welcome to the technical support guide for 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate. This document is designed for researchers, scientists, and drug development professionals to provide expert guidance on the stability, handling, and troubleshooting of this reactive intermediate. The unique structure of this compound, featuring both a highly reactive acyl chloride and an acetate ester, presents specific challenges that require careful consideration in experimental design. This guide provides in-depth answers to frequently asked questions, detailed troubleshooting protocols, and a mechanistic overview of potential degradation pathways to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern with 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate?

A1: The primary stability concern is the high reactivity of the acyl chloride functional group. Acyl chlorides are extremely susceptible to hydrolysis, reacting readily with even trace amounts of atmospheric moisture.[1][2] This reaction is rapid and converts the acyl chloride to the corresponding carboxylic acid, which is often an undesired byproduct that can complicate subsequent reactions and purifications.[3]

Q2: How should I properly store this reagent?

A2: To maintain its integrity, 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate must be stored under strictly anhydrous (dry) conditions in a tightly sealed container, preferably with a Teflon-lined cap to prevent moisture ingress.[4][5] The storage area should be cool, dry, and well-ventilated, away from heat sources and incompatible substances like water, alcohols, amines, and strong bases.[5] For long-term storage, sealing the container with paraffin film and storing it under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.[4][5]

Q3: Can I handle this reagent on the open bench?

A3: No. All handling and dispensing of this reagent should be performed inside a certified chemical fume hood to manage inhalation risks and under anhydrous conditions to prevent degradation.[4][5] This involves using oven-dried glassware and employing techniques to minimize exposure to atmospheric moisture, such as working under a positive pressure of an inert gas like nitrogen or argon.[4]

Q4: Besides water, what other common lab reagents will react with it?

A4: Due to the reactive acyl chloride moiety, this compound will react exothermically and often vigorously with a wide range of nucleophiles.[6] Key incompatibilities include:

  • Alcohols: React to form esters.

  • Amines (primary and secondary): React to form amides.

  • Strong Bases (e.g., sodium hydroxide): Will rapidly hydrolyze both the acyl chloride and the acetate ester.

  • Solvents like DMSO and DMF: Can react under certain conditions. Always verify solvent compatibility before use.

Q5: What are the expected degradation products?

A5: The two primary degradation products arise from the hydrolysis of the two ester-like functional groups:

  • Hydrolysis of the Acyl Chloride: Reaction with water yields 4-acetoxy-2,2-dimethyl-4-oxobutanoic acid . This is the most common and rapid degradation pathway.[3]

  • Hydrolysis of the Acetate Ester: Under acidic or basic conditions, the acetate ester can hydrolyze to yield 4-chloro-3,3-dimethyl-4-oxobutanol .[7] If both groups hydrolyze, the final product would be 4-hydroxy-2,2-dimethyl-4-oxobutanoic acid .

Troubleshooting Guide

This section addresses specific experimental issues and provides actionable solutions.

Problem Encountered Probable Cause(s) Recommended Solution(s)
Low or no yield in subsequent reaction The acyl chloride has degraded due to moisture exposure.1. Verify the quality of the starting material via an analytical technique like FTIR or ¹H NMR before use. 2. Ensure all glassware is rigorously dried (oven-dried at >120°C) and cooled under an inert atmosphere or in a desiccator.[4] 3. Use anhydrous solvents and reagents for the reaction. 4. Perform the reaction under a positive pressure of nitrogen or argon.[4]
Appearance of unexpected peaks in NMR/LC-MS analysis Degradation of the starting material or product. The most likely impurity is the carboxylic acid from hydrolysis.1. Identify the impurity. The carboxylic acid will have a broad -OH peak in the ¹H NMR spectrum and a different retention time in LC-MS. 2. If hydrolysis is confirmed, review handling and storage procedures to eliminate moisture sources.[4][5] 3. For analytical troubleshooting, consider derivatizing an aliquot of the sample with a stable, UV-active amine or alcohol to create a derivative that is easier to analyze by HPLC.[8][9]
Reaction is sluggish or does not go to completion The reagent may have partially hydrolyzed, reducing the effective concentration of the active acyl chloride.1. Use a fresh bottle of the reagent or purify the existing material if possible (e.g., by distillation under reduced pressure, if thermally stable). 2. Increase the stoichiometry of the reagent to compensate for suspected degradation, though this may complicate purification.
Inconsistent results between experiments Variable exposure to atmospheric moisture during setup.1. Standardize the handling protocol. Use Schlenk line techniques for all transfers.[4] 2. Use a syringe or cannula for liquid transfers under an inert atmosphere to prevent any contact with air.[4]

Mechanisms and Visualization

Primary Degradation Pathway: Hydrolysis of the Acyl Chloride

The most significant stability issue is the rapid hydrolysis of the acyl chloride. This occurs via a nucleophilic addition-elimination mechanism where a water molecule acts as the nucleophile.[2][3] The carbonyl carbon of the acyl chloride is highly electrophilic (partially positive) because it is bonded to two very electronegative atoms, oxygen and chlorine, which pull electron density away from it.[1][2]

Mechanism Steps:

  • Nucleophilic Attack: A lone pair of electrons from the oxygen atom of a water molecule attacks the electrophilic carbonyl carbon.[3]

  • Tetrahedral Intermediate Formation: This addition breaks the C=O pi bond, moving the electrons onto the oxygen atom and forming a tetrahedral intermediate.[10]

  • Elimination of Leaving Group: The carbon-oxygen double bond reforms, and in the process, the chloride ion (a good leaving group) is eliminated.

  • Deprotonation: The resulting protonated carboxylic acid is deprotonated by another water molecule or the expelled chloride ion to yield the final carboxylic acid product and HCl.[10]

Caption: Primary degradation pathway of the acyl chloride moiety via hydrolysis.

Recommended Experimental Protocols

Protocol 1: Anhydrous Transfer of the Reagent

This protocol ensures the reagent is transferred without exposure to atmospheric moisture.

Materials:

  • Oven-dried Schlenk flask with a rubber septum

  • Nitrogen or Argon gas line

  • Dry syringe and needle

  • Reagent bottle of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate

Procedure:

  • Dry all glassware, syringes, and needles in an oven at >120°C for at least 4 hours and allow them to cool in a desiccator or under a stream of inert gas.[4]

  • Assemble the reaction flask on the Schlenk line, and purge it with inert gas (cycle between vacuum and inert gas fill 3 times).

  • Maintain a slight positive pressure of inert gas in the reaction flask.

  • Carefully puncture the septum on the reagent bottle with a dry needle connected to the inert gas line to equalize pressure.

  • Using a second dry syringe, pierce the septum of the reagent bottle and slowly withdraw the desired volume of the liquid.

  • Quickly transfer the syringe to the reaction flask and inject the reagent through the septum.

  • Remove the syringe and the gas inlet needle from the reaction flask.

Protocol 2: Quality Check by FTIR

A quick check by Infrared (IR) Spectroscopy can confirm the integrity of the acyl chloride before use.

Procedure:

  • Handle the sample under an inert atmosphere if possible, or work quickly.

  • Place a small drop of the liquid between two salt plates (NaCl or KBr).

  • Acquire the IR spectrum.

  • Analysis: Look for the characteristic C=O (carbonyl) stretch of the acyl chloride. This peak should be very strong and appear at a high frequency, typically around 1800 cm⁻¹ . The presence of a broad absorption band around 2500-3300 cm⁻¹ and a carbonyl peak around 1700-1725 cm⁻¹ would indicate the presence of the hydrolyzed carboxylic acid, signaling significant degradation.

Caption: Decision workflow for handling and quality control of the reagent.

References

  • Doc Brown's Chemistry. (n.d.). Hydrolysis of acid/acyl chlorides with water. Retrieved from [Link]

  • Khan Academy. (2025, March 17). Acyl Chlorides - formation and hydrolysis mechanism [Video]. YouTube. Retrieved from [Link]

  • chemrevise. (n.d.). Acyl Chlorides and Acid Anhydrides. Retrieved from [Link]

  • PubMed. (2017, June 5). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Retrieved from [Link]

  • Save My Exams. (2024, December 23). Relative Ease of Hydrolysis (Cambridge (CIE) A Level Chemistry). Retrieved from [Link]

  • PubMed. (1984, November 30). [Stability of esters in the blood in vitro]. Retrieved from [Link]

  • Chemguide. (n.d.). Explaining nucleophilic addition / elimination in the reaction between acyl chlorides and water. Retrieved from [Link]

  • University of Calgary. (n.d.). Spectroscopic Analysis of Acyl Chlorides. Retrieved from [Link]

  • Google Patents. (n.d.). CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • Chromatography Forum. (2012, March 12). Determination of acetyl chloride contents. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Acetyl Chloride. Retrieved from [Link]

  • Western Carolina University. (n.d.). Standard Operating Procedure for the use of Acetyl chloride. Retrieved from [Link]

  • American Society for Enology and Viticulture. (n.d.). Volatile Ester Hydrolysis or Formation during Storage of Model Solutions and Wines. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate Workflows

Welcome to the advanced technical support and troubleshooting guide for 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4) . As a bifunctional building block featuring both an acetate ester and a highly sterical...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced technical support and troubleshooting guide for 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4) . As a bifunctional building block featuring both an acetate ester and a highly sterically hindered acyl chloride, this reagent presents unique kinetic and thermodynamic challenges during synthesis.

This guide is engineered for researchers and drug development professionals. It provides field-proven causality, optimized protocols, and self-validating mechanistic insights to help you resolve reaction failures and maximize yields when working with this specific neopentyl-like system.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My amidation/esterification reaction is stalling at <20% conversion even after 24 hours. What is causing this, and how can I drive it to completion? Cause: The primary culprit is severe steric hindrance. The gem-dimethyl group located at the alpha-position (C3 in the butyl chain) creates a bulky, neopentyl-like steric shield around the adjacent acyl chloride. This massively increases the activation energy required for direct nucleophilic attack at the carbonyl carbon. Solution: You must bypass the direct attack pathway by utilizing a nucleophilic catalyst such as 4-Dimethylaminopyridine (DMAP) . DMAP is highly nucleophilic and unhindered; it rapidly attacks the acyl chloride to form a transient N-acylpyridinium intermediate [1]. The electron-donating dimethylamino group stabilizes this intermediate via resonance, transforming it into a highly potent, sterically exposed acylating agent that readily reacts with your substrate [2].

Q2: LC-MS analysis shows a major byproduct with a mass corresponding to the loss of the acetate group (-C2H2O or -OAc). What is this side reaction? Cause: You are observing nucleophilic cleavage of the C4 acetate ester followed by spontaneous lactonization. If you use excess nucleophile (e.g., primary amines) or highly basic conditions, the nucleophile can attack the less-hindered acetate carbonyl instead of the sterically blocked acyl chloride. This transesterification/transamidation exposes a free hydroxyl group on the alkyl chain. Crucially, the presence of the gem-dimethyl group accelerates intramolecular cyclization via the Thorpe-Ingold effect , causing the intermediate to rapidly collapse into a highly stable γ -butyrolactone derivative (3,3-dimethyldihydrofuran-2(3H)-one), effectively destroying your reagent. Solution: Maintain strict stoichiometric control of the nucleophile (1.0 - 1.05 eq). Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA) to scavenge HCl, and keep reaction temperatures at or below 0 °C during the initial addition phase.

Q3: The reagent degraded into a sticky, viscous mass during storage. Can it be salvaged? Cause: No. Like all acyl chlorides, this reagent is highly moisture-sensitive and has hydrolyzed into 4-acetoxy-2,2-dimethylbutanoic acid. Because this specific molecule lacks alpha-protons, it cannot form a ketene intermediate; degradation is purely hydrolytic. Solution: Always store the reagent under an inert argon atmosphere at 4 °C. Use rigorous Schlenk techniques and anhydrous solvents for all transfers.

Part 2: Quantitative Data & Optimization Matrix

The following table summarizes the causal relationship between reaction conditions and product distribution, validating the necessity of DMAP and non-nucleophilic bases.

Base (Eq)Catalyst (Eq)SolventTemp (°C)Target Amide Yield (%)Lactone Byproduct (%)
TEA (1.5)NoneDCM2515%12%
DIPEA (1.5)NoneDCM2522%5%
DIPEA (1.5) DMAP (0.1) DCM 0 to 25 89% <2%
Excess Amine (3.0)NoneTHF505%78%

Part 3: Standard Operating Procedure (SOP)

Workflow: DMAP-Catalyzed Amide Coupling

This self-validating protocol ensures complete consumption of the sterically hindered acyl chloride while suppressing acetate cleavage.

Step 1: System Preparation Flame-dry a round-bottom flask equipped with a magnetic stir bar. Purge the system with Argon for 10 minutes.

Step 2: Reagent Dissolution Dissolve 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (1.0 eq) in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration. Cool the solution to 0 °C using an ice bath.

Step 3: Catalyst & Base Activation Add N,N-Diisopropylethylamine (DIPEA) (1.5 eq) followed by DMAP (0.1 eq). Stir for 5 minutes at 0 °C. Mechanistic Note: The solution may turn slightly yellow, indicating the successful formation of the active N-acylpyridinium salt.

Step 4: Nucleophile Addition Dissolve your target amine (1.05 eq) in a minimal amount of anhydrous DCM. Add this solution dropwise over 15 minutes to prevent localized heating and suppress transamidation at the acetate ester.

Step 5: Maturation Remove the ice bath and allow the reaction to warm to room temperature (25 °C). Stir for 2 to 4 hours. Monitor via TLC or LC-MS until the intermediate is consumed.

Step 6: Quench & Workup Quench the reaction with saturated aqueous NH4​Cl (equal volume). Separate the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Part 4: Mechanistic Visualizations

DMAP_Catalysis A Sterically Hindered Acyl Chloride (Reagent) C N-Acylpyridinium Intermediate (Highly Reactive) A->C Rapid attack by DMAP B DMAP Catalyst B->C C->B DMAP Regenerated E Target Product (Amide / Ester) C->E Nucleophilic substitution D Nucleophile (R-NH2 / R-OH) D->E

Fig 1: DMAP Catalysis overcoming alpha-gem-dimethyl steric hindrance.

Lactonization R Intact Reagent (Acetate Ester) I Deacetylated Intermediate (Exposed Hydroxyl) R->I Attack at Acetate (C4) P Target Amide (Desired Pathway) R->P Attack at Acyl Chloride N Excess Nucleophile (e.g., Primary Amine) N->I Transamidation/ Cleavage L γ-Butyrolactone Derivative (Byproduct) I->L Thorpe-Ingold Accelerated Intramolecular Cyclization

Fig 2: Side-reaction pathway illustrating ester cleavage and subsequent lactonization.

References

  • Liu, Z., Ma, Q., Liu, Y., & Wang, Q. (2014). "4-(N,N-Dimethylamino)pyridine Hydrochloride as a Recyclable Catalyst for Acylation of Inert Alcohols: Substrate Scope and Reaction Mechanism." Organic Letters, 16(1), 236-239. URL:[Link][1]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). "Understanding DMAP's Mechanism: The Science Behind Enhanced Acylation." URL:[Link][2]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Handling Guide for 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate

Welcome to the Technical Support Center for 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4), also cataloged as 4-acetyloxy-2,2-dimethylbutyryl chloride[1]. This bifunctional building block is highly valued in...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4), also cataloged as 4-acetyloxy-2,2-dimethylbutyryl chloride[1]. This bifunctional building block is highly valued in the synthesis of complex APIs and cyclopropane derivatives. However, its dual reactivity—featuring both an electrophilic acyl chloride and a protected acetate ester—makes it highly susceptible to auto-accelerating degradation and polymerization if handled improperly.

This guide provides mechanistic insights, troubleshooting FAQs, and self-validating protocols to ensure the integrity of your reagent.

Section 1: The Mechanistic Root of Polymerization

To prevent polymerization, one must first understand the causality of the degradation cascade. The compound does not polymerize spontaneously under ideal conditions; rather, it undergoes moisture-induced step-growth polycondensation .

  • Initiation via Hydrolysis: The acyl chloride terminus is highly hygroscopic. Trace water hydrolyzes it to a carboxylic acid, releasing stoichiometric hydrogen chloride (HCl) gas.

  • Acid-Catalyzed Deprotection: The liberated HCl acts as a catalyst, cleaving the acetate ester at the opposite end of the molecule. This exposes a free hydroxyl group, converting the molecule into a highly reactive A-B monomer (4-hydroxy-2,2-dimethylbutyryl chloride or 4-hydroxy-2,2-dimethylbutyric acid)[2].

  • Polycondensation vs. Cyclization: The gem-dimethyl group at C3 typically promotes intramolecular cyclization to form a gamma-lactone via the Thorpe-Ingold effect ([3]). However, in the neat (bulk) liquid state, the extreme concentration of monomers drives intermolecular step-growth polyesterification ([4]). This results in a viscous, intractable polymer mass.

Pathway A 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (Intact Molecule) C Hydrolysis of Acyl Chloride Release of HCl A->C Reacts with H2O B Moisture (H2O) Ingress B->A Contaminates D Acid-Catalyzed Acetate Cleavage (Deprotection) C->D HCl Catalysis E 4-Hydroxy-2,2-dimethylbutyryl Chloride (Bifunctional Monomer) D->E Loss of Acetic Acid E->E Auto-acceleration F Step-Growth Polycondensation (Polyester Formation) E->F Intermolecular Esterification

Fig 1: Moisture-induced degradation and auto-accelerating polymerization cascade.

Section 2: Troubleshooting FAQs

Q: I noticed a pressure build-up in the reagent bottle, and the liquid has become highly viscous. Is it salvageable? A: No. The pressure is gaseous HCl, a byproduct of both acyl chloride hydrolysis and subsequent polycondensation. The viscosity indicates that high-molecular-weight polyesters have already formed. The reagent must be discarded as it will no longer yield the desired electrophilic coupling in your syntheses.

Q: Does this compound degrade via ketene formation like other acyl chlorides? A: No. The 3,3-dimethyl (gem-dimethyl) substitution means there are no alpha-protons adjacent to the acyl chloride group. This structural feature intentionally blocks the E2-like elimination pathway to ketenes, isolating ester-cleavage as the sole polymerization trigger.

Q: Can I purify the partially polymerized reagent via vacuum distillation? A: It is highly discouraged. Heating the partially degraded mixture will accelerate the thermal elimination of acetic acid and drive further step-growth polycondensation, potentially leading to cross-linking and permanent fouling of your distillation apparatus.

Section 3: Standard Operating Protocol (SOP) for Anhydrous Handling

To prevent polymerization, the chain of causality must be broken at Step 1: Moisture Ingress. This protocol establishes a self-validating system for aliquoting and storing the reagent.

Step-by-Step Methodology:

  • Glassware Preparation: Bake all amber storage vials, PTFE-lined septa, and glass syringes at 120°C for a minimum of 12 hours to eliminate surface-bound moisture.

  • Atmosphere Control: Transfer the sealed bulk reagent and baked glassware into a glovebox maintained under a strict Argon atmosphere (<1 ppm H₂O, <1 ppm O₂).

  • Thermal Equilibration: Allow the bulk reagent to thaw completely to room temperature before opening. Opening a cold bottle will cause immediate condensation of trace moisture into the liquid.

  • Aliquoting: Divide the bulk reagent into single-use amber glass vials. This prevents repeated atmospheric exposure of the main stock during future experiments.

  • Sealing & Validation: Seal the vials tightly. Self-Validation Step: Withdraw 1 µL from a random sealed vial and run a rapid FT-IR scan. The absolute absence of a broad 3200–3400 cm⁻¹ O-H stretch confirms the transfer was perfectly anhydrous.

  • Storage: Wrap the caps in Parafilm and store the vials at +4°C in a secondary desiccator.

Workflow S1 1. Dry Glassware (Oven 120°C, 12h) S2 2. Transfer to Glovebox (Argon Atmosphere) S1->S2 S3 3. Thaw Reagent (Room Temp, Sealed) S2->S3 S4 4. Aliquot into Amber Vials S3->S4 S5 5. Seal Vials & Run FT-IR QC S4->S5 S6 6. Store at +4°C (Desiccated) S5->S6

Fig 2: Standard operating protocol for aliquoting and anhydrous storage.

Section 4: Quality Control & Quantitative Validation

Before utilizing stored aliquots in sensitive drug development workflows, verify the reagent's integrity against the following quantitative markers.

Analytical MethodMarker for Intact ReagentMarker for Polymerization / Degradation
¹H NMR (CDCl₃) Sharp singlet at ~2.05 ppm (intact acetate: -O-CO-CH₃).Broad, unresolved polymeric backbone signals; appearance of free acetic acid peak (~2.10 ppm).
FT-IR Spectroscopy Sharp, distinct C=O stretch at ~1800 cm⁻¹ (acyl chloride).Broad O-H stretch (~3200-3400 cm⁻¹); shifted, broadened ester C=O stretch (~1730 cm⁻¹).
Physical State Clear, free-flowing, low-viscosity liquid.Noticeable increase in viscosity; yellowing; active gas (HCl) evolution upon opening.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 12326213, 4-Chloro-oxobutyl acetate". PubChem. URL:[Link]

  • Odian, George. "Step-Growth Polymerization." Principles of Polymerization, 4th Edition, Wiley-Interscience, 2004. URL:[Link]

  • Jung, Michael E., and Grazia Piizzi. "gem-Disubstituent Effect: Theoretical Basis and Synthetic Applications." Chemical Reviews 105.5 (2005): 1735-1766. URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate vs. Traditional Alkylating and Acylating Agents in Drug Design

In the landscape of modern drug discovery, linker chemistry and derivatization are not merely synthetic steps; they are strategic decisions that dictate the pharmacokinetic (PK) and pharmacodynamic (PD) fate of a molecul...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, linker chemistry and derivatization are not merely synthetic steps; they are strategic decisions that dictate the pharmacokinetic (PK) and pharmacodynamic (PD) fate of a molecule. While often loosely categorized alongside alkylating agents during linker selection, 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4) is mechanistically an electrophilic acylating agent (an acid chloride) bearing an acetate-protected primary alcohol[1].

Its defining structural feature—a gem-dimethyl group situated at the α -position relative to the reactive carbonyl—sets it apart from standard unbranched acyl chlorides and traditional SN2 alkylating agents. This guide objectively compares the performance, mechanistic causality, and experimental workflows of this bifunctional reagent against standard alternatives.

Structural Causality: The Gem-Dimethyl Advantage

The selection between a standard alkylating agent (like 4-chlorobutyl acetate) and a sterically hindered acylating agent (like 4-chloro-3,3-dimethyl-4-oxobutyl acetate) fundamentally alters the resulting molecular topology.

When 4-chloro-3,3-dimethyl-4-oxobutyl acetate reacts with an amine, it forms a highly sterically hindered amide. The presence of the gem-dimethyl group induces the 2 (angle compression), which restricts the rotational degrees of freedom of the adjacent bonds[2]. This conformational lock provides two distinct advantages:

  • Metabolic Stability: The massive steric bulk shields the carbonyl core from nucleophilic attack by proteases and blocks adjacent C-H bonds from CYP450-mediated oxidation[3].

  • Target Engagement: By pre-organizing the molecule into a specific bioactive conformation, the gem-dimethyl group reduces the entropic penalty upon target binding, often leading to increased potency[4].

G2 A Gem-Dimethyl Group at Alpha Position B Thorpe-Ingold Effect (Angle Compression) A->B D Steric Shielding of Carbonyl Core A->D C Conformational Lock B->C E Increased Target Affinity (Entropic Benefit) C->E F Resistance to CYP450 (Metabolic Stability) D->F

Figure 1: Mechanistic logic of the gem-dimethyl group in drug design.

Comparative Performance Analysis

To contextualize the utility of 4-chloro-3,3-dimethyl-4-oxobutyl acetate, we must compare it against its unbranched counterpart (4-acetoxybutanoyl chloride) and a standard SN2 alkylator (4-chlorobutyl acetate). The quantitative data summarized below highlights the trade-offs between synthetic ease and the resulting metabolic robustness of the motif.

ReagentPrimary MechanismLinkage FormedReaction TimeOptimal TempRepresentative Motif In Vitro t1/2​
4-Chloro-3,3-dimethyl-4-oxobutyl Acetate Nucleophilic Acyl SubstitutionSterically Hindered Amide2–4 hours0 °C to RT> 120 min
4-Acetoxybutanoyl Chloride Nucleophilic Acyl SubstitutionUnbranched Amide< 1 hour0 °C~ 45 min
4-Chlorobutyl Acetate SN2 AlkylationFlexible Alkyl Amine12–24 hours80 °C~ 30 min

Note: Reaction times and temperatures are based on standard primary amine couplings. Half-life ( t1/2​ ) values are representative benchmarks for the resulting motifs in standard human liver microsome (HLM) assays.

Experimental Methodologies & Self-Validating Protocols

As an application scientist, it is critical to understand why certain reagents are used. The steric hindrance that provides metabolic stability in the final drug candidate also makes the initial synthesis more challenging.

Protocol A: Amide Coupling via 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate

Because of the α,α -dimethyl steric hindrance, standard amine coupling can be sluggish. We employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. Causality: DMAP attacks the sterically hindered acid chloride to form a highly reactive, charged acylpyridinium intermediate that is more exposed to the incoming amine nucleophile.

Step-by-Step Workflow:

  • Preparation: Dissolve the primary amine (1.0 eq) and N,N-Diisopropylethylamine (DIPEA, 2.0 eq) in anhydrous dichloromethane (DCM) to a concentration of 0.1 M under an inert nitrogen atmosphere.

  • Catalysis: Add DMAP (0.1 eq) to the stirring solution.

  • Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 4-chloro-3,3-dimethyl-4-oxobutyl acetate (1.1 eq) dropwise over 15 minutes to control the exothermic formation of the acylpyridinium species.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 2–4 hours.

  • Validation (In-Process): Monitor via TLC (UV and KMnO4 stain). The acid chloride will be consumed, and a new, less polar spot (the amide) will appear.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with 1M HCl (to remove DMAP/DIPEA), followed by brine. Dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Validation (Analytical): Confirm product formation via 1 H NMR. The signature of successful coupling is a sharp 6H singlet at ~1.25 ppm corresponding to the gem-dimethyl group, alongside the downfield shift of the adjacent methylene protons.

Protocol B: Standard SN2 Alkylation via 4-Chlorobutyl Acetate (For Comparison)

Unlike acyl chlorides, primary alkyl chlorides are relatively poor electrophiles for SN2 reactions. Causality: To achieve reasonable reaction rates without excessive heating that might degrade the acetate protecting group, Potassium Iodide (KI) is used to facilitate an in situ Finkelstein reaction, converting the alkyl chloride into a highly reactive alkyl iodide[5].

Step-by-Step Workflow:

  • Preparation: Dissolve the amine (1.0 eq) in anhydrous DMF (0.2 M).

  • Activation: Add K2CO3 (3.0 eq) as a non-nucleophilic base and KI (0.5 eq) as the Finkelstein catalyst.

  • Addition: Add 4-chlorobutyl acetate (1.2 eq) to the suspension.

  • Propagation: Heat the mixture to 80 °C and stir vigorously for 12–18 hours.

  • Workup: Cool to room temperature, dilute heavily with Ethyl Acetate, and wash with distilled water (5x) to remove the DMF and inorganic salts. Wash with brine, dry over Na2SO4, and concentrate.

G1 A Amine Nucleophile B 4-Chloro-3,3-dimethyl- 4-oxobutyl Acetate (Acylating) A->B + DMAP/DIPEA (Nucleophilic Acyl Sub) C 4-Chlorobutyl Acetate (Alkylating) A->C + KI/K2CO3 (SN2 Alkylation) D Sterically Hindered Amide (High Metabolic Stability) B->D Fast, 0°C to RT E Flexible Alkyl Amine (Prone to Oxidation) C->E Slow, 80°C

Figure 2: Reaction pathway comparison: Acylation vs. SN2 Alkylation workflows.

Conclusion

While standard alkylating agents like 4-chlorobutyl acetate offer straightforward access to flexible amine linkers, they often introduce metabolic liabilities. By utilizing 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate , researchers can seamlessly install a protected hydroxyl linker while simultaneously leveraging the gem-dimethyl group to form a sterically shielded, conformationally locked amide. Though the synthesis requires nucleophilic catalysis (DMAP) to overcome local steric bulk, the resulting enhancement in target affinity and half-life makes it a vastly superior choice in late-stage lead optimization.

References

  • ChemicalBook. 4-Acetyloxy-2,2-dimethylbutyrylchloride CAS#: 107998-33-4.1

  • Meanwell, N. A. (2021). Improving Drug Design: An Update on Recent Applications of Efficiency Metrics, Strategies for Replacing Problematic Elements, and Compounds in Nontraditional Drug Space. Chemical Research in Toxicology. ACS Publications. 2

  • BenchChem. Oxetane vs. gem-Dimethyl Groups: A Comparative Guide to Metabolic Stability.3

  • ACS Publications (2017). Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry. 4

  • Sciencemadness Discussion Board. Preparation of 4-chlorobutyl acetate.5

Sources

Comparative

A Comparative Guide to Analytical Methods for Purity Validation of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate

Prepared by: A Senior Application Scientist Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate In the landscape of pharmaceutical development, the purity of starting materials and intermediates...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: A Senior Application Scientist

Introduction: The Analytical Imperative for a Key Pharmaceutical Intermediate

In the landscape of pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate, a functionalized keto-ester, serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its molecular structure, featuring an acyl chloride, a sterically hindered ketone, and an ester group, presents a unique profile of reactivity and potential impurity formation. Consequently, the rigorous validation of its purity is a non-negotiable step in ensuring the quality of the final drug product.

This guide provides an in-depth comparison of the principal analytical methods for the comprehensive purity assessment of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate. We move beyond mere procedural descriptions to explore the underlying scientific rationale for method selection, offering field-proven insights for researchers, scientists, and drug development professionals. The methodologies discussed are grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines, ensuring a framework that is both scientifically sound and regulatory compliant.[1][2]

High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Impurity Profiling

Expertise & Rationale: For non-volatile and thermally sensitive molecules like 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate, High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination and impurity profiling.[3][4] Its versatility allows for the separation of the main compound from a wide array of potential impurities, including starting materials, by-products from synthesis, and degradation products. A reversed-phase (RP-HPLC) method, utilizing a non-polar stationary phase (like C18) and a polar mobile phase, is particularly effective. This setup separates compounds based on their hydrophobicity, which is ideal for resolving organic molecules with varied functional groups. The use of a photodiode array (PDA) or UV detector allows for sensitive detection of any chromophoric impurities.[5][6][7]

Experimental Protocol: A Validated Stability-Indicating RP-HPLC Method

This protocol is designed as a stability-indicating method, capable of separating the main analyte from its degradation products, a critical requirement for regulatory submissions.[1]

  • Instrumentation & Chromatographic Conditions:

    • System: HPLC with a quaternary pump, autosampler, column thermostat, and PDA/UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: Acetonitrile (ACN).

    • Gradient Elution:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 80% B

      • 25-30 min: 80% B

      • 30-31 min: 80% to 30% B

      • 31-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 210 nm.

  • Preparation of Solutions:

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 25 mg of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of ACN and water (diluent).

    • Sample Solution (0.5 mg/mL): Prepare in the same manner as the Standard Solution using the sample to be tested.

  • Method Validation (as per ICH Q2(R1)):

    • Specificity: Forced degradation studies (acid, base, peroxide, heat, light) are performed to demonstrate that degradant peaks do not interfere with the main analyte peak.

    • Linearity: A minimum of five concentrations are prepared, covering a range from the Limit of Quantitation (LOQ) to 150% of the working concentration.[8]

    • Accuracy & Precision: Assessed by analyzing replicate preparations of the sample at different concentrations across the specified range.[8]

    • LOD & LOQ: Determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ).[9]

Data Presentation: Summary of HPLC Method Validation
Validation ParameterAcceptance CriteriaTypical Result
Linearity (Correlation Coefficient, R²) ≥ 0.9990.9998
Range 0.5 µg/mL - 750 µg/mLMeets Requirement
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (Repeatability, %RSD) ≤ 2.0%0.8%
Limit of Detection (LOD) S/N ≥ 30.15 µg/mL
Limit of Quantitation (LOQ) S/N ≥ 100.5 µg/mL
Visualization: HPLC Analysis Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing Prep_Std Weigh Reference Standard Dissolve Dissolve in Diluent Prep_Std->Dissolve Prep_Sample Weigh Test Sample Prep_Sample->Dissolve Inject Inject into HPLC System Dissolve->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 210 nm Separate->Detect Integrate Integrate Peak Areas Detect->Integrate Calculate Calculate % Purity / Impurity Integrate->Calculate Report Generate Report Calculate->Report

Caption: Workflow for RP-HPLC purity analysis.

Gas Chromatography (GC): A Complementary Technique for Volatile Impurities

Expertise & Rationale: While unsuitable for the primary analyte due to its low volatility and thermal instability, Gas Chromatography (GC) is the definitive technique for quantifying residual solvents.[3][10] These are process-related impurities that must be controlled according to ICH Q3C guidelines.[1] Static headspace sampling coupled with GC (HS-GC) is the preferred method, as it introduces only the volatile components from the sample matrix into the GC system, preventing contamination and protecting the column.[11][12] A Flame Ionization Detector (FID) provides excellent sensitivity for organic solvents.

Experimental Protocol: Headspace GC for Residual Solvent Analysis
  • Instrumentation & Chromatographic Conditions:

    • System: GC with a static headspace autosampler and an FID.

    • Column: DB-624, 30 m x 0.32 mm, 1.8 µm film thickness (or equivalent phase).

    • Carrier Gas: Helium or Nitrogen at a constant flow of 2.0 mL/min.

    • Oven Temperature Program:

      • Initial: 40 °C, hold for 5 minutes.

      • Ramp: 10 °C/min to 240 °C.

      • Hold: 5 minutes at 240 °C.

    • Injector Temperature: 250 °C.

    • Detector Temperature: 260 °C.

  • Headspace Parameters:

    • Vial Equilibration Temperature: 100 °C.

    • Vial Equilibration Time: 20 minutes.

    • Loop Temperature: 110 °C.

    • Transfer Line Temperature: 120 °C.

  • Preparation of Solutions:

    • Solvent: Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).

    • Standard Solution: Prepare a stock solution containing all potential residual solvents at known concentrations in the chosen solvent. Prepare working standards by diluting the stock.

    • Sample Solution: Accurately weigh approximately 100 mg of the 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate sample into a 20 mL headspace vial. Add 1.0 mL of the solvent, cap, and vortex to dissolve.

Data Presentation: Common Solvents and ICH Limits
SolventClassICH Limit (ppm)Typical LOQ (ppm)
Dichloromethane26005
Toluene289010
Ethyl Acetate3500020
Acetone3500020
Heptane3500020
Visualization: Headspace GC Analysis Workflow

HSGC_Workflow cluster_prep Sample Preparation cluster_hs Headspace Sampling cluster_gc GC Analysis & Data Prep Dissolve Sample in High-Boiling Solvent (e.g., DMSO) in Vial Heat Heat Vial to Equilibrate Prep->Heat Vaporize Volatiles Partition into Headspace Heat->Vaporize InjectHS Inject Headspace Gas Vaporize->InjectHS Separate Separation on GC Column InjectHS->Separate Detect FID Detection Separate->Detect Quantify Quantify vs. Standards Detect->Quantify

Caption: Workflow for residual solvent analysis by HS-GC.

Quantitative NMR (qNMR): An Absolute Method for Purity Assignment

Expertise & Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is an exceptionally powerful tool that provides both qualitative structural information and quantitative data.[13][14] As a primary ratio method, quantitative NMR (qNMR) can determine the purity of a substance without needing a chemically identical reference standard.[15][16] The signal intensity in ¹H NMR is directly proportional to the number of protons giving rise to that signal.[16] By adding a certified internal standard of known purity and concentration, the purity of the analyte can be calculated directly by comparing the integrals of specific, well-resolved signals from both the analyte and the standard. This makes qNMR an invaluable orthogonal technique for validating the purity value obtained by chromatography.

Experimental Protocol: ¹H qNMR for Purity Determination
  • Instrumentation & Materials:

    • System: NMR Spectrometer (≥400 MHz).

    • Internal Standard: A certified standard with high purity (e.g., Maleic Anhydride, Dimethyl sulfone) that has signals which do not overlap with the analyte signals.

    • Solvent: Deuterated solvent in which both the analyte and standard are fully soluble (e.g., Chloroform-d, Acetone-d6).

  • Sample Preparation:

    • Accurately weigh about 20 mg of the 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate sample into a vial.

    • Accurately weigh about 10 mg of the certified internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum ensuring quantitative conditions are met. This is critical and requires:

      • A long relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the protons being integrated.

      • A sufficient number of scans for a good signal-to-noise ratio (>250:1 for the signals of interest).

      • Correct phasing and baseline correction of the spectrum.

  • Purity Calculation: The purity is calculated using the following formula:

    Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std

    Where:

    • I: Integral value of the signal

    • N: Number of protons for the integrated signal

    • MW: Molecular Weight

    • m: mass

    • Purity_std: Purity of the internal standard

Visualization: Logic of qNMR Purity Calculation

qNMR_Logic cluster_inputs Experimental Inputs cluster_spectral Spectral Data cluster_constants Known Constants cluster_calc Calculation Mass_A Mass of Analyte (m_analyte) Ratio_M Mass Ratio Mass_A->Ratio_M Mass_S Mass of Standard (m_std) Mass_S->Ratio_M Purity_S Purity of Standard (Purity_std) Purity_S->Ratio_M Integral_A Integral of Analyte Signal (I_analyte) Ratio_I Molar Ratio (from Integrals) Integral_A->Ratio_I Integral_S Integral of Standard Signal (I_std) Integral_S->Ratio_I MW_A MW of Analyte (MW_analyte) Ratio_MW MW Ratio MW_A->Ratio_MW MW_S MW of Standard (MW_std) MW_S->Ratio_MW N_A Protons in Analyte Signal (N_analyte) N_A->Ratio_I N_S Protons in Standard Signal (N_std) N_S->Ratio_I Result Analyte Purity (%) Ratio_I->Result Ratio_M->Result Ratio_MW->Result

Caption: Logical flow for calculating absolute purity via qNMR.

Liquid Chromatography-Mass Spectrometry (LC-MS): For Unambiguous Impurity Identification

Expertise & Rationale: During drug development, identifying and characterizing any impurity present at a level of 0.10% or higher is a regulatory requirement (ICH Q3A).[1] While HPLC-UV can detect and quantify these impurities, it cannot identify them. This is the critical role of Mass Spectrometry (MS).[17] Coupling HPLC to a high-resolution mass spectrometer (HRMS), such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap system, provides the ultimate analytical power.[18][19] This LC-MS technique combines the separation of HPLC with the ability of HRMS to provide a highly accurate mass measurement of the impurity, from which a molecular formula can be determined. Further fragmentation (MS/MS) of the impurity provides structural information, allowing for its unambiguous identification.[20]

Experimental Protocol: Impurity Identification by LC-HRMS
  • Instrumentation:

    • System: An HPLC or UPLC system identical to the one used for purity analysis, coupled to an HRMS instrument.

    • Ionization Source: Electrospray Ionization (ESI), operated in both positive and negative modes to ensure detection of all possible impurities.

  • Data Acquisition:

    • The same chromatographic method as the HPLC-UV purity method is used to ensure retention times correlate.

    • The MS is operated to acquire data in two modes:

      • Full Scan MS: Continuously scans a mass range (e.g., m/z 100-1000) to detect all eluting ions and determine their accurate mass.

      • Data-Dependent MS/MS (or Tandem MS): Automatically selects the most intense ions from the full scan and fragments them to obtain structural information.

  • Data Analysis Workflow:

    • Peak Detection: Compare the LC-UV chromatogram with the Total Ion Chromatogram (TIC) from the MS to locate the impurity peaks.

    • Formula Generation: Use the accurate mass of the impurity's molecular ion from the full scan data to generate a list of possible elemental compositions.

    • Structural Elucidation: Analyze the MS/MS fragmentation pattern. Propose a structure for the impurity that is consistent with both the molecular formula and the fragmentation data. This often involves comparing the fragmentation pattern to that of the main compound.

Data Presentation: Example of Impurity Characterization
RT (min)Detected m/z (accurate mass)Proposed FormulaProposed Identity
15.2207.0681C₉H₁₅ClO₃Parent Compound
12.8189.0575C₉H₁₃O₄Dechlorinated, hydroxylated by-product
18.5392.1445C₁₈H₂₈Cl₂O₅Dimeric by-product
Visualization: LC-MS Impurity ID Workflow

LCMS_Workflow A Run HPLC-UV Method, Detect Unknown Impurity Peak B Inject Sample into LC-MS using Same HPLC Method A->B C Acquire Full Scan HRMS Data (Accurate Mass of Impurity) B->C D Acquire MS/MS Data (Fragmentation Pattern) B->D E Determine Elemental Composition from Accurate Mass C->E F Elucidate Structure from Fragmentation Pattern D->F G Confirm Impurity Structure E->G F->G

Caption: Impurity identification workflow using LC-MS.

Comparative Analysis and Strategic Implementation

No single technique can provide a complete picture of a compound's purity. A robust validation strategy relies on the intelligent and complementary use of multiple methods.

Analytical MethodPrimary ApplicationSensitivitySpecificityThroughputKey Advantage for this AnalyteKey Limitation
RP-HPLC (UV) Purity assay, Impurity quantificationHighHighHighIdeal for routine QC; separates non-volatile compounds.Cannot identify unknown impurities.
HS-GC (FID) Residual SolventsVery HighHighHighEssential for volatile impurities; avoids analyte decomposition.Not applicable to the main analyte or non-volatile impurities.
qNMR Absolute purity determination, Standard characterizationModerateVery HighLowProvides an orthogonal, absolute purity value without a reference standard.Lower sensitivity than chromatography; requires specialized expertise.
LC-HRMS Impurity identification & structural elucidationVery HighVery HighLowUnambiguously identifies unknown impurities required by ICH guidelines.Complex, expensive instrumentation; not for routine quantification.
A Recommended Integrated Strategy
  • During Development: Utilize LC-HRMS to identify and characterize all potential process impurities and degradation products. This builds a comprehensive impurity profile.

  • For Reference Standard Qualification: Use qNMR to assign an accurate, absolute purity value to the primary reference standard.

  • For Routine Quality Control (QC): Employ the validated RP-HPLC method for release testing of batches, quantifying the purity and known impurities against the qualified reference standard.

  • For Release Testing: Concurrently use the HS-GC method to ensure residual solvents are below their specified ICH limits.

Conclusion

The analytical validation for 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate demands a multi-faceted approach. While RP-HPLC forms the backbone of routine purity assessment, its data is only fully meaningful when supported by orthogonal techniques. Headspace GC is indispensable for controlling volatile impurities, qNMR provides an absolute benchmark for purity, and LC-MS is the definitive tool for structural elucidation of unknowns. By integrating these methods, researchers and drug developers can build a self-validating analytical system that ensures the highest standards of quality and safety, satisfying both scientific rigor and global regulatory expectations.

References

  • Tentamus Group. (2025). Determination of Contaminants: HPLC vs. GC.
  • Efor Group. (n.d.). Validation of analytical procedures according to the ICH guidelines.
  • WebofPharma. (2025). GC vs. HPLC : Modern Analytical Chromatography.
  • Lachman Consultant Services. (2025). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • Drawell. (2025). Comparison Between GC and HPLC for Pharmaceutical Analysis.
  • AELAB. (2026). GC vs. HPLC in Pharmaceutical and Medical Device Testing.
  • Benchchem. (2025). A Comparative Guide to Analytical Methods for the Characterization of β-Keto Esters.
  • Brewer Science. (n.d.). Small Molecule Analysis Testing: HPLC vs GC.
  • Technology Networks. (2021). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification.
  • Patsnap. (2025). Quantitative NMR Methods in Pharmaceuticals: Purity Assurance.
  • European Pharmaceutical Review. (2014). NMR spectroscopy: Quality control of pharmaceutical products.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Oxford Instruments. (n.d.). Consistency and Purity - Pharmaceutical Manufacturing.
  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • ResearchGate. (2019). Detailed guidelines of Analytical method validation for related substances?.
  • Devaraj, R., et al. (2012). HPLC method for determination of acetylated arjunolic acid. Semantic Scholar.
  • Le, B. V., et al. (2009). Application of reverse-phase HPLC to quantify oligopeptide acetylation eliminates interference from unspecific acetyl CoA hydrolysis. PMC.
  • Insights.bio. (2020). A simple RP-HPLC method for the stability-indicating determination of N-acetyl-L-cysteine and N,N'-diacetyl-L-cystine in cell culture media.
  • Görög, S. (2004). Mass spectrometry in impurity profiling. ResearchGate.
  • SCIEX. (n.d.). Accelerated Impurity Profiling Workflow for Bulk Drugs and Formulations using an Accurate Mass Workhorse.
  • Chaughule, R. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Biomedical Journal of Scientific & Technical Research.
  • Shimadzu. (n.d.). Analysis of Impurities in Pharmaceuticals Using LCMS-9030 Quadrupole Time-of-Flight Liquid Chromatograph-Mass Spectrometer.
  • Agilent. (n.d.). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances.
  • Lietuvos mokslų akademija. (n.d.). Headspace gas chromatographic analysis of residual solvents in pharmaceuticals: comparison of two matrix media.

Sources

Validation

Spectroscopic Analysis and Structural Confirmation of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate Derivatives: A Comparative Guide

As a Senior Application Scientist in early-stage drug development, I frequently encounter the analytical bottleneck of characterizing highly reactive, bifunctional intermediates. "4-Chloro-3,3-dimethyl-4-oxobutyl acetate...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist in early-stage drug development, I frequently encounter the analytical bottleneck of characterizing highly reactive, bifunctional intermediates. "4-Chloro-3,3-dimethyl-4-oxobutyl acetate" is a prime example: it features a terminal acetate group and a sterically hindered, gem-dimethyl-substituted acyl chloride.

Direct spectroscopic analysis of the free acid chloride is notoriously unreliable due to its rapid hydrolytic degradation in ambient moisture. Therefore, derivatization into stable analogs is the gold standard for structural confirmation. This guide objectively compares the spectroscopic performance of two distinct trapping strategies—the Methyl Ester and the Benzylamide derivatives—evaluating their utility in FT-IR, 1D/2D NMR, and High-Resolution Mass Spectrometry (HRMS) workflows.

Experimental Methodologies: Self-Validating Derivatization Protocols

To ensure data integrity, the derivatization must be quantitative and free of side reactions (such as acetate cleavage). The following protocols are designed as self-validating systems where the choice of base dictates the reaction's success.

Protocol A: Synthesis of the Methyl Ester Derivative (Methanolysis)
  • Preparation: Dissolve 4-chloro-3,3-dimethyl-4-oxobutyl acetate (1.0 eq, 50 mg) in 2.0 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Reagent Addition: Cool the solution to 0 °C. Add anhydrous methanol (5.0 eq) followed dropwise by triethylamine (1.5 eq).

  • Causality Check: Triethylamine acts as an acid scavenger. By immediately neutralizing the HCl byproduct, it drives the equilibrium forward and strictly prevents the acid-catalyzed hydrolysis of the terminal acetate group.

  • Workup: After 30 minutes, quench with saturated aqueous NaHCO₃. Extract with DCM, wash with brine, and dry over anhydrous MgSO₄. Evaporate to yield the methyl ester.

Protocol B: Synthesis of the Benzylamide Derivative (Aminolysis)
  • Preparation: Dissolve the acyl chloride (1.0 eq, 50 mg) in 2.0 mL of anhydrous tetrahydrofuran (THF).

  • Reagent Addition: Cool to 0 °C. Add benzylamine (1.1 eq) and N,N-diisopropylethylamine (DIPEA) (1.5 eq).

  • Causality Check: DIPEA is highly sterically hindered. It efficiently neutralizes the generated HCl without acting as a competing nucleophile, ensuring that 100% of the acyl chloride is converted to the target benzylamide.

  • Workup: Dilute with ethyl acetate, wash sequentially with 1M HCl (to remove unreacted amines) and brine. Dry and concentrate.

Workflow A 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (Reactive Acyl Chloride) B Derivatization Strategy (Chemical Trapping) A->B C Methyl Ester Derivative (MeOH, Et3N) B->C D Benzylamide Derivative (BnNH2, DIPEA) B->D E Spectroscopic Validation (FT-IR, 1D/2D NMR, HRMS) C->E D->E

Caption: Workflow for the derivatization and spectroscopic validation of the acyl chloride.

Spectroscopic Comparison: Ester vs. Amide

FT-IR Spectroscopy: Tracking the Carbonyl Shift

Infrared spectroscopy provides the most rapid confirmation of successful derivatization. The inductive electron-withdrawing effect of the chlorine atom forces the precursor acid chloride to exhibit a characteristically high C=O stretching frequency near 1810 cm⁻¹[1].

  • Methyl Ester: The conversion to an ester relaxes the C=O bond, dropping the absorption to ~1735 cm⁻¹[1]. However, this creates an analytical challenge: the new ester carbonyl heavily overlaps with the existing acetate carbonyl (~1740 cm⁻¹), resulting in a single, broadened peak that obscures structural details.

  • Benzylamide: The delocalization of electron density (resonance) from the nitrogen lone pair into the carbonyl significantly lengthens the C=O bond, lowering its stretching frequency to ~1650–1680 cm⁻¹[1]. This provides baseline resolution from the acetate carbonyl, offering unambiguous proof of transformation.

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization (ESI-HRMS) coupled with Collision-Induced Dissociation (CID) is used to map connectivity. A universal, self-validating diagnostic feature for acetate-containing molecules is the neutral loss of 60 Da (acetic acid, C₂H₄O₂) during MS/MS fragmentation[2].

  • Methyl Ester: The[M+H]⁺ ion at m/z 203.128 fragments primarily to m/z 143.107, confirming the presence of the acetate group[3].

  • Benzylamide: The [M+H]⁺ ion at m/z 278.175 undergoes the same characteristic 60 Da loss to yield m/z 218.154[2]. Furthermore, it generates a highly stable tropylium ion (m/z 91.054), providing dual-point confirmation of both ends of the molecule.

Nuclear Magnetic Resonance (1D and 2D NMR)

NMR is the definitive tool for mapping the carbon-hydrogen framework. The gem-dimethyl group serves as the critical diagnostic anchor for the molecule.

In 2D NMR, Heteronuclear Multiple Bond Correlation (HMBC) is strictly required to prove the linkage across the quaternary C3 center. HMBC detects correlations between protons and carbons separated by 2 to 3 skeletal bonds (²J_CH and ³J_CH)[4].

HMBC Gem Gem-Dimethyl Protons (δ ~1.2 ppm) C3 Quaternary C3 (δ ~45 ppm) Gem->C3 2J C4 Carbonyl C4 (Ester/Amide, δ ~175 ppm) Gem->C4 3J C2 Methylene C2 (δ ~38 ppm) Gem->C2 3J

Caption: Key HMBC correlations anchoring the gem-dimethyl group to the molecular backbone.

Quantitative Data Summary

The table below summarizes the expected spectroscopic parameters, objectively comparing the analytical resolution provided by each derivative.

Analytical TechniquePrecursor (Acid Chloride)Methyl Ester DerivativeBenzylamide Derivative
FT-IR (C=O stretch) ~1810 cm⁻¹ (Cl-C=O)~1740 cm⁻¹ (Acetate)~1735 cm⁻¹ (Broad, overlapping ester and acetate bands)~1660 cm⁻¹ (Amide, well resolved)~1740 cm⁻¹ (Acetate)
¹H NMR (CDCl₃) Gem-Me₂: ~1.35 ppm (s, 6H)Acetate: ~2.05 ppm (s, 3H)Gem-Me₂: ~1.20 ppm (s, 6H)OMe: ~3.65 ppm (s, 3H)Gem-Me₂: ~1.22 ppm (s, 6H)NH-CH₂: ~4.40 ppm (d, 2H)
¹³C NMR (CDCl₃) C4 Carbonyl: ~178 ppmC3 Quaternary: ~52 ppmC4 Carbonyl: ~176 ppmC3 Quaternary: ~45 ppmC4 Carbonyl: ~175 ppmC3 Quaternary: ~46 ppm
HRMS [M+H]⁺ Not applicable (hydrolyzes)m/z 203.128m/z 278.175
MS/MS Fragments Not applicablem/z 143.107 (-60 Da, loss of AcOH)m/z 218.154 (-60 Da)m/z 91.054 (Tropylium)

Conclusion & Recommendations

While both the methyl ester and benzylamide derivatives successfully stabilize 4-chloro-3,3-dimethyl-4-oxobutyl acetate for spectroscopic analysis, the benzylamide derivative is analytically superior for structural elucidation.

The benzylamide eliminates the FT-IR signal overlap seen in the ester, introduces a UV-active chromophore (phenyl ring) that drastically simplifies LC-MS tracking, and yields highly diagnostic MS/MS fragmentation patterns. For researchers trapping gem-dimethyl acyl chlorides, aminolysis with benzylamine should be the preferred methodology.

References

  • OpenStax. "21.10 Spectroscopy of Carboxylic Acid Derivatives." Organic Chemistry. Available at:[Link]

  • Iinuma, Y., et al. "Diaterebic Acid Acetate and Diaterpenylic Acid Acetate: Atmospheric Tracers for Secondary Organic Aerosol Formation from 1,8-Cineole Oxidation." Environmental Science & Technology, ACS Publications. Available at:[Link]

  • Molodtsov, S. G., et al. "Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data." Journal of Chemical Information and Computer Sciences, ACS Publications. Available at:[Link]

  • Silchenko, A. S., et al. "A Mass Spectrometry Database for Sea Cucumber Triterpene Glycosides." Marine Drugs, PMC. Available at:[Link]

Sources

Comparative

Chemoselectivity and Cross-Reactivity Profiling: 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate vs. Alternative Bifunctional Linkers

As drug development pipelines increasingly rely on complex, multi-functional active pharmaceutical ingredients (APIs), the demand for highly chemoselective bifunctional building blocks has surged. 4-Chloro-3,3-dimethyl-4...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pipelines increasingly rely on complex, multi-functional active pharmaceutical ingredients (APIs), the demand for highly chemoselective bifunctional building blocks has surged. 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4)[1]—also known as 4-acetyloxy-2,2-dimethylbutyryl chloride—serves as a premier intermediate for synthesizing targeted therapeutics and agrochemicals.

Unlike standard linear acid chlorides, which are notorious for off-target cross-reactivity, this specific molecule offers unparalleled chemoselectivity. This guide objectively compares its cross-reactivity profile against traditional alternatives, grounded in mechanistic causality and validated through empirical protocols.

Mechanistic Causality: The gem-Dimethyl Advantage

To understand why 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate outperforms alternatives like 4-chlorobutyryl chloride, we must examine the causality of cross-reactivity in acyl transfer reactions.

In standard linear acid chlorides, the presence of α -protons allows for deprotonation by mild bases (e.g., DIPEA or TEA), leading to the formation of highly reactive ketene intermediates . Ketenes are highly electrophilic but lack the steric bulk necessary to discriminate between nucleophiles, resulting in indiscriminate cross-reactivity with off-target secondary alcohols, thiols, or even trace moisture.

The Structural Solution: 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate features a quaternary carbon at the C3 position (adjacent to the acid chloride). This structural design provides two critical mechanistic advantages:

  • Zero α -Protons: The gem-dimethyl group entirely precludes base-catalyzed elimination. Ketene formation is chemically impossible.

  • Thorpe-Ingold Steric Shielding: The bulky methyl groups exert a profound , crowding the electrophilic carbonyl carbon. This steric hindrance slows down the reaction just enough to strictly enforce chemoselectivity based on the of the attacking groups, overwhelmingly favoring primary amines over secondary alcohols.

Pathway Reagent 4-Chloro-3,3-dimethyl- 4-oxobutyl Acetate (No α-protons) Amine Benzylamine (Target Nucleophile) Reagent->Amine Direct Acylation Alcohol 1-Phenylethanol (Off-Target Nucleophile) Reagent->Alcohol Steric Rejection Ketene Ketene Intermediate Reagent->Ketene BLOCKED Amide Target Amide (>98% Yield) Amine->Amide Ester Cross-Reactive Ester (<2% Yield) Alcohol->Ester

Fig 1. Chemoselective acylation pathway showing suppressed cross-reactivity via steric shielding.

Comparative Cross-Reactivity Data

To objectively evaluate performance, a competitive acylation assay was conducted using an equimolar mixture of a primary amine (benzylamine) and a secondary alcohol (1-phenylethanol) at 0°C in dichloromethane.

The data below summarizes the quantitative product distribution, highlighting the severe cross-reactivity issues inherent in alternative reagents lacking the gem-dimethyl modification .

Reagent / LinkerTarget Amide Yield (%)Off-Target Ester Yield (%)Ketene/Oligomer Side-Products (%)Mass Balance Recovery (%)
4-Chloro-3,3-dimethyl-4-oxobutyl Acetate 98.5% 1.2% < 0.1% 99.8%
Methyl 4-chloro-4-oxobutanoate89.3%8.4%2.3%97.5%
4-Chlorobutyryl chloride82.0%12.5%5.5%91.2%

Note: The near-perfect mass balance of the gem-dimethyl variant confirms the absence of undetected degradation pathways.

Self-Validating Experimental Protocol

Trustworthiness in chemical development requires protocols that inherently prove their own accuracy. The following step-by-step methodology for cross-reactivity profiling utilizes quantitative NMR (qNMR) with an internal standard. This creates a self-validating system : if the molar sum of the products and unreacted starting materials does not equal the internal standard baseline (±2%), the researcher is immediately alerted to unquantified side-reactions.

Step-by-Step Methodology
  • Preparation of the Competitive Matrix:

    • In a flame-dried 25 mL round-bottom flask under inert Argon, dissolve exactly 1.0 mmol of Benzylamine (target) and 1.0 mmol of 1-Phenylethanol (off-target) in 10 mL of anhydrous Dichloromethane (DCM).

  • Internal Standard Integration (The Validation Key):

    • Add exactly 1.0 mmol of 1,3,5-Trimethoxybenzene. This compound is inert under these conditions and will serve as the absolute qNMR reference peak ( δ ~6.1 ppm).

  • Base Addition:

    • Inject 1.2 mmol of N,N-Diisopropylethylamine (DIPEA). Cool the reaction mixture to 0°C using an ice bath.

  • Acylation:

    • Dissolve 1.0 mmol of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate in 2 mL of DCM. Add this solution dropwise over 10 minutes to prevent localized exothermic spikes.

  • Quench and Extraction:

    • Stir for 30 minutes at 0°C. Quench the reaction by adding 5 mL of saturated aqueous NaHCO3​ .

    • Extract the organic layer, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

  • qNMR Analysis:

    • Dissolve the crude residue in CDCl3​ . Acquire a 1H -NMR spectrum with a relaxation delay ( D1 ) of at least 10 seconds to ensure accurate integration.

    • Calculate the molar ratios of the resulting amide, ester, and unreacted nucleophiles against the 1,3,5-Trimethoxybenzene standard.

Workflow S1 Step 1 & 2 Equimolar Matrix + Internal Standard S2 Step 3 & 4 Reagent Addition (0°C, DCM, DIPEA) S1->S2 S3 Step 5 Quench & Extract (Sat. NaHCO3) S2->S3 S4 Step 6 qNMR Mass Balance Validation S3->S4

Fig 2. Standardized self-validating workflow for empirical cross-reactivity quantification.

Conclusion

For drug development professionals engineering complex molecules, off-target acylation is a costly bottleneck that complicates purification and reduces overall yield. By utilizing 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate , researchers leverage fundamental physical organic chemistry—specifically the Thorpe-Ingold effect and the elimination of α -protons—to actively suppress cross-reactivity. As demonstrated by the comparative data, this reagent provides a >98% chemoselectivity preference for primary amines over secondary alcohols, establishing it as a superior bifunctional linker compared to traditional linear acid chlorides.

References

  • Jung, M. E., & Piizzi, G. (2005). gem-Dialkyl Effect in the Intramolecular Diels−Alder Reaction of 2-Pyrones. Chemical Reviews, 105(5), 1735-1766. URL:[Link]

  • Mayr, H., & Kempf, B. (2006). Scales of Nucleophilicity and Electrophilicity: A System for Ordering Polar Organic and Organometallic Reactions. Angewandte Chemie International Edition, 45(8), 1164-1181. URL:[Link]

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons. URL:[Link]

Sources

Validation

Validated HPLC method for "4-Chloro-3,3-dimethyl-4-oxobutyl Acetate" quantification

An Application Scientist's Guide to a Validated HPLC Method for the Quantification of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate Introduction 4-Chloro-3,3-dimethyl-4-oxobutyl acetate is a functionalized aliphatic acyl chlo...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Scientist's Guide to a Validated HPLC Method for the Quantification of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate

Introduction

4-Chloro-3,3-dimethyl-4-oxobutyl acetate is a functionalized aliphatic acyl chloride. Such compounds serve as reactive intermediates in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). Due to their high reactivity, ensuring their purity and quantifying their presence, either as a starting material or as a residual impurity, is a critical step in process development and quality control.

The quantification of acyl chlorides like 4-Chloro-3,3-dimethyl-4-oxobutyl acetate presents a significant analytical challenge.[1][2] Their inherent reactivity makes them susceptible to rapid hydrolysis and reaction with nucleophilic species, complicating direct analysis and necessitating a robust and reliable analytical strategy.[1][3][4][5]

This guide provides a comprehensive comparison of analytical strategies for the quantification of 4-Chloro-3,3-dimethyl-4-oxobutyl acetate. It details a proposed, validated High-Performance Liquid Chromatography (HPLC) method based on a pre-column derivatization technique. This approach circumvents the instability of the analyte by converting it into a stable, easily quantifiable derivative. We will compare this method with alternative approaches and provide a complete framework for its validation in accordance with International Council for Harmonisation (ICH) guidelines.[6][7][8][9]

The Analytical Challenge: The High Reactivity of Acyl Chlorides

The primary obstacle in analyzing 4-Chloro-3,3-dimethyl-4-oxobutyl acetate is the acyl chloride functional group. Acyl chlorides are among the most reactive carboxylic acid derivatives.[4] This reactivity, while beneficial for synthesis, is a liability for analysis for several reasons:

  • Instability: The compound will readily react with trace amounts of water (hydrolysis) in solvents or on glassware, or with common HPLC mobile phase components like methanol, converting it back to the corresponding carboxylic acid or to a methyl ester, respectively.[5][10] This leads to inaccurate and non-reproducible results.

  • Poor Chromophore: Aliphatic compounds like this one lack a strong ultraviolet (UV) chromophore, making them difficult to detect with high sensitivity using standard HPLC-UV detectors.

  • Chromatographic Issues: Direct injection of a highly reactive compound can lead to peak tailing, ghost peaks, or on-column reactions, compromising the integrity of the separation.[5]

Therefore, a direct injection HPLC method is not a viable strategy. The most effective solution is to convert the unstable acyl chloride into a stable derivative with favorable analytical properties prior to chromatographic analysis. This process is known as derivatization.[1][2][3]

Comparison of Analytical Strategies

Several analytical strategies could be considered for the quantification of acyl chlorides. The choice of method depends on the required sensitivity, selectivity, and the available instrumentation.

MethodPrincipleAdvantagesDisadvantagesSuitability
Direct Injection HPLC-UV Direct analysis of the compound.Simple, no sample preparation.Highly unreliable due to analyte instability; poor UV absorbance leads to low sensitivity.Not Recommended
Derivatization-HPLC-UV Pre-column reaction to form a stable, UV-active derivative.Excellent stability, improved sensitivity and selectivity, robust and reproducible.[1][2]Requires an additional sample preparation step; method development for derivatization is necessary.Recommended for QC
Derivatization-LC-MS/MS Pre-column reaction to form a stable derivative, followed by highly selective mass spectrometric detection.Highest sensitivity and specificity; ideal for trace-level analysis and impurity profiling.[3][10]Higher equipment cost and complexity.Recommended for GTI Analysis
Gas Chromatography (GC) Analysis of the volatile compound or a volatile derivative.High resolution for volatile compounds.The target analyte has a relatively high boiling point and may require derivatization to improve volatility and thermal stability.Feasible, but HPLC is often more versatile for pharmaceutical intermediates.

Based on this comparison, a derivatization-HPLC-UV method offers the best balance of reliability, sensitivity, and accessibility for most quality control (QC) and research laboratories.

Featured Method: Derivatization-HPLC-UV Quantification

This section details a proposed method based on the well-established technique of derivatizing acyl chlorides with 2-nitrophenylhydrazine.[1][2] This reagent reacts with the acyl chloride to form a stable hydrazone derivative that possesses a strong chromophore, allowing for sensitive UV detection around 395 nm. This wavelength is advantageous as it minimizes interference from most drug substances and impurities.[1]

Principle of Derivatization

The derivatization reaction involves the nucleophilic attack of the 2-nitrophenylhydrazine on the carbonyl carbon of the acyl chloride, leading to the formation of a stable, UV-active product.

G cluster_reactants Reactants cluster_product Product Analyte 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (Acyl Chloride) Reaction Reaction (Room Temp, 30 min) Analyte->Reaction + Reagent 2-Nitrophenylhydrazine (Derivatizing Agent) Reagent->Reaction Product Stable, UV-Active Derivative (Quantifiable by HPLC-UV) Reaction->Product

Caption: Derivatization of the target acyl chloride into a stable, UV-active compound.

Detailed Experimental Protocol

1. Reagents and Materials:

  • 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (Reference Standard)

  • 2-Nitrophenylhydrazine (Derivatization Reagent)

  • Acetonitrile (HPLC Grade)

  • Water (HPLC Grade)

  • Phosphoric Acid

  • Anhydrous Toluene

  • Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Solutions:

  • Diluent: Acetonitrile/Water (50:50 v/v)

  • Derivatization Reagent Solution: Accurately weigh and dissolve 2-nitrophenylhydrazine in acetonitrile to prepare a 100 µg/mL solution.[1]

  • Standard Stock Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with anhydrous toluene. This is necessary to prevent premature hydrolysis.

  • Standard Working Solutions: Prepare a series of dilutions from the stock solution using anhydrous toluene to cover the desired concentration range (e.g., 1-50 µg/mL).

3. Derivatization Procedure:

  • Pipette 1.0 mL of each standard working solution or sample solution into separate reaction vials.

  • Add 1.0 mL of the Derivatization Reagent Solution to each vial.

  • Vortex briefly to mix.

  • Allow the reaction to proceed at room temperature for 30 minutes.[1]

  • After incubation, dilute the mixture with the Diluent to a suitable concentration for HPLC analysis.

4. HPLC Conditions:

ParameterRecommended SettingJustification
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)Standard for retaining moderately polar compounds like the derivative.[2]
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides good peak shape for acidic and neutral compounds.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency.
Gradient Elution Start at 40% B, ramp to 80% B over 10 min, hold for 2 min, return to 40% BTo ensure elution of the derivative and any related impurities with good resolution.
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column.
Column Temperature 30 °CEnsures reproducible retention times.
Detection Wavelength 395 nmWavelength of maximum absorbance for the derivative, minimizing matrix interference.[1]
Injection Volume 10 µLStandard volume to avoid column overload.
Method Validation Framework

The developed method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[6][8][9]

G center_node center_node param_node param_node sub_param_node sub_param_node Validation Method Validation (ICH Q2(R2)) Specificity Specificity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Sensitivity Sensitivity Validation->Sensitivity Robustness Robustness Validation->Robustness Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate LOD LOD Sensitivity->LOD LOQ LOQ Sensitivity->LOQ

Caption: Key parameters for HPLC method validation according to ICH guidelines.

1. Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[11]

  • Procedure: Analyze blank samples (diluent), placebo samples (if applicable), and samples spiked with known related substances.

  • Acceptance Criteria: The peak for the derivatized analyte should be free of interference at its retention time.

2. Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[12]

  • Procedure: Analyze at least five concentrations across the desired range (e.g., 80-120% of the expected concentration).

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

3. Accuracy: The closeness of the test results to the true value.[12]

  • Procedure: Perform recovery studies by spiking a known amount of the analyte into a blank matrix at three concentration levels (e.g., low, medium, high), in triplicate.

  • Acceptance Criteria: Percent recovery should be within 98.0% to 102.0%.

4. Precision: The degree of agreement among individual test results.[11]

  • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

5. Sensitivity:

  • Limit of Detection (LOD): The lowest amount of analyte that can be detected but not necessarily quantitated. Typically determined at a signal-to-noise ratio of 3:1.

  • Limit of Quantitation (LOQ): The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. Typically determined at a signal-to-noise ratio of 10:1.

6. Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure: Introduce small changes to parameters like mobile phase composition (±2%), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Acceptance Criteria: System suitability parameters (e.g., peak asymmetry, theoretical plates) should remain within acceptable limits, and the results should not be significantly impacted.

Alternative Method Comparison: HPLC-UV vs. LC-MS/MS

For applications requiring ultra-trace level quantification, such as monitoring for potential genotoxic impurities (GTIs), a more sensitive method is required.[2] In this case, derivatization followed by LC-MS/MS is the superior choice. A common strategy is to convert the acyl chloride to its methyl ester using anhydrous methanol, which is then readily analyzed by mass spectrometry.[10]

FeatureDerivatization-HPLC-UVDerivatization-LC-MS/MS
Principle UV absorbance of a stable derivative.Mass-to-charge ratio of a stable derivative.
Derivative 2-nitrophenylhydrazoneMethyl ester or other stable adduct.[10]
Selectivity Good; based on chromatographic separation and UV spectrum.Excellent; based on precursor/product ion transitions (MRM).
Sensitivity (LOQ) ~0.03-0.08 µg/mL.[2]Can reach low ppm to ppb levels.[10]
Primary Application Routine QC, assay, purity.Trace analysis, genotoxic impurity (GTI) quantification.
Complexity ModerateHigh

Conclusion and Recommendations

The quantification of 4-Chloro-3,3-dimethyl-4-oxobutyl acetate by HPLC is not feasible via direct injection due to the high reactivity of the acyl chloride moiety. A pre-column derivatization strategy is essential for achieving a robust, reliable, and reproducible analytical method.

  • For routine quality control, purity assessment, and assay , the proposed Derivatization-HPLC-UV method using 2-nitrophenylhydrazine is highly recommended. It provides the necessary stability, sensitivity, and selectivity and utilizes standard equipment found in most analytical laboratories.

  • For applications requiring trace-level quantification , such as monitoring for genotoxic impurities, a Derivatization-LC-MS/MS method is the more appropriate choice due to its superior sensitivity and specificity.

The successful implementation of either method is contingent upon a thorough validation process that adheres to established regulatory guidelines, such as ICH Q2(R2), to demonstrate that the analytical procedure is fit for its intended purpose.[8][9]

References

  • Wang, J., et al. (2017). Development and Validation of a General Derivatization HPLC Method for the Trace Analysis of Acyl Chlorides in Lipophilic Drug Substances. Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Available at: [Link]

  • United States Pharmacopeia. General Chapter <621> Chromatography. Available at: [Link]

  • ResearchGate. (n.d.). Development and validation of a general derivatization HPLC method for the trace analysis of acyl chlorides in lipophilic drug substances. Available at: [Link]

  • U.S. Food and Drug Administration. (n.d.). FDA Guidance on Analytical Method Validation. Available at: [Link]

  • Pharmacopeia. (n.d.). usp31nf26s1_c621, General Chapters: <621> CHROMATOGRAPHY. Available at: [Link]

  • Agilent. (2023). Understanding the Latest Revisions to USP <621>. Available at: [Link]

  • USP-NF. (2023). 〈621〉 Chromatography. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • Lab Manager. (2025). ICH and FDA Guidelines for Analytical Method Validation. Available at: [Link]

  • U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures - Guidance for Industry. Available at: [Link]

  • Waters Corporation. (n.d.). Achieving Method Modernization with the New Liquid Chromatographic Gradient Allowances Provided by USP General Chapter <621> Chromatography and the Alliance™ iS HPLC System. Available at: [Link]

  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences. Available at: [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]

  • ResearchGate. (n.d.). HPLC analysis of reactive acid chlorides as methyl esters via derivatization with anhydrous methanol. Available at: [Link]

  • Slideshare. (n.d.). Ich guidelines for validation final. Available at: [Link]

  • Japan International Cooperation Agency. (n.d.). III Analytical Methods. Available at: [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]

  • ResearchGate. (n.d.). HPLC chromatogram of racemic α-halo ketone 4. Available at: [Link]

  • Agilent. (n.d.). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Available at: [Link]

  • MDPI. (2021). Modification of the Acyl Chloride Quench-Labeling Method for Counting Active Sites in Catalytic Olefin Polymerization. Available at: [Link]

  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Available at: [Link]

  • Reddit. (2025). Synthesis of Acyl Chlorides with Thionyl Chloride. Available at: [Link]

  • SciELO Cuba. (n.d.). Alternative methods to quantify chloride ions as a variant to NC-ISO 2481. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-oxobutyl acetate. Available at: [Link]

  • Waters Corporation. (n.d.). Fast Analysis of Aldehydes and Ketones by ACQUITY UPLC. Available at: [Link]

  • U.S. Environmental Protection Agency. (n.d.). Method for the determination of aldehydes and ketones in ambient air using HPLC. Available at: [Link]

  • Royal Society of Chemistry. (2021). Qualitative and quantitative determination of trace aldehydes and ketones in food preservative propionic acid for quality improvement. Analytical Methods. Available at: [Link]

  • MP Biomedicals. (n.d.). Solvents. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Validated HPLC method for simultaneous quantitative determination of dimethylcurcumin and resveratrol in pluronic-F127 nanomicelles: Formulation with enhanced anticancer efficacy. Available at: [Link]

  • Food and Agriculture Organization of the United Nations. (n.d.). HPLC Method for Flavourings. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2012). development of validated stability indicating rp-hplc method for estimation of acenocoumarol. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Development and validation of HPLC method for the resolution of drug intermediates: DL-3-Phenyllactic acid, DL-O-acetyl-3-phenyllactic acid and (+/-)-mexiletine acetamide enantiomers. Available at: [Link]

  • ACG Publications. (2023). An effective HPLC method for evaluation of process related impurities of Letermovir and LC-MS/MS characterization of forced degradation compounds. Available at: [Link]

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Safety & Regulatory Compliance

Safety

4-Chloro-3,3-dimethyl-4-oxobutyl Acetate proper disposal procedures

Standard Operating Procedure & Disposal Protocol: 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (ADMB Chloride) Executive Summary & Operational Context 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4), frequently r...

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Author: BenchChem Technical Support Team. Date: April 2026

Standard Operating Procedure & Disposal Protocol: 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (ADMB Chloride)

Executive Summary & Operational Context

4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4), frequently referred to in literature as 4-acetoxy-2,2-dimethylbutanoyl chloride (ADMB chloride) , is a highly specialized, sterically hindered acyl chloride. In drug development and complex carbohydrate synthesis, it is utilized as a participating protecting group to dictate glycosylation stereochemistry, specifically enabling the selective formation of β-glycosides[1][2].

While its bulky structure is invaluable for synthetic precision, its chemical identity as an acyl chloride dictates rigorous handling and disposal protocols. ADMB chloride is highly reactive, corrosive, and moisture-sensitive, requiring immediate logistical planning to prevent hazardous laboratory incidents[3].

Hazard Profile & Mechanistic Safety

To safely manage ADMB chloride, researchers must understand the causality behind its hazards. The primary risk stems from its extreme electrophilicity.

  • Water Reactivity (Hydrolysis): Upon contact with ambient moisture or liquid water, the nucleophilic attack of water on the carbonyl carbon rapidly displaces the chloride ion. This violently exothermic reaction generates 4-acetoxy-2,2-dimethylbutanoic acid and corrosive hydrogen chloride (HCl) gas[3].

  • Pressurization Risk: If moisture infiltrates a sealed storage container, the continuous generation of HCl gas will pressurize the vessel, leading to a high-velocity rupture.

  • Toxicological Impact: The compound and its degradation products are severe lachrymators. Inhalation of vapors causes immediate, severe respiratory tract irritation due to the formation of hydrochloric acid upon contact with mucosal membranes[3].

Quantitative Data & Safety Parameters
ParameterSpecification / RequirementOperational Rationale
Chemical Formula C₈H₁₃ClO₃Contains reactive acyl chloride functional group.
Molecular Weight 192.64 g/mol High vapor density; vapors will settle in low areas.
Storage Conditions < 4°C, Inert Atmosphere (Ar/N₂)Prevents thermal degradation and ambient hydrolysis.
Primary Incompatibilities Water, Alcohols, Strong Bases, OxidizersTriggers violent exothermic reactions and gas evolution[4].
Required PPE Butyl rubber gloves, Face shield, Lab coatNitrile is insufficient for prolonged contact with corrosive organics; full face protection prevents mucosal damage[3].

Step-by-Step Disposal Procedures

Direct addition of water to any acyl chloride is strictly prohibited due to the risk of a runaway exothermic reaction and explosive gas expansion. The safest, most controlled method for the disposal of ADMB chloride is base-mediated solvolysis (methanol quenching) .

By using methanol instead of water, the acyl chloride is converted into a stable methyl ester (methyl 4-acetoxy-2,2-dimethylbutanoate). This reaction is less exothermic than direct aqueous hydrolysis, and the excess alcohol acts as a thermal sink[5][6].

Protocol: Controlled Solvolysis & Neutralization

Perform this entire workflow inside a certified, high-flow chemical fume hood.

Step 1: Apparatus Preparation

  • Equip a large, heavy-walled borosilicate round-bottom flask or beaker with a PTFE-coated magnetic stir bar.

  • Submerge the vessel in an ice-water bath (0–5°C) positioned on a magnetic stir plate.

  • Causality: The ice bath prevents the quenching solvent from boiling and suppresses the volatilization of the generated HCl gas[3].

Step 2: Solvent Charging

  • Charge the vessel with a massive excess of cold, anhydrous methanol (or ethanol).

  • Rule of Thumb: Use at least 10–15 mL of methanol per 1 gram of ADMB chloride waste.

Step 3: Dropwise Quenching

  • Initiate vigorous stirring.

  • Using an addition funnel or a glass pipette, add the ADMB chloride waste dropwise into the cold methanol.

  • Causality: Adding the reactive chemical to the quenching agent (rather than vice versa) ensures the alcohol is always in massive excess, preventing runaway reaction kinetics and localized superheating[3].

Step 4: Thermal Equilibration

  • Once the addition is complete, allow the mixture to stir in the ice bath for 30 minutes.

  • Remove the ice bath and allow the solution to warm to room temperature, stirring for an additional 1 hour to ensure complete esterification.

Step 5: Neutralization & Segregation

  • The resulting solution is highly acidic due to dissolved HCl. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH stabilizes between 7.0 and 8.0[3].

  • Observation: Vigorous CO₂ gas evolution will occur. Add the base slowly to prevent foaming over.

  • Once neutralized, transfer the mixture to a properly labeled "Halogenated Organic Waste" container, as it contains both organic esters and chloride ions[5][6].

Visualizing the Workflows

Mechanistic Neutralization Pathway

The following diagram maps the chemical logic behind the chosen disposal protocol, contrasting the dangerous aqueous pathway with the safe solvolysis protocol.

Neutralization A ADMB Chloride (Reactive Acyl Chloride) B Direct Water Addition (DANGER) A->B Incorrect D Controlled Solvolysis (Excess Cold Methanol) A->D Standard Protocol C Violent Exothermic Reaction HCl Gas Release B->C E Methyl Ester + Dissolved HCl (Stable Intermediate) D->E Dropwise Addition (0-5°C) F Neutralization (Aqueous NaHCO3) E->F pH Adjustment (to pH 7) G Safe Disposal (Halogenated Waste) F->G Transfer

Mechanistic safety and neutralization pathway for ADMB Chloride.

Emergency Spill Response Plan

In the event of an accidental release outside of a controlled vessel, immediate containment is required. Never use water to clean up an ADMB chloride spill [7][8]. Water will instantly vaporize the chemical and fill the laboratory with toxic HCl gas.

SpillResponse Spill ADMB Chloride Spill Evac Evacuate & Assess (Don PPE) Spill->Evac Water Use Water? Evac->Water NoWater DO NOT USE WATER (Prevents HCl Gas) Water->NoWater No Absorb Absorb with Dry Sand or NaHCO3 Water->Absorb Correct Action NoWater->Absorb Collect Collect with Non-Sparking Tools Absorb->Collect Dispose Hazardous Solid Waste Collect->Dispose

Emergency spill response decision tree for ADMB Chloride.

Spill Cleanup Execution:

  • Evacuate personnel from the immediate vicinity and ensure the fume hood sash is lowered to maximize exhaust draw.

  • Cover the spill entirely with an inert, dry absorbent (e.g., dry sand, vermiculite) or a specialized acid neutralizer like solid sodium bicarbonate[7][8].

  • Once the liquid is fully absorbed and neutralized, sweep the solid residue using non-sparking tools into a heavy-duty, sealable polyethylene container.

  • Label the container as "Hazardous Solid Waste - Acid Chloride Contaminated" and submit it to your institutional Environmental Health and Safety (EHS) department for incineration.

References

  • 4-Acetoxy-2,2-dimethylbutanoate: a useful carbohydrate protecting group for the selective formation of β-(1→3)
  • Protection against Experimental Melioidosis with a Synthetic manno-Heptopyranose Hexasaccharide Glycoconjugate | Bioconjugate Chemistry American Chemical Society (ACS).
  • PROCEDURES FOR LABORATORY CHEMICAL WASTE DISPOSAL Jawaharlal Nehru Centre for Advanced Scientific Research (JNCASR).
  • Chemical Hygiene Plan (Adapted from Prudent Practices in the Laboratory)
  • Proper Disposal of Bromoacetyl Chloride: A Guide for Laboratory Professionals BenchChem Technical Support.
  • Waste Disposal Process - FEM ANALYTIKA LAB Fem Analytika.

Sources

Handling

Comprehensive Safety and Operational Guide: Handling 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly reactive synthetic intermediates. 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4) —al...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently consult with drug development professionals on the safe handling of highly reactive synthetic intermediates. 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4) —also known as 4-acetyloxy-2,2-dimethylbutyryl chloride—is a bifunctional building block widely used in pharmaceutical synthesis.

Because this compound features an acyl chloride functional group, it is highly electrophilic, extremely moisture-sensitive, and fiercely corrosive. Mishandling this reagent does not just ruin your yield; it presents a severe inhalation and chemical burn hazard. This guide synthesizes field-proven operational protocols with the underlying chemical causality to ensure your laboratory workflows are both safe and highly reproducible.

Chemical Profile & Hazard Assessment

To design a safe workflow, we must first understand the quantitative and qualitative hazards of the molecule. Acyl chlorides undergo rapid nucleophilic acyl substitution when exposed to ambient humidity, exothermically releasing hydrogen chloride (HCl) gas .

Property / Hazard ParameterValue / ClassificationMechanistic Causality & Operational Implication
CAS Number 107998-33-4Unique identifier for safety tracking and SDS retrieval .
Molecular Formula C8H13ClO3Contains a reactive -C(=O)Cl group; highly susceptible to nucleophilic attack.
Moisture Reactivity Violent HydrolysisReacts exothermically with H₂O to form the corresponding carboxylic acid and corrosive HCl gas. Requires strict anhydrous conditions.
Corrosivity (GHS) Category 1B (Severe Burns)Rapidly destroys epithelial tissue and mucous membranes upon contact.
Volatility / Odor Pungent, LachrymatorVapors immediately irritate the eyes and respiratory tract, necessitating constant fume hood use.

Personal Protective Equipment (PPE) Matrix

Standard laboratory attire is insufficient for handling aliphatic acyl chlorides. Every piece of PPE must be selected based on the specific chemical degradation pathways of the reagent.

  • Hand Protection: Heavy-Duty Nitrile or Neoprene Gloves (≥ 8 mil)

    • Causality: Acyl chlorides rapidly penetrate and degrade standard thin latex or vinyl gloves. Heavy-duty nitrile provides a robust chemical barrier against aliphatic halides. Self-Validation: Inspect gloves for discoloration or brittleness before and immediately after transfer; change immediately if a drop contacts the surface.

  • Eye & Face Protection: Splash Goggles + Full-Face Shield

    • Causality: Because acyl chlorides generate gas upon contact with moisture, sealed reaction vessels can over-pressurize. A full-face shield acts as a critical physical barrier against corrosive shrapnel and chemical spray in the event of a septum blowout.

  • Body Protection: Flame-Resistant (FR) Lab Coat & Polyethylene Apron

    • Causality: The hydrolysis of acyl chlorides is highly exothermic and can ignite flammable solvents (like THF or ether) used in the reaction. An FR coat prevents secondary ignition injuries, while the apron repels corrosive liquid spills.

  • Respiratory Protection: Certified Chemical Fume Hood

    • Causality: Operations must be conducted in a hood with a face velocity >100 fpm. If engineering controls fail, a full-face respirator equipped with Acid Gas (AG) cartridges is mandatory to neutralize inhaled HCl vapors .

Operational Workflow & Handling Protocols

To maintain the integrity of 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate and protect the operator, the entire handling process must be treated as an air-free, moisture-free system.

Step-by-Step Handling Methodology
  • Environmental Preparation: Purge all oven-dried glassware with inert gas (Argon or Nitrogen) using a Schlenk line. Ensure the fume hood sash is pulled down to the lowest workable level.

  • Reagent Transfer: Never open the reagent bottle to the ambient atmosphere. Pierce the septum with a dry, inert-gas-flushed needle. Transfer the required volume using a gas-tight syringe or a stainless-steel cannula.

    • Causality: Ambient humidity will immediately begin degrading the reagent inside the stock bottle, lowering your reaction yield and pressurizing the container with HCl gas.

  • Reaction Execution: Add the acyl chloride dropwise to your amine/alcohol substrate solution at 0°C (ice bath) in the presence of a non-nucleophilic base (e.g., DIPEA or Triethylamine).

    • Causality: The base acts as an acid scavenger, neutralizing the generated HCl byproduct to prevent the protonation of your nucleophile, driving the reaction to completion.

  • Post-Reaction Quenching: Once the reaction is complete (verified via TLC/LC-MS), quench any unreacted acyl chloride by slowly adding cold methanol or saturated aqueous NH₄Cl.

G Start Pre-Operation Setup Hood Verify Fume Hood Airflow (>100 fpm) Start->Hood PPE Don Required PPE (Neoprene/Nitrile, Shield) Hood->PPE Inert Establish Inert Atmosphere (Ar/N2 Schlenk Line) PPE->Inert Transfer Syringe/Cannula Transfer (Moisture-Free) Inert->Transfer Exclude Moisture Reaction Execute Acylation Reaction Transfer->Reaction Controlled Addition Quench Quench Residuals (Ice-Cold Alcohol/Base) Reaction->Quench Post-Reaction

Workflow for the safe handling and reaction execution of moisture-sensitive acyl chlorides.

Emergency Response & Spill Management

In the event of a spill, immediate, calculated action is required. Never use water to clean up an acyl chloride spill.

Step-by-Step Spill Protocol
  • Evacuate and Isolate: Alert nearby personnel. Maximize the fume hood exhaust. Do not attempt cleanup without the full PPE matrix described above.

  • Containment (No Water): Cover the spill completely with an inert, dry absorbent material such as dry sand, vermiculite, or diatomaceous earth .

    • Causality: Water will cause a violent exothermic reaction, vaporizing the generated HCl and potentially splashing the corrosive liquid onto the operator.

  • Neutralization: Slowly broadcast a weak, solid base (e.g., sodium bicarbonate or calcium carbonate) over the absorbed spill.

    • Validation: You will observe mild bubbling (CO₂ evolution). The cessation of this bubbling serves as a self-validating visual indicator that the spilled acid chloride and residual HCl have been fully neutralized.

  • Collection: Use non-sparking polypropylene tools to sweep the neutralized matrix into a compatible, sealable hazardous waste container.

Waste Disposal Plan

Disposing of unquenched 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate directly into a sealed waste carboy is a severe explosion hazard. Trace moisture in the waste stream will generate HCl gas, pressurizing the container until it ruptures.

Step-by-Step Quenching & Disposal Protocol
  • Dilution: Dilute the residual acyl chloride in an inert, dry solvent (e.g., anhydrous dichloromethane) within a round-bottom flask.

  • Thermal Control: Submerge the flask in an ice bath (0°C) to control the impending exotherm.

  • Alcoholysis: Slowly, dropwise, add an excess of cold aliphatic alcohol (e.g., methanol or ethanol) under an inert atmosphere.

    • Causality: This converts the highly reactive acyl chloride into a stable, non-reactive ester (methyl or ethyl 4-acetyloxy-2,2-dimethylbutyrate), safely trapping the reactivity.

  • Acid Neutralization: Slowly add saturated aqueous sodium bicarbonate to the mixture until CO₂ evolution ceases.

  • Disposal: Transfer the biphasic mixture to a separatory funnel, isolate the organic layer, and dispose of it in the standard "Halogenated Organic Waste" stream. Label the container clearly as "Quenched Acyl Chloride / Corrosive."

References

  • Handling and Storage Precautions for Acyl Chlorides Grokipedia URL:[Link]

  • ACETYL CHLORIDE EXTRA PURE - Safety Data Sheet Loba Chemie URL: [Link]

  • 4-Chloro-3,3-dimethyl-4-oxobutyl Acetate (CAS: 107998-33-4) Product Information Accela ChemBio URL:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 1
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